molecular formula C48H93NO13 B091782 N-Stearoyl-DL-dihydrolactocerebroside CAS No. 15373-20-3

N-Stearoyl-DL-dihydrolactocerebroside

Katalognummer: B091782
CAS-Nummer: 15373-20-3
Molekulargewicht: 892.2 g/mol
InChI-Schlüssel: PZGGVRFULLAFKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Stearoyl-DL-dihydrolactocerebroside is a useful research compound. Its molecular formula is C48H93NO13 and its molecular weight is 892.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGGVRFULLAFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405090
Record name N-Stearoyl-DL-dihydrolactocerebroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15373-20-3
Record name N-Stearoyl-DL-dihydrolactocerebroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N-Stearoyl-DL-dihydrolactocerebroside (CAS 15373-20-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside, a glycosphingolipid, belongs to a class of molecules crucial for various cellular processes. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, general methodologies for its synthesis and purification, and a discussion of its potential biological roles within the broader context of lactosylceramides. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on closely related compounds and general protocols applicable to its study.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available information and highlights areas where data is currently unavailable.

PropertyValueSource/Comment
CAS Number 15373-20-3
Molecular Formula C48H93NO13
Molecular Weight 892.25 g/mol
Appearance SolidGeneral observation for similar long-chain lipids.
Melting Point Data not availableExpected to be a high-melting solid.
Solubility Data not availableLikely soluble in organic solvents like chloroform (B151607)/methanol mixtures.
Stability Data not availableStore desiccated at -20°C for long-term stability.

Synthesis and Purification

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the dihydrolactosylsphingosine backbone and its subsequent acylation with stearic acid.

G cluster_0 Synthesis of Dihydrolactosylsphingosine cluster_1 Acylation Sphingosine_precursor Sphingosine Precursor Dihydrosphingosine Dihydrosphingosine Sphingosine_precursor->Dihydrosphingosine Reduction Glucosyl_dihydrosphingosine Glucosyl-dihydrosphingosine Dihydrosphingosine->Glucosyl_dihydrosphingosine Glucosylation Dihydrolactosylsphingosine Dihydrolactosylsphingosine Glucosyl_dihydrosphingosine->Dihydrolactosylsphingosine Galactosylation Target_Molecule N-Stearoyl-DL- dihydrolactocerebroside Dihydrolactosylsphingosine->Target_Molecule N-acylation Stearic_Acid Stearic Acid Derivative Stearic_Acid->Target_Molecule

Caption: General synthetic workflow for this compound.

Experimental Protocol: General N-acylation of a Sphingoid Base

This protocol is a generalized procedure for the acylation of a sphingoid base, which can be adapted for the synthesis of this compound from a dihydrolactosylsphingosine precursor.

Materials:

  • Dihydrolactosylsphingosine

  • Stearoyl chloride or N-hydroxysuccinimide (NHS)-stearate

  • Anhydrous solvent (e.g., pyridine, dimethylformamide (DMF), or a mixture of chloroform and methanol)

  • Base (e.g., triethylamine (B128534), if using stearoyl chloride)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve dihydrolactosylsphingosine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

  • If using stearoyl chloride, add a stoichiometric amount of a base like triethylamine to the solution to act as an acid scavenger.

  • Slowly add a slight molar excess of the acylating agent (stearoyl chloride or NHS-stearate) to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water in a 65:25:4 ratio). The product should have a higher Rf value than the starting amine.

  • Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding a small amount of water.

  • Extract the product using a biphasic solvent system (e.g., chloroform and water). The product will partition into the organic phase.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Purification Protocol: General Chromatographic Purification of Glycosphingolipids

The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification is typically achieved using column chromatography.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Chromatography column

  • Fraction collector

  • TLC plates and developing chamber

  • Staining reagent for visualization (e.g., primuline (B81338) spray or orcinol/sulfuric acid)

Procedure:

  • Prepare a silica gel slurry in the initial, less polar eluting solvent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

  • Anomeric protons: Signals for the anomeric protons of the glucose and galactose units, typically in the range of 4.2-4.8 ppm.

  • Sugar ring protons: A complex region of overlapping multiplets between 3.2 and 4.2 ppm.

  • Sphingoid backbone protons: Signals for the methine and methylene (B1212753) protons of the dihydrosphingosine backbone.

  • Acyl chain protons: A large, broad signal around 1.25 ppm corresponding to the methylene protons of the stearoyl chain, a triplet around 0.88 ppm for the terminal methyl group, and a triplet around 2.2 ppm for the methylene group alpha to the amide carbonyl.

  • Amide proton: A signal around 7.0-8.0 ppm, which may be broad.

13C NMR: The carbon NMR spectrum would show:

  • Carbonyl carbon: A signal around 174 ppm for the amide carbonyl.

  • Anomeric carbons: Signals for the anomeric carbons of glucose and galactose, typically around 100-105 ppm.

  • Sugar ring carbons: Signals in the 60-80 ppm range.

  • Sphingoid backbone carbons: Signals corresponding to the carbons of the dihydrosphingosine chain.

  • Acyl chain carbons: A series of signals for the stearoyl chain carbons, with the terminal methyl group around 14 ppm and the methylene carbons in the 22-34 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of glycosphingolipids. Electrospray ionization (ESI) is a commonly used technique.

Expected Fragmentation Pattern: In positive ion mode, the molecule would likely be observed as its protonated form [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+. Tandem mass spectrometry (MS/MS) would yield characteristic fragment ions resulting from the cleavage of glycosidic bonds and fragmentation of the ceramide backbone. Key fragmentation pathways would include the loss of the terminal galactose, the loss of the entire lactose (B1674315) unit, and cleavages within the sphingoid base and the acyl chain.

Biological Context and Signaling Pathways

This compound is a member of the lactosylceramide (B164483) family. Lactosylceramides are key intermediates in the biosynthesis of more complex glycosphingolipids and are also bioactive molecules in their own right. They are often found in lipid rafts, which are specialized microdomains within the cell membrane that play a crucial role in signal transduction.

Lactosylceramide-Centric Signaling

Lactosylceramide has been implicated as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress. The synthesis of lactosylceramide is catalyzed by lactosylceramide synthase. Various stimuli can activate this enzyme, leading to an increase in cellular lactosylceramide levels.

G cluster_0 External Stimuli cluster_1 Downstream Effects PDGF PDGF LacCer_Synthase Lactosylceramide Synthase PDGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer Activation ROS ROS Production LacCer->ROS cPLA2 cPLA2 Activation LacCer->cPLA2 Cell_Proliferation Cell Proliferation LacCer->Cell_Proliferation Inflammation Inflammation ROS->Inflammation cPLA2->Inflammation

Caption: Lactosylceramide-mediated signaling cascade.

This pathway highlights how external stimuli can lead to the production of lactosylceramide, which in turn can trigger downstream signaling events such as the production of reactive oxygen species (ROS) and the activation of cytosolic phospholipase A2 (cPLA2), both of which are key players in inflammatory responses.

Experimental Workflows for Biological Studies

Investigating the biological function of this compound would involve a series of in vitro experiments.

General Workflow for Studying Cellular Effects

G cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation Treatment->Incubation ROS_Assay ROS Measurement (e.g., DCFDA assay) Incubation->ROS_Assay Cytokine_Assay Cytokine Analysis (e.g., ELISA) Incubation->Cytokine_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR) Incubation->Gene_Expression Cell_Prolif_Assay Cell Proliferation Assay (e.g., MTT assay) Incubation->Cell_Prolif_Assay

Caption: Workflow for assessing the biological activity of this compound.

This workflow outlines the basic steps for treating cultured cells with the compound and then assessing various biological endpoints to understand its function.

Conclusion

This compound is a complex glycosphingolipid with potential roles in cellular signaling. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, purification, and characterization based on established methods for related compounds. Further research is needed to fully elucidate the specific physicochemical properties and biological functions of this particular dihydrolactocerebroside. The provided experimental outlines and signaling pathway diagrams offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of targeting glycosphingolipid metabolism.

N-Stearoyl-DL-dihydrolactocerebroside: A Technical Guide to its Putative Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside is a saturated glycosphingolipid belonging to the class of dihydrosphingolipids. While direct research on this specific molecule is limited, its structural components—a stearoyl acyl chain, a dihydrosphingosine backbone, and a lactose (B1674315) headgroup—suggest its involvement in fundamental cellular processes. This technical guide consolidates the current understanding of related compounds to infer the potential biological functions, metabolic pathways, and experimental considerations for this compound. It is intended to serve as a foundational resource for researchers investigating the roles of saturated glycosphingolipids in health and disease.

Introduction to Dihydrosphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Dihydrosphingolipids are precursors to the more commonly studied unsaturated sphingolipids and are distinguished by the absence of a C4-trans-double bond in the sphingoid base.[1] For a long time, dihydroceramides and their derivatives were considered biologically inert intermediates. However, emerging evidence suggests that they possess distinct biological activities and are implicated in various cellular processes, including apoptosis, autophagy, and inflammation.[1][2] The saturation of the sphingoid base can influence the biophysical properties of cell membranes and modulate the activity of membrane-associated proteins.

This compound is a complex dihydrosphingolipid. Its structure consists of:

  • N-stearoyl group: A saturated 18-carbon fatty acid (C18:0).

  • DL-dihydrosphingosine: A saturated sphingoid base.

  • Lactose: A disaccharide composed of galactose and glucose.

This combination of a saturated acyl chain and a saturated sphingoid base suggests that this compound may contribute to the formation of ordered, rigid domains within cellular membranes.

Putative Synthesis and Metabolism

The biosynthesis of this compound is presumed to follow the general pathway of de novo sphingolipid synthesis.[3]

dot

Sphingolipid_Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-KSR Dihydroceramide (B1258172) Dihydroceramide Sphinganine (Dihydrosphingosine)->Dihydroceramide CerS N-Stearoyl-Dihydrosphingosine N-Stearoyl-Dihydrosphingosine Dihydroceramide->N-Stearoyl-Dihydrosphingosine Ceramide Ceramide Dihydroceramide->Ceramide DES1 Dihydrolactocerebroside Dihydrolactocerebroside N-Stearoyl-Dihydrosphingosine->Dihydrolactocerebroside GCS This compound This compound Dihydrolactocerebroside->this compound LCS Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->Dihydroceramide UDP-Glucose UDP-Glucose UDP-Glucose->Dihydrolactocerebroside UDP-Galactose UDP-Galactose UDP-Galactose->this compound Dihydroceramide Desaturase 1 (DES1) Dihydroceramide Desaturase 1 (DES1) Lactosylceramide (B164483) Lactosylceramide Ceramide->Lactosylceramide

Caption: Putative de novo synthesis pathway of this compound.

The metabolic fate of this compound likely involves degradation by lysosomal glycosidases, sequentially cleaving the sugar moieties, followed by the action of ceramidases to break down the dihydroceramide backbone.

Inferred Biological Functions

Based on the known functions of lactosylceramide and the influence of lipid saturation, several biological roles can be postulated for this compound.

Membrane Structure and Raft Formation

The fully saturated nature of this compound would favor its partitioning into lipid rafts—specialized membrane microdomains enriched in sphingolipids and cholesterol. These rafts serve as platforms for signal transduction and protein trafficking. The presence of this lipid could enhance the stability and rigidity of these domains.

Modulation of Cell Signaling

Lactosylceramide is a known bioactive lipid involved in various signaling cascades.[4] It can activate cytosolic phospholipase A2α, leading to the release of arachidonic acid, a precursor for inflammatory mediators.[4] Furthermore, lactosylceramide can regulate the clustering and endocytosis of β1-integrins, thereby influencing cell adhesion and migration.[5] It is plausible that this compound could modulate these pathways, potentially with different kinetics or efficacy due to its saturated nature.

dot

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Integrin_beta1 β1-Integrin This compound->Integrin_beta1 Modulates Clustering Lipid_Raft Lipid Raft This compound->Lipid_Raft cPLA2a cPLA2α This compound->cPLA2a Activates Integrin_beta1->Lipid_Raft Cell_Adhesion Cell_Adhesion Integrin_beta1->Cell_Adhesion Migration Migration Integrin_beta1->Migration Receptor_X Receptor Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid Releases Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Postulated signaling roles of this compound.

Interaction with Pathogens

Glycosphingolipids on the cell surface can act as receptors for pathogens. The specificity of these interactions is determined by the carbohydrate headgroup. While specific interactions for this compound have not been reported, its lactose moiety could potentially be recognized by certain bacterial or viral lectins.

Quantitative Data on Related Glycosphingolipids

Direct quantitative data for this compound is not available in the literature. However, data from related compounds can provide a frame of reference for its potential concentrations and activities.

Compound ClassTissue/Cell TypeConcentration RangeMethod
CerebrosidesHuman Milk9.9–17.4 µg/mLHPLC-MS/MS[6]
LactosylceramideHuman Milk1.3–3.0 µg/mLHPLC-MS/MS[6]
CerebrosidesBovine Milk9.8–12.0 µg/mLHPLC-MS/MS[6]
LactosylceramideBovine Milk14.3–16.2 µg/mLHPLC-MS/MS[6]

Table 1: Concentrations of Related Glycosphingolipids in Biological Samples.

Experimental Protocols

The study of this compound would involve its extraction from biological samples, purification, and functional characterization. The following outlines a general workflow.

dot

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Purification Purification (e.g., Solid Phase Extraction) Extraction->Purification Analysis Structural Analysis (TLC, MS, NMR) Purification->Analysis Functional_Assays Functional Assays Purification->Functional_Assays Cell_Adhesion Cell Adhesion Assay Functional_Assays->Cell_Adhesion Inflammation_Assay Inflammatory Marker Assay Functional_Assays->Inflammation_Assay Binding_Assay Pathogen Binding Assay Functional_Assays->Binding_Assay

Caption: General experimental workflow for studying this compound.

Extraction and Purification of Glycosphingolipids

A standard protocol for the extraction of total lipids from biological samples is the Folch method, followed by purification to isolate the glycosphingolipid fraction.

  • Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Collection of Lower Phase: The lower organic phase, containing the lipids, is collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Purification: The dried lipid extract is resuspended and subjected to solid-phase extraction (SPE) using a silica-based column to separate neutral lipids, free fatty acids, and phospholipids (B1166683) from the glycosphingolipid fraction.

Structural Analysis
  • Thin-Layer Chromatography (TLC): TLC is a fundamental technique for separating and visualizing different classes of lipids. Glycosphingolipids can be identified by their migration pattern and by using specific stains such as orcinol (B57675) for sugars.

  • Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for the detailed structural characterization of glycosphingolipids, including the determination of the fatty acid chain length, sphingoid base, and carbohydrate sequence.

Functional Assays
  • Cell Adhesion Assays: To investigate the role in cell adhesion, purified this compound can be incorporated into liposomes or coated onto culture plates, and the attachment of specific cell types can be quantified.

  • Inflammatory Response Assays: Cells can be treated with this compound, and the release of inflammatory mediators such as prostaglandins (B1171923) or cytokines can be measured using ELISA or other immunoassays.

  • Pathogen Binding Assays: The interaction with pathogens can be assessed using a TLC overlay assay, where the separated lipids on a TLC plate are incubated with labeled bacteria or viruses, followed by autoradiography or immunostaining to detect binding.

Conclusion and Future Directions

This compound represents an understudied member of the dihydrosphingolipid family. Based on its structure and the known functions of related molecules, it is likely to play a role in membrane organization and cellular signaling. Future research should focus on the definitive identification and quantification of this molecule in various tissues and cell types under different physiological and pathological conditions. Elucidating its specific interactions with proteins and other lipids will be crucial to understanding its precise biological functions. The development of specific tools, such as antibodies or labeled analogs, will greatly facilitate these investigations and could open new avenues for understanding the roles of saturated glycosphingolipids in health and disease, potentially leading to novel therapeutic strategies.

References

An In-depth Technical Guide on N-Stearoyl-DL-dihydrolactocerebroside in Lipid Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a detailed examination of N-Stearoyl-DL-dihydrolactocerebroside, a specific glycosphingolipid (GSL), and its position within the broader context of lipid metabolism. The document is intended for researchers, scientists, and professionals in drug development, providing insights into the biosynthetic and catabolic pathways involving this molecule.

Introduction to this compound

This compound belongs to the lactosylceramide (B164483) (LacCer) class of glycosphingolipids. Its structure is defined by three key components:

  • Sphingoid Base: A dihydrogenated sphingoid base, also known as sphinganine (B43673). The "dihydro" prefix indicates the absence of the typical double bond found in sphingosine.

  • Fatty Acid: Stearic acid (an 18-carbon saturated fatty acid) attached to the sphingoid base via an amide linkage.

  • Glycan Headgroup: A lactose (B1674315) disaccharide (Galactose-Glucose) attached to the primary hydroxyl group of the sphingoid base.

Lactosylceramides are critical intermediates in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and globosides.[1][2][3] They are primarily located in the plasma membrane, often within specialized microdomains known as lipid rafts, where they participate in cell signaling, cell-cell recognition, and interactions with pathogens.[3][4][5]

Metabolic Pathways

The metabolism of this compound can be understood through its synthesis (anabolism) in the endoplasmic reticulum and Golgi apparatus, and its breakdown (catabolism) in the lysosomes.

The synthesis of GSLs is a stepwise process involving a series of enzymatic reactions.[6] The pathway leading to this compound is a branch of the main GSL synthesis pathway that utilizes dihydroceramide (B1258172) as an intermediate.

  • Dihydroceramide Synthesis: The process begins in the endoplasmic reticulum (ER) with the synthesis of the dihydroceramide core.

    • Serine and Palmitoyl-CoA are condensed by Serine Palmitoyltransferase (SPT) .

    • The product is reduced to form sphinganine (dihydrosphingosine).

    • Sphinganine is acylated by (dihydro)ceramide synthase (CerS) with Stearoyl-CoA to form N-Stearoyl-dihydrosphingosine, also known as dihydroceramide .

  • Glycosylation in the Golgi: Dihydroceramide is transported to the Golgi apparatus for the addition of sugar moieties.

    • Glucosylceramide synthase (GCS) transfers glucose from UDP-glucose to dihydroceramide, forming Dihydrolucosylceramide. This occurs on the cytosolic face of the Golgi.[6]

    • The molecule is then flipped into the Golgi lumen.

    • Lactosylceramide synthase (LCS) , a β-1,4-galactosyltransferase, transfers galactose from UDP-galactose to Dihydrolucosylceramide, completing the synthesis of this compound.[2][5]

Biosynthesis of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus p1 Serine + Palmitoyl-CoA p2 Sphinganine (Dihydrosphingosine) p1->p2 SPT p3 N-Stearoyl-dihydroceramide p2->p3 CerS (adds Stearoyl-CoA) p4 Dihydrolucosylceramide p3->p4 GCS (adds Glucose) p5 This compound p4->p5 LCS (adds Galactose)

Caption: Biosynthesis of this compound.

Lactosylceramide acts as a crucial branching point. From here, various glycosyltransferases can add more sugar or sialic acid residues to create the vast diversity of complex GSLs.[1]

Lactosylceramide as a Metabolic Hub LacCer Lactosylceramide (Core Structure) Globo Globo-series GSLs (e.g., Gb3) LacCer->Globo Gb3 Synthase Ganglio Ganglio-series GSLs (e.g., GM3) LacCer->Ganglio GM3 Synthase (Sialyltransferase) Neo Neolacto-series GSLs LacCer->Neo GlcNAc-T Sulf Sulfatides LacCer->Sulf Gal-3-O-Sulfotransferase GlcCer Glucosylceramide GlcCer->LacCer Lactosylceramide Synthase

Caption: Lactosylceramide as a central precursor for complex GSLs.

The degradation of GSLs occurs within the lysosomes.[7][8] The process is a sequential removal of sugar residues, often described as a "last on, first off" mechanism, catalyzed by specific lysosomal acid hydrolases.[9] For GSLs with short carbohydrate chains, sphingolipid activator proteins (SAPs) are often required to present the lipid to the soluble enzymes.[10][11]

  • Hydrolysis of Lactose:

    • β-galactosidase removes the terminal galactose, yielding dihydrolucosylceramide.

    • β-glucosidase (glucocerebrosidase) cleaves the glucose, releasing dihydroceramide.

  • Hydrolysis of Dihydroceramide:

    • Acid ceramidase hydrolyzes the amide bond, breaking dihydroceramide down into sphinganine and stearic acid.

  • Component Breakdown: The final components—sphinganine, stearic acid, galactose, and glucose—can be either salvaged for reuse in other metabolic pathways or further catabolized.

Inherited defects in the enzymes responsible for this degradation pathway lead to the accumulation of specific GSLs, resulting in severe lysosomal storage diseases.[8][9]

Lysosomal Degradation of this compound cluster_Lysosome Lysosome p1 N-Stearoyl-DL- dihydrolactocerebroside p2 Dihydrolucosylceramide p1->p2 β-galactosidase (- Galactose) p3 N-Stearoyl-dihydroceramide p2->p3 β-glucosidase (- Glucose) p4 Sphinganine + Stearic Acid p3->p4 Acid Ceramidase Final Constituents for Recycling/Catabolism p4->Final

Caption: Lysosomal degradation of this compound.

Key Enzymes in Metabolism

Enzyme NamePathwaySubstrateProductCellular Location
Serine Palmitoyltransferase (SPT) BiosynthesisSerine + Palmitoyl-CoA3-KetosphinganineEndoplasmic Reticulum
(Dihydro)ceramide Synthase (CerS) BiosynthesisSphinganine + Stearoyl-CoADihydroceramideEndoplasmic Reticulum
Glucosylceramide Synthase (GCS) BiosynthesisDihydroceramide + UDP-GlucoseDihydrolucosylceramideGolgi (Cytosolic face)
Lactosylceramide Synthase (LCS) BiosynthesisDihydrolucosylceramide + UDP-GalactoseDihydrolactocerebrosideGolgi (Lumen)
β-Galactosidase DegradationDihydrolactocerebrosideDihydrolucosylceramideLysosome
β-Glucosidase (GBA) DegradationDihydrolucosylceramideDihydroceramideLysosome
Acid Ceramidase DegradationDihydroceramideSphinganine + Fatty AcidLysosome

General Experimental Protocols

The study of GSLs like this compound involves a range of biochemical and cell biology techniques. While specific protocols for this exact molecule are not published, the following methodologies are standard in the field for analyzing its parent compound, lactosylceramide.

  • Flow Cytometry: Used to quantify the expression of GSLs on the cell surface.

    • General Protocol: Cells are incubated with a primary monoclonal antibody specific to the GSL headgroup (e.g., anti-LacCer antibodies). This is followed by incubation with a fluorescently-labeled secondary antibody. The fluorescence intensity of individual cells is then measured using a flow cytometer to determine the level of surface expression.[4]

  • Immunofluorescence Microscopy: Used to visualize the localization of GSLs within cellular membranes.

    • General Protocol: Cells are fixed and permeabilized (for intracellular targets) or left intact (for surface targets). They are then incubated with a primary antibody against the GSL, followed by a fluorescent secondary antibody and a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope to observe the subcellular distribution.

  • Surface Plasmon Resonance (SPR): A technique to measure the binding kinetics and affinity of GSLs with other molecules (e.g., proteins, toxins) in real-time.

    • General Protocol: A lipid monolayer containing the GSL of interest is created on a sensor chip. A solution containing the potential binding partner (analyte) is flowed over the chip. The change in the refractive index at the surface, which corresponds to the binding event, is measured and used to calculate association and dissociation rate constants.[12]

  • Lipid Extraction and Mass Spectrometry: The gold standard for identifying and quantifying specific lipid species within a sample.

    • General Protocol: Total lipids are extracted from cells or tissues using a solvent system (e.g., Folch or Bligh-Dyer methods). The lipid extract is then analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The GSL is identified based on its mass-to-charge ratio and fragmentation pattern, and quantified relative to an internal standard.

General Experimental Workflow for GSL Analysis Start Cell/Tissue Sample IntactCells Intact Cells Start->IntactCells LipidExtract Total Lipid Extraction Start->LipidExtract FlowCyto Flow Cytometry (Surface Expression) IntactCells->FlowCyto Microscopy Immunofluorescence (Localization) IntactCells->Microscopy MS Mass Spectrometry (Quantification/Identification) LipidExtract->MS SPR SPR Analysis (Binding Kinetics) LipidExtract->SPR Incorporate into monolayer

Caption: General workflow for the analysis of glycosphingolipids.

References

An In-depth Technical Guide to the Discovery and Synthesis of Dihydrolactocerebrosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolactocerebrosides are a subclass of glycosphingolipids (GSLs) characterized by a ceramide lipid anchor with a saturated (dihydro)sphingosine backbone, N-acylated with a fatty acid, and a lactose (B1674315) disaccharide headgroup. Unlike their unsaturated counterparts, lactosylceramides, the absence of the C4-C5 double bond in the sphingoid base alters the molecule's conformational properties and may influence its biological activity. This guide provides a comprehensive overview of the discovery, synthesis, and presumed biological significance of these molecules, with a specific focus on N-palmitoyl dihydrolactocerebroside.

While lactosylceramides are well-documented as crucial intermediates in the biosynthesis of more complex GSLs and as modulators of cell signaling, the specific roles of dihydrolactocerebrosides are less well-defined.[1] They are presumed to be synthesized from dihydroceramides, which were once considered inactive precursors but are now recognized as bioactive lipids involved in processes such as autophagy and cell cycle regulation.[1][2] This guide will synthesize the available information to provide a detailed technical resource for researchers interested in this specific class of sphingolipids.

Discovery and Structure

The specific discovery of N-palmitoyl dihydrolactocerebroside in a biological context is not well-documented in primary literature. Its existence is confirmed through its commercial availability and assigned CAS numbers (151214-05-0 and 77715-46-9). It is structurally a member of the lactosylceramide (B164483) family, which were initially termed 'cytolipin H'.[3] The core structure consists of three components:

  • Dihydrosphingosine (Sphinganine): An 18-carbon amino alcohol that lacks the characteristic trans double bond of sphingosine.

  • N-acyl Chain: A fatty acid, in this case, palmitic acid (a 16-carbon saturated fatty acid), attached via an amide linkage.

  • Lactose: A disaccharide composed of galactose and glucose (Gal(β1→4)Glc), attached via a β-glycosidic linkage to the primary hydroxyl group of the dihydroceramide (B1258172).

The biosynthesis of lactosylceramides occurs in the Golgi apparatus, where lactosylceramide synthase (a β-1,4-galactosyltransferase) transfers a galactose moiety from UDP-galactose to glucosylceramide.[4][5] It is presumed that dihydrolactocerebrosides are synthesized via a parallel pathway, utilizing dihydroglucosylceramide as the acceptor substrate.

Chemical Synthesis of N-Palmitoyl Dihydrolactocerebroside

Experimental Protocol (Adapted)

This protocol is adapted from a 16-step synthesis of azide-labeled lactosylceramide analogs and tailored for the synthesis of the title compound.[6] The overall strategy involves the synthesis of a protected lactosyl donor and a dihydroceramide acceptor, followed by their glycosylation, and final deprotection and acylation steps.

Materials: Lactose, acetic anhydride (B1165640), sodium methoxide, p-toluenethiol, N-bromosuccinimide (NBS), various protecting group reagents (e.g., benzyl (B1604629) bromide, TBDMS-Cl), a suitable dihydrosphingosine precursor, palmitic acid, and coupling reagents (e.g., EDC, HOBt).

Step 1: Preparation of a Protected Lactosyl Donor

  • Peracetylate commercially available lactose using acetic anhydride and a suitable catalyst.

  • Introduce a thio-leaving group at the anomeric position by reacting the peracetylated lactose with p-toluenethiol and a Lewis acid catalyst.

  • Selectively deprotect the 4' and 6' hydroxyl groups of the galactose residue.

  • Introduce orthogonal protecting groups on the remaining hydroxyls to control reactivity in subsequent steps. This results in a suitably protected lactosyl thioglycoside donor.

Step 2: Preparation of the Dihydroceramide Acceptor

  • Synthesize or procure a protected dihydrosphingosine (sphinganine) derivative where the primary hydroxyl group is available for glycosylation and the amino group is protected (e.g., as an azide (B81097) or with a Boc group).

Step 3: Glycosylation

  • Activate the lactosyl thioglycoside donor from Step 1 using a thiophilic promoter such as N-iodosuccinimide (NIS) in the presence of triflic acid (TfOH).

  • React the activated donor with the dihydroceramide acceptor from Step 2. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -20 °C to 0 °C) to ensure stereoselectivity, yielding the protected dihydrolactocerebroside.

Step 4: Deprotection and N-acylation

  • Remove the protecting group from the amino function of the sphingoid backbone (e.g., reduction of the azide to an amine or cleavage of the Boc group with an acid).

  • Couple the resulting free amine with palmitic acid using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) to form the N-palmitoyl chain.

  • Perform a global deprotection of the remaining sugar hydroxyl protecting groups (e.g., hydrogenolysis for benzyl groups, TBAF for silyl (B83357) ethers) to yield the final product, N-palmitoyl dihydrolactocerebroside.

Purification: Purification at each step is critical and typically involves silica (B1680970) gel column chromatography.

Synthetic Workflow Diagram

G cluster_donor Lactosyl Donor Synthesis cluster_acceptor Acceptor Synthesis cluster_final Final Steps Lactose Lactose Peracetylated_Lactose Peracetylated_Lactose Lactose->Peracetylated_Lactose Ac2O Lactosyl_Thiodonor Lactosyl_Thiodonor Peracetylated_Lactose->Lactosyl_Thiodonor p-TolSH, BF3.OEt2 Protected_Donor Protected_Donor Lactosyl_Thiodonor->Protected_Donor Protection Glycosylation Glycosylation (NIS/TfOH) Protected_Donor->Glycosylation Dihydrosphingosine_Precursor Dihydrosphingosine_Precursor Protected_Acceptor Protected_Acceptor Dihydrosphingosine_Precursor->Protected_Acceptor Protection Protected_Acceptor->Glycosylation Protected_Product Protected_Product Glycosylation->Protected_Product β-linkage formation Amine_Deprotection Amine_Deprotection Protected_Product->Amine_Deprotection Amine Deprotection N_Acylation N_Acylation Amine_Deprotection->N_Acylation Palmitic Acid, EDC/HOBt Global_Deprotection Global_Deprotection N_Acylation->Global_Deprotection Global Deprotection Final_Product N-Palmitoyl Dihydrolactocerebroside Global_Deprotection->Final_Product Purification

Caption: Adapted synthetic workflow for N-palmitoyl dihydrolactocerebroside.

Quantitative Data

The following tables summarize key quantitative data for N-palmitoyl dihydrolactocerebroside and data adapted from the synthesis of related analogs.[6]

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₄₆H₈₉NO₁₃
Molecular Weight864.2 g/mol
CAS Numbers151214-05-0, 77715-46-9

Table 2: Representative Yields from Analog Synthesis[6]

Reaction StepProductYield (%)
GlycosylationProtected β-Lactosylceramide Analog~90%
N-acylationProtected N-acyl-β-Lactosylceramide Analog63-65% (over 2 steps)
Final DeprotectionAzide-labeled β-Lactosylceramide Analog70-75%

Table 3: Representative Spectroscopic Data for a Protected Lactosyl Intermediate[6]

Data TypeDescription
¹³C NMR (101 MHz, CDCl₃)δ 170.7, 170.4, 170.1, 169.8, 169.2, 169.1, 132.3, 130.2, 129.8, 128.2, 100.6, 90.3, 77.4, 76.3, 71.6, 71.0, 69.3, 69.1, 68.3, 66.8, 66.0, 62.0, 21.8, 21.1, 21.0, 20.9, 20.8, 20.7, 20.6.
HR-ESI-MS m/z[M-H₂O + H]⁺ Calcd for C₃₁H₃₉O₁₈S: 731.1857; Found: 731.1833.

Biological Activity and Signaling Pathways

While specific signaling pathways for dihydrolactocerebrosides have not been elucidated, their biological activities can be inferred from the known roles of lactosylceramides and dihydroceramides.

Lactosylceramide is a bioactive lipid that functions as a second messenger in various signaling cascades, particularly those related to inflammation and oxidative stress.[4] It is known to activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid to initiate the synthesis of pro-inflammatory eicosanoids.[4][7]

Dihydroceramides, the precursors to dihydrolactocerebrosides, are involved in inducing autophagy and cell cycle arrest.[1] The absence of the C4-C5 double bond in dihydrolactocerebroside likely alters its interaction with membrane components and signaling proteins compared to lactosylceramide, potentially leading to a modulation of these downstream effects. It is plausible that dihydrolactocerebroside participates in similar pathways but with different kinetics or outcomes.

Presumed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LacCer Dihydrolactocerebroside NADPH_ox NADPH Oxidase LacCer->NADPH_ox activates cPLA2 cPLA2 LacCer->cPLA2 activates Autophagy Autophagy/ Cell Cycle Arrest LacCer->Autophagy modulates Rec Receptor/Stimulus Rec->LacCer activates ROS ROS (Oxidative Stress) NADPH_ox->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Eicosanoids Eicosanoids (Inflammation) Arachidonic_Acid->Eicosanoids

Caption: Presumed signaling pathway for dihydrolactocerebroside.

Conclusion

Dihydrolactocerebrosides represent an understudied class of glycosphingolipids. While their existence is confirmed, detailed knowledge of their specific discovery, synthesis, and biological function remains limited. This guide provides a framework for their study by adapting existing synthetic protocols for related compounds and inferring their biological roles from their structural components. The provided methodologies and diagrams offer a starting point for researchers to synthesize and investigate these molecules, which may hold unique therapeutic potential distinct from their well-studied unsaturated analogs. Further research is necessary to fully elucidate the specific pathways and cellular functions regulated by dihydrolactocerebrosides.

References

An In-Depth Technical Guide to N-Stearoyl-DL-dihydrolactocerebroside: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside is a complex glycosphingolipid belonging to the cerebroside family. These molecules are integral components of cellular membranes, particularly in the nervous system, and are involved in a variety of cellular processes, including cell signaling and recognition. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound. Due to the limited availability of specific data for this exact molecule, this guide incorporates representative data from closely related N-acyl-dihydrolactocerebrosides and other long-chain glycosphingolipids. Detailed experimental protocols for the extraction, separation, and characterization of this class of compounds are also presented to facilitate further research and development.

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. Cerebrosides, the simplest form of GSLs, contain a single monosaccharide unit. This compound consists of a stearic acid (C18:0) acyl chain attached to a dihydrosphingosine base, which is in turn glycosidically linked to a lactose (B1674315) (galactose-glucose) disaccharide. The "DL" designation indicates a racemic mixture at the chiral centers of the dihydrosphingosine backbone.

The physical and chemical properties of this compound are crucial for understanding its biological functions and for its application in research and drug development. These properties influence its behavior in biological membranes, its interactions with other molecules, and the methodologies required for its analysis.

Physical and Chemical Properties

Data Presentation

The following table summarizes the known and extrapolated physicochemical properties of this compound and related compounds.

PropertyValue/InformationSource/Analogy
Chemical Name N-(1-((2,3,4,5,6-pentahydroxycyclohexyl)oxy)methyl-2-hydroxyheptadecyl)octadecanamideIUPAC Nomenclature
Synonyms N-Stearoyl-DL-dihydro-lactocerebrosideCommon Name
CAS Number 15373-20-3Chemical Abstracts Service
Molecular Formula C48H95NO13
Molecular Weight 894.27 g/mol
Melting Point (°C) High, likely > 80°C. The main thermal phase transition temperature for N-stearoyl-galactosylceramide is approximately 82°C.[1] Long-chain ceramides (B1148491) generally exhibit high melting points.[1]
Solubility Insoluble in water. Soluble in mixtures of chloroform (B151607) and methanol. Universal sphingolipid solvents often consist of chloroform/methanol mixtures, sometimes with a small percentage of water.[2][2]
Appearance Likely a white to off-white solid at room temperature.General property of purified lipids
Optical Rotation Specific rotation not determined. The "DL" indicates a racemic mixture, which would result in no net optical rotation.

Experimental Protocols

The analysis of this compound involves extraction from a biological matrix, followed by chromatographic separation and characterization using various analytical techniques.

Glycosphingolipid Extraction from Biological Samples

This protocol describes a general method for the extraction of total lipids, including glycosphingolipids, from cells or tissues.

  • Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For every 1 g of tissue, use 20 mL of solvent.

  • Lipid Extraction: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v).

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipids.

  • Washing: Wash the chloroform phase with a theoretical upper phase (chloroform:methanol:water, 3:48:47, v/v) to remove non-lipid contaminants.

  • Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen.

  • Saponification (Optional): To remove glycerophospholipids, the dried lipid extract can be treated with a mild alkaline solution (e.g., 0.5 M NaOH in methanol) at room temperature for 1-2 hours. Neutralize the reaction and re-extract the glycosphingolipids into a clean chloroform phase.

Thin-Layer Chromatography (TLC) for Neutral Glycosphingolipid Separation

TLC is a widely used technique for the qualitative and preparative separation of glycosphingolipids.[3][4][5]

  • Plate Preparation: Use silica (B1680970) gel 60 high-performance TLC (HPTLC) plates.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and apply it as a small spot or a narrow band onto the TLC plate.

  • Development: Develop the plate in a TLC chamber saturated with a solvent system suitable for neutral glycosphingolipids. A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).[6]

  • Visualization: After development, dry the plate and visualize the separated lipids.

    • Non-destructive: Expose the plate to iodine vapor or spray with a primuline (B81338) solution and view under UV light.

    • Destructive: Spray the plate with an orcinol-sulfuric acid reagent and heat to visualize glycolipids as purple spots.[6][7]

High-Performance Liquid Chromatography (HPLC) for Glycosphingolipid Analysis

HPLC provides quantitative analysis of glycosphingolipids.[8][9] Often, derivatization is required to enhance detection.

  • Derivatization (Benzoylation):

    • Dissolve the dried lipid sample in pyridine.

    • Add benzoyl chloride and incubate at 37°C for 16 hours.[8][9]

    • Quench the reaction and extract the benzoylated lipids into hexane (B92381).

  • Chromatographic Conditions:

    • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of dioxane in hexane is commonly used.[9]

    • Detection: UV detection at 230 nm.

    • Quantification: Use an internal standard (e.g., a non-endogenous glycosphingolipid) for accurate quantification.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and structure of glycosphingolipids.[10][11][12][13]

  • Ionization: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Analysis:

    • MS1: Provides the molecular weight of the intact lipid.

    • Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. Cleavage of glycosidic bonds reveals the carbohydrate sequence, while fragmentation of the ceramide backbone provides information about the fatty acid and sphingoid base.[11][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.[14][15]

  • Sample Preparation: The lipid sample can be analyzed as a thin film on a suitable substrate (e.g., CaF2 window) or by attenuated total reflectance (ATR).

  • Characteristic Peaks for Sphingolipids:

    • ~3300 cm-1: O-H and N-H stretching

    • ~2920 and ~2850 cm-1: C-H stretching of the acyl and sphingoid chains

    • ~1640 cm-1: Amide I (C=O stretching)

    • ~1540 cm-1: Amide II (N-H bending and C-N stretching)

    • ~1000-1100 cm-1: C-O stretching of the carbohydrate moiety

Mandatory Visualizations

Glycosphingolipid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for glycosphingolipids, starting from ceramide. Lactosylceramide, the precursor to more complex GSLs, is a key intermediate.[16][17][18][19][20]

GSL_Biosynthesis Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Globo Globo-series LacCer->Globo Ganglio Ganglio-series LacCer->Ganglio Lacto_Neo Lacto/Neolacto-series LacCer->Lacto_Neo

A simplified diagram of the major glycosphingolipid biosynthesis pathways originating from ceramide.
Analytical Workflow for Glycosphingolipid Analysis

This diagram outlines a typical workflow for the analysis of glycosphingolipids from a biological sample.[2][10][21][22][23][24][25][26]

GSL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Purification Purification (e.g., SPE) Lipid_Extraction->Purification TLC TLC Purification->TLC HPLC HPLC Purification->HPLC MS Mass Spectrometry Purification->MS FTIR FTIR Purification->FTIR

A general workflow for the extraction, purification, and analysis of glycosphingolipids.
Ceramide-Mediated Signaling Pathway

Ceramides, the backbone of glycosphingolipids, are also important signaling molecules involved in processes like apoptosis.[27][28][29][30][31]

Ceramide_Signaling Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Generation SMase->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK Caspase Caspase Activation PP->Caspase SAPK_JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

An overview of a ceramide-mediated signaling cascade leading to apoptosis.

Conclusion

This compound is a complex glycosphingolipid with important, though not fully elucidated, biological roles. While specific physicochemical data for this molecule are sparse, a comprehensive understanding can be built upon the properties of closely related compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, separate, and characterize this compound and other neutral glycosphingolipids. Further research into the precise properties and biological functions of this and similar molecules will continue to advance our understanding of glycosphingolipid biology and its implications in health and disease.

References

N-Stearoyl-DL-dihydrolactocerebroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following document is a technical guide intended for researchers, scientists, and drug development professionals. Information regarding the specific compound N-Stearoyl-DL-dihydrolactocerebroside is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biochemical properties and potential applications of this reagent by drawing parallels with closely related and better-studied glycosphingolipids, such as lactocerebrosides, galactocerebrosides (B1148508), and psychosine. The experimental protocols and signaling pathways described herein are based on these analogs and should be adapted and validated for this compound with scientific rigor.

Introduction to this compound

This compound is a synthetic glycosphingolipid. Glycosphingolipids are integral components of cellular membranes and are involved in a myriad of biological processes, including cell recognition, adhesion, and signal transduction. The structure of this compound comprises a ceramide backbone, which consists of a sphingoid base (dihydrosphingosine) N-acylated with stearic acid, and a disaccharide head group (lactose). The "DL" designation indicates a racemic mixture of stereoisomers.

While specific biological activities of this compound are not extensively documented, its structural similarity to endogenous glycosphingolipids suggests its potential utility as a biochemical reagent in various research areas.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15373-20-3
Molecular Formula C₄₈H₉₃NO₁₃
Molecular Weight 892.25 g/mol
Synonyms This compound

Potential Biological Activities and Research Applications (Based on Analogs)

Based on the known functions of structurally similar glycosphingolipids, this compound could be investigated for its role in the following areas:

  • Enzyme Modulation: As an analog of natural cerebrosides, it may act as a substrate, inhibitor, or activator of enzymes involved in glycosphingolipid metabolism. For instance, galactocerebrosides are known to stimulate the activity of epidermal β-glucocerebrosidase, an enzyme crucial for maintaining the skin's permeability barrier.[1]

  • Cell Signaling: Lactosylceramide, a closely related compound, is a bioactive lipid that can initiate signaling cascades leading to inflammation and oxidative stress.[2] Psychosine (galactosylsphingosine), another related molecule, is a cytotoxic lipid that can induce apoptosis and inhibit protein kinase C (PKC).[3][4][5]

  • Neurobiology: Galactocerebrosides are major components of myelin, the protective sheath around nerve fibers.[6][7] Analogs can be used to study myelination, demyelination, and the pathogenesis of neurological disorders like Krabbe disease, which is characterized by the accumulation of psychosine.[3][8]

  • Drug Delivery: The lipid nature of this compound could be exploited for the development of liposomal drug delivery systems.

Experimental Protocols (Adapted from Analog Studies)

The following are generalized protocols based on studies of related glycosphingolipids. Researchers should optimize these protocols for their specific experimental setup and for use with this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell viability, for instance, in oligodendrocyte or microglia cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot for Signaling Protein Phosphorylation

This protocol can be used to investigate the effect of this compound on signaling pathways, for example, the phosphorylation of kinases in the NF-κB or JNK pathways, which are known to be modulated by psychosine.[9]

  • Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

The following diagrams illustrate signaling pathways that may be modulated by this compound, based on the activities of its analogs.

Psychosine_Induced_Apoptosis Psychosine Psychosine Membrane Cell Membrane Disruption Psychosine->Membrane PKC PKC Inhibition Psychosine->PKC Mitochondria Mitochondrial Dysfunction Psychosine->Mitochondria Caspase Caspase Activation Membrane->Caspase PKC->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of psychosine-induced apoptosis.

Lactosylceramide_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lactosylceramide Lactosylceramide Accumulation NADPH_Oxidase NADPH Oxidase Activation Lactosylceramide->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS cPLA2 cPLA2 Activation ROS->cPLA2 Arachidonic_Acid Arachidonic Acid Release cPLA2->Arachidonic_Acid Prostaglandins Prostaglandin Synthesis Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Lactosylceramide-mediated inflammatory signaling cascade.

Conclusion

This compound is a biochemical reagent with potential applications in studying the diverse roles of glycosphingolipids in cellular processes. While direct experimental data for this specific compound is scarce, the known biological activities of its structural analogs provide a strong rationale for its use in investigating enzyme activity, cell signaling, and the pathophysiology of various diseases. The protocols and pathways outlined in this guide offer a starting point for researchers to explore the biochemical functions of this compound and its potential as a tool in drug discovery and development. It is imperative that future studies focus on elucidating the specific biological effects of this compound to fully realize its scientific potential.

References

An In-depth Technical Guide on the Occurrence of Dihydrolactocerebrosides in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolactocerebrosides, also known as dihydro-lactosylceramides, are a subclass of glycosphingolipids characterized by a lactose (B1674315) moiety attached to a dihydroceramide (B1258172) backbone. Unlike the more commonly studied lactosylceramides, dihydrolactocerebrosides possess a saturated sphingoid base (sphinganine) lacking the characteristic C4-trans double bond. Historically considered as mere metabolic intermediates in the biosynthesis of lactosylceramides and other complex glycosphingolipids, recent advancements in lipidomics have shed light on the potential biological significance of these saturated counterparts. This guide provides a comprehensive overview of the occurrence, quantification, and potential roles of dihydrolactocerebrosides in mammalian tissues, intended to serve as a resource for researchers in cell biology, pharmacology, and drug development.

The balance between dihydrosphingolipids and their unsaturated analogs is primarily regulated by the enzyme dihydroceramide desaturase 1 (DES1).[1] This enzyme introduces the C4-trans double bond into dihydroceramide, converting it to ceramide, which is then further metabolized.[1] Inhibition or ablation of DES1 leads to a significant accumulation of various dihydrosphingolipids, including dihydrolactocerebroside, while the levels of their unsaturated counterparts are nearly eliminated.[1] This highlights the dynamic nature of sphingolipid metabolism and the potential for dihydrosphingolipids to play distinct biological roles.

Data Presentation: Occurrence of Dihydrolactocerebrosides

Quantitative data on the absolute concentrations of dihydrolactocerebrosides across a wide range of healthy mammalian tissues is still emerging in the scientific literature. Most lipidomic studies have historically focused on the more abundant unsaturated lactosylceramides. However, studies involving the inhibition or genetic knockout of dihydroceramide desaturase 1 (DES1) have demonstrated a significant accumulation of dihydrolactocerebrosides in various cell types, indicating their presence and metabolic potential.

While a comprehensive table of absolute quantification in various healthy mammalian tissues is not yet available in the literature, the following table summarizes the qualitative and relative quantitative findings from studies on cells with altered DES1 activity. This provides an indication of the potential for dihydrolactocerebroside accumulation.

Cell Type/ConditionDihydrolactocerebroside (Dihydro-LacCer) LevelLactosylceramide (B164483) (LacCer) LevelReference
Wild-Type CellsNearly absentPresent[1]
DES1 Ablated CellsHighly abundantNearly eliminated[1]

Further research is required to establish a comprehensive quantitative atlas of dihydrolactocerebroside concentrations in various mammalian tissues under normal physiological conditions.

Experimental Protocols

The analysis of dihydrolactocerebrosides requires sensitive and specific analytical techniques due to their lower abundance compared to lactosylceramides in most wild-type tissues and their isomeric nature. The following section outlines a general workflow for the extraction and quantification of dihydrolactocerebrosides from mammalian tissues, based on established methods for sphingolipid analysis.[2][3]

Tissue Homogenization and Lipid Extraction

This protocol is a modification of the widely used Folch method for lipid extraction.

Materials:

  • Frozen mammalian tissue (e.g., brain, liver, kidney)

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Ceramic beads

  • Bead beater homogenizer

  • Centrifuge

  • Glass tubes

Procedure:

  • Weigh the frozen tissue sample (typically 10-50 mg).

  • Place the tissue in a 2 mL tube containing ceramic beads.

  • Add 200 µL of deionized water and homogenize using a bead beater.

  • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenized tissue.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.8 mL of a chloroform:deionized water (1:1, v/v) mixture.

  • Vortex again for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or chloroform:methanol 1:1, v/v) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation of dihydrolactocerebroside from its unsaturated counterpart and other lipid species, followed by sensitive and specific quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source

LC Parameters (example):

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A suitable gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B to elute the lipids. The gradient needs to be optimized to achieve separation between lactosylceramide and dihydrolactocerebroside.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 40-50°C

MS/MS Parameters (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+ for the specific dihydrolactocerebroside species being analyzed (the exact m/z will depend on the fatty acid chain length).

  • Product Ion: A characteristic fragment ion, often corresponding to the lactose headgroup or the sphingoid base.

  • Collision Energy: Optimized for each specific transition.

Quantification:

Quantification is typically achieved by creating a calibration curve using a synthetic dihydrolactocerebroside standard of known concentrations. An internal standard (e.g., a deuterated or C13-labeled dihydrolactocerebroside) should be added to the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways and Logical Relationships

The specific signaling pathways directly initiated or modulated by dihydrolactocerebrosides are an active area of research. Much of the current understanding is extrapolated from studies on dihydroceramides and the observed effects of DES1 inhibition. The absence of the C4-trans double bond significantly alters the biophysical properties of the lipid, which is expected to impact its role in membrane microdomains (lipid rafts) and its interaction with signaling proteins.

Biosynthesis of Dihydrolactocerebroside

The following diagram illustrates the key step in the biosynthesis of dihydrolactocerebroside and its conversion to lactosylceramide.

G Dihydroceramide Dihydroceramide GlucosylceramideSynthase Glucosylceramide Synthase Dihydroceramide->GlucosylceramideSynthase Dihydroglucosylceramide Dihydroglucosylceramide GlucosylceramideSynthase->Dihydroglucosylceramide LactosylceramideSynthase Lactosylceramide Synthase Dihydroglucosylceramide->LactosylceramideSynthase Dihydrolactocerebroside Dihydrolactocerebroside LactosylceramideSynthase->Dihydrolactocerebroside DES1 Dihydroceramide Desaturase 1 (DES1) Dihydrolactocerebroside->DES1 Lactosylceramide Lactosylceramide DES1->Lactosylceramide G Start Mammalian Tissue Sample Homogenization Homogenization Start->Homogenization LipidExtraction Lipid Extraction (Folch Method) Homogenization->LipidExtraction Drying Drying under Nitrogen LipidExtraction->Drying Resuspension Resuspension in Solvent Drying->Resuspension LCMS LC-MS/MS Analysis Resuspension->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis G cluster_0 Lactosylceramide Signaling cluster_1 Hypothesized Dihydrolactocerebroside Signaling LacCer Lactosylceramide ROS Reactive Oxygen Species (ROS) Production LacCer->ROS activates Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis DihydroLacCer Dihydrolactocerebroside AntiApoptosis Anti-Apoptotic Pathways DihydroLacCer->AntiApoptosis promotes

References

An In-depth Technical Guide to N-Stearoyl-DL-dihydrolactocerebroside and its Relation to Glycosphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-DL-dihydrolactocerebroside is a specific glycosphingolipid (GSL) characterized by a stearoyl fatty acid chain and a dihydrosphingosine backbone, linked to a lactose (B1674315) head group. While once considered an inert metabolic intermediate, the dihydroceramide-containing sphingolipids are now recognized as bioactive molecules with distinct cellular functions. This technical guide provides a comprehensive overview of this compound, detailing its structural relationship to the broader class of glycosphingolipids, its metabolic context, and its potential roles in cellular signaling. The document synthesizes current knowledge on dihydroceramides and their implications in cellular processes such as autophagy and stress responses, offering a framework for future research and therapeutic development.

Introduction to Glycosphingolipids

Glycosphingolipids (GSLs) are a diverse and essential class of lipids found in the cell membranes of all vertebrate cells.[1] They are particularly abundant in the nervous system.[1] GSLs consist of a hydrophobic ceramide backbone linked to a hydrophilic glycan head group. The ceramide portion is composed of a sphingoid base, such as sphingosine, and a fatty acid. The glycan chains vary in complexity, from a single monosaccharide to intricate branched structures.

These molecules are not merely structural components of the cell membrane; they play crucial roles in a multitude of cellular processes, including:

  • Cell-cell recognition and adhesion: The carbohydrate moieties of GSLs can interact with complementary structures on neighboring cells.

  • Signal transduction: GSLs are key components of specialized membrane microdomains known as lipid rafts, which serve as platforms for concentrating signaling molecules.[2]

  • Modulation of receptor function: GSLs can directly interact with and modulate the activity of membrane receptors.

  • As binding sites for pathogens and toxins: Certain viruses and bacterial toxins exploit GSLs to gain entry into host cells.

The metabolism of GSLs is a tightly regulated process involving a series of biosynthetic and catabolic enzymes.[3] Dysregulation of GSL metabolism is associated with a variety of human diseases, most notably a group of genetic disorders known as lysosomal storage diseases.[4]

This compound: A Closer Look

This compound belongs to the lacto-series of GSLs. Its defining features are:

  • N-Stearoyl group: The fatty acid component is stearic acid (C18:0), a saturated fatty acid.

  • DL-dihydrosphingosine: The sphingoid base is dihydrosphingosine (also known as sphinganine), which lacks the characteristic C4-C5 trans-double bond found in sphingosine. The "DL" designation refers to the racemic mixture of the dihydrosphingosine enantiomers.

  • Lactocerebroside: The glycan head group is lactose, a disaccharide composed of galactose and glucose.

The absence of the double bond in the sphingoid base fundamentally alters the biophysical properties of the molecule compared to its unsaturated counterpart, N-stearoyl-lactocerebroside. This structural difference has significant implications for its biological activity.

Chemical Properties
PropertyValueReference
CAS Number 15373-20-3[5][6][7]
Molecular Formula C48H93NO13[5]
Molecular Weight 892.25 g/mol [5]

Glycosphingolipid Metabolism and the Role of Dihydro-Precursors

The biosynthesis of GSLs is a stepwise process that occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.

GSL_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR Dihydroceramide (B1258172) Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Dihydrolactocerebroside Dihydrolactocerebroside Dihydroceramide->Dihydrolactocerebroside GCS, LCS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lactosylceramide (B164483) Lactosylceramide Glucosylceramide->Lactosylceramide LCS Complex GSLs Complex GSLs Lactosylceramide->Complex GSLs

Caption: Simplified overview of the de novo glycosphingolipid biosynthesis pathway.

The synthesis begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine. Acylation of dihydrosphingosine by ceramide synthases (CerS) produces dihydroceramide. Dihydroceramide is the direct precursor to ceramide, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1), which introduces the double bond.[3][8]

This compound is formed when N-stearoyl-dihydroceramide is glycosylated, first with glucose by glucosylceramide synthase (GCS) and then with galactose by lactosylceramide synthase (LCS), bypassing the desaturation step to ceramide.

Biological Significance of Dihydrosphingolipids

For a long time, dihydroceramides and their derivatives were considered biologically inactive intermediates. However, recent research has revealed that these dihydrosphingolipids have distinct and important biological functions that are not shared with their unsaturated counterparts.[3][9]

Role in Cellular Signaling

Accumulation of dihydroceramides has been linked to several key cellular signaling events:

  • Autophagy: Increased levels of dihydroceramides can induce autophagy, a cellular process of self-degradation of damaged organelles and proteins.[3][10] This can have both pro-survival and pro-death consequences depending on the cellular context.[3]

  • Cell Cycle Arrest: Dihydroceramide accumulation can lead to cell cycle arrest, typically at the G0/G1 phase.[3][10]

  • ER Stress: A buildup of dihydroceramides can induce stress in the endoplasmic reticulum, triggering the unfolded protein response (UPR).[10]

  • Apoptosis: While ceramides (B1148491) are well-known inducers of apoptosis, the role of dihydroceramides is more complex and appears to be cell-type dependent.[11]

Dihydroceramide_Signaling Increased Dihydroceramides Increased Dihydroceramides ER Stress ER Stress Increased Dihydroceramides->ER Stress Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Increased Dihydroceramides->Cell Cycle Arrest (G0/G1) UPR Activation UPR Activation ER Stress->UPR Activation Autophagy Autophagy UPR Activation->Autophagy Cellular Outcome Cellular Outcome Autophagy->Cellular Outcome Cell Cycle Arrest (G0/G1)->Cellular Outcome

Caption: Signaling pathways influenced by increased levels of dihydroceramides.

The precise mechanisms by which this compound contributes to these signaling pathways are yet to be elucidated. However, its dihydroceramide backbone suggests that it could participate in these processes, potentially by being incorporated into specific membrane domains or by being metabolically converted back to dihydroceramide.

Dihydrosphingolipids and Lipid Rafts

Lipid rafts are dynamic membrane microdomains enriched in cholesterol and sphingolipids that play a critical role in signal transduction.[2] While the incorporation of GSLs into lipid rafts is well-established, the specific role of dihydro-GSLs in these domains is less clear. The absence of the double bond in the sphingoid base of this compound would likely alter its packing properties within the membrane, potentially influencing the formation, stability, and function of lipid rafts. Further research is needed to determine if and how this specific molecule partitions into lipid rafts and modulates raft-dependent signaling.

Experimental Protocols

Extraction and Purification

A common method for extracting GSLs from biological samples is a biphasic solvent extraction using chloroform, methanol, and water. Subsequent purification can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

GSL_Extraction_Workflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Solvent Extraction (Chloroform/Methanol/Water) Solvent Extraction (Chloroform/Methanol/Water) Homogenization->Solvent Extraction (Chloroform/Methanol/Water) Phase Separation Phase Separation Solvent Extraction (Chloroform/Methanol/Water)->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Drying and Reconstitution Drying and Reconstitution Collect Organic Phase->Drying and Reconstitution Purification (TLC or HPLC) Purification (TLC or HPLC) Drying and Reconstitution->Purification (TLC or HPLC) Analysis Analysis Purification (TLC or HPLC)->Analysis

Caption: A general workflow for the extraction and purification of glycosphingolipids.

Structural Analysis

Mass spectrometry (MS) is a powerful tool for the structural characterization of GSLs. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide information on the glycan sequence, the fatty acid composition, and the sphingoid base. Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the anomeric configurations of the sugar linkages.

Conclusion and Future Directions

This compound represents an understudied member of the glycosphingolipid family. While its precise biological functions remain to be elucidated, its dihydroceramide backbone places it at the intersection of GSL metabolism and the emerging field of dihydroceramide signaling. Future research should focus on:

  • Synthesizing and purifying this compound to enable detailed in vitro and in cell-based studies.

  • Investigating its incorporation into and effect on lipid rafts.

  • Elucidating its role in dihydroceramide-mediated signaling pathways such as autophagy and the ER stress response.

  • Exploring its potential as a biomarker or therapeutic target in diseases characterized by aberrant sphingolipid metabolism.

A deeper understanding of this compound and other dihydrosphingolipids will undoubtedly provide new insights into the complex roles of lipids in health and disease, opening new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Stearoyl-DL-dihydrolactocerebroside is a glycosphingolipid composed of a DL-sphinganine (dihydrosphingosine) backbone, an N-linked stearoyl fatty acid, and a lactose (B1674315) headgroup. As a member of the cerebroside family, it is a key component of cellular membranes and is involved in various biological processes, including cell signaling, recognition, and membrane stability. The "dihydro-" prefix indicates the absence of the characteristic 4,5-trans double bond in the sphingoid base, making the lipid backbone fully saturated. The "DL" designation signifies that a stereochemically mixed sphinganine (B43673) precursor can be utilized in its synthesis. This document provides a detailed protocol for the chemical synthesis of this compound, outlining the necessary reagents, experimental procedures, and characterization methods.

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent strategy involving three main stages:

  • Preparation of the Glycosyl Acceptor: Synthesis of N-Stearoyl-DL-sphinganine (Ceramide).

  • Preparation of the Glycosyl Donor: Synthesis of Hepta-O-acetyl-α-lactosyl bromide (Acetobromolactose).

  • Glycosylation and Deprotection: Koenigs-Knorr glycosylation of the ceramide with the activated lactose donor, followed by the removal of acetyl protecting groups to yield the final product.

Synthesis_Overview cluster_acceptor Glycosyl Acceptor Preparation cluster_donor Glycosyl Donor Preparation cluster_final Final Product Synthesis sphinganine DL-Sphinganine ceramide N-Stearoyl-DL-sphinganine sphinganine->ceramide N-acylation stearoyl_chloride Stearoyl Chloride stearoyl_chloride->ceramide protected_product Protected Dihydrolactocerebroside ceramide->protected_product Glycosylation lactose Lactose peracetyl_lactose Peracetylated Lactose lactose->peracetyl_lactose Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->peracetyl_lactose hbr_acetic_acid HBr in Acetic Acid acetobromolactose Acetobromolactose hbr_acetic_acid->acetobromolactose peracetyl_lactose->acetobromolactose Bromination acetobromolactose->protected_product deprotection Deprotection protected_product->deprotection final_product N-Stearoyl-DL- dihydrolactocerebroside deprotection->final_product Protocol_1 start DL-Sphinganine in Pyridine/DCM step1 Cool to 0°C start->step1 step2 Add Stearoyl Chloride step1->step2 step3 Stir Overnight at RT step2->step3 step4 Quench with Water step3->step4 step5 Extract with DCM step4->step5 step6 Wash Organic Layer step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Chromatography step7->step8 end N-Stearoyl-DL-sphinganine step8->end Protocol_3 cluster_glycosylation Glycosylation cluster_deprotection Deprotection start_g Combine Acceptor, Donor, Ag2CO3, Celite® in Toluene step1_g Heat to 60-70°C Overnight start_g->step1_g step2_g Cool and Filter step1_g->step2_g step3_g Concentrate and Purify step2_g->step3_g end_g Protected Product step3_g->end_g start_d Dissolve Protected Product in MeOH/DCM end_g->start_d step1_d Add Catalytic NaOMe start_d->step1_d step2_d Stir at Room Temperature step1_d->step2_d step3_d Neutralize with Resin step2_d->step3_d step4_d Filter and Concentrate step3_d->step4_d step5_d Purify by Chromatography step4_d->step5_d end_d Final Product step5_d->end_d

Application Notes and Protocols for the Analytical Detection of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-DL-dihydrolactocerebroside is a glycosphingolipid (GSL) of significant interest in various fields of research, including neuroscience and immunology, due to the diverse biological roles of GSLs.[1] Accurate and sensitive detection and quantification of this molecule are crucial for understanding its function in complex biological systems. These application notes provide detailed protocols for the extraction, separation, and detection of this compound from biological matrices using state-of-the-art analytical techniques.

Physicochemical Properties

PropertyValue
Chemical FormulaC48H93NO13
Molecular Weight892.25 g/mol
CAS Number15373-20-3

I. Sample Preparation: Lipid Extraction

A robust lipid extraction method is the foundation for the successful analysis of this compound. The following protocol is a modified Bligh-Dyer method, which is a widely accepted technique for the extraction of total lipids from biological samples.[2][3][4]

Experimental Protocol: Total Lipid Extraction

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample in PBS. For cell pellets, resuspend in PBS.

  • Solvent Addition: To 1 volume of the aqueous sample homogenate in a glass centrifuge tube, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 2 minutes to ensure monophasic mixing.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex for 30 seconds. Then, add 1.25 volumes of deionized water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Phase Collection: Carefully aspirate the lower organic phase, which contains the total lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction (Optional): For exhaustive extraction, re-extract the upper aqueous phase and the protein interface with 2 volumes of chloroform. Vortex and centrifuge as before. Combine the lower organic phase with the first extract.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at 37°C.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., chloroform:methanol, 2:1, v/v) and store at -80°C to prevent degradation.

II. Analytical Techniques

A. Thin-Layer Chromatography (TLC)

TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of glycosphingolipids.

Materials:

  • High-Performance TLC (HPTLC) silica (B1680970) gel plates

  • TLC developing tank

  • Extracted lipid sample

  • This compound standard

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Orcinol-sulfuric acid spray (0.2% orcinol (B57675) in 20% sulfuric acid)

  • Heating plate

Procedure:

  • Plate Activation: Activate the HPTLC plate by heating at 110°C for 30 minutes.

  • Sample Application: Spot the extracted lipid sample and the this compound standard onto the HPTLC plate.

  • Chromatogram Development: Place the plate in a TLC tank pre-equilibrated with the developing solvent. Allow the solvent front to migrate to the top of the plate.

  • Drying: Remove the plate from the tank and dry it thoroughly in a fume hood.

  • Visualization: Spray the plate evenly with the orcinol-sulfuric acid reagent.

  • Staining: Heat the plate on a heating plate at 120°C for 5-10 minutes until colored spots appear. Glycosphingolipids will appear as purple-violet spots.

  • Analysis: Compare the retention factor (Rf) of the spots in the sample to that of the standard for identification.

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides better resolution and quantification capabilities compared to TLC. A normal-phase HPLC system is typically used for the separation of glycosphingolipids.

Materials:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Silica-based normal-phase HPLC column (e.g., Luna 3 µm Silica, 150 x 2.0 mm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Lipid extract reconstituted in the initial mobile phase composition.

HPLC Parameters:

Parameter Value
Column Silica-based Normal-Phase (e.g., Luna 3 µm Silica)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 0.2 mL/min
Column Temperature 40°C
Detector ELSD or UV (if derivatized)

| Injection Volume | 10 µL |

Gradient Elution Program (Representative):

Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Water)
0 95 5
20 80 20
25 80 20
30 95 5

| 40 | 95 | 5 |

Note: The retention time for this compound should be determined by injecting a pure standard under the same conditions. Retention times for glycosphingolipids are highly dependent on the specific column and mobile phase composition.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids. A hydrophilic interaction liquid chromatography (HILIC) method coupled with a triple quadrupole mass spectrometer is highly effective.

Materials:

  • LC-MS/MS system (e.g., Agilent 1290 Infinity LC coupled to a Sciex 6500 QTRAP)

  • HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Internal Standard (IS): A structurally similar, stable isotope-labeled glycosphingolipid (e.g., d3-N-acetyl-lactosylceramide).

LC Parameters (Representative):

Parameter Value
Column HILIC
Mobile Phase Gradient of Acetonitrile/Water with Ammonium formate and Formic acid
Flow Rate 0.4 mL/min
Column Temperature 45°C

| Injection Volume | 5 µL |

Gradient Elution Program (Representative):

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
10 60 40
12 60 40
12.1 90 10

| 15 | 90 | 10 |

Mass Spectrometry Parameters: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound need to be optimized by infusing a pure standard.

Predicted and Representative MRM Transitions for Lactosylceramides: Since specific experimental data for this compound is not readily available, the following table provides predicted precursor and product ions based on its structure and representative MRM transitions for related lactosylceramides.[5][6] The precursor ion will be the [M+H]+ adduct. The product ions typically arise from the fragmentation of the glycosidic bond and the ceramide backbone.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Predicted) 893.3To be determined empiricallyTo be determined empirically
Lactosylceramide (d18:1/16:0)860.7264.340
Lactosylceramide (d18:1/18:0)888.8264.340
Lactosylceramide (d18:1/24:0)972.9264.345
Lactosylceramide (d18:1/24:1)970.9264.345

Researchers should perform standard infusion and optimization to determine the exact MRM transitions and collision energies for this compound.

III. Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analysis of lactosylceramides by LC-MS/MS, which can serve as a reference for method development for this compound.[6][7]

ParameterGlucosylceramide (d18:1/18:0)Lactosylceramide (d18:1/18:0)
Limit of Detection (LOD) 0.2 µg/mL0.4 µg/mL
Limit of Quantification (LOQ) 0.8 µg/mL1.6 µg/mL
Linear Range 0.08 - 20 µg/mL0.16 - 20 µg/mL
Spike Recovery 95 - 105%92 - 108%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing sample Biological Sample (Tissue, Cells) homogenization Homogenization in PBS sample->homogenization extraction Lipid Extraction (Chloroform:Methanol) homogenization->extraction drying Evaporation under N2 extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution tlc TLC Analysis reconstitution->tlc Screening hplc HPLC-ELSD Analysis reconstitution->hplc Separation lcms LC-MS/MS Analysis reconstitution->lcms Quantification qualitative Qualitative Identification (Rf, Retention Time) tlc->qualitative hplc->qualitative quantitative Quantitative Analysis (Peak Area, Calibration Curve) hplc->quantitative lcms->qualitative lcms->quantitative structural Structural Confirmation (MS/MS Fragmentation) lcms->structural

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Methods

analytical_methods cluster_extraction Extraction & Purification cluster_separation Separation cluster_detection Detection & Identification lipid_extraction Total Lipid Extraction tlc TLC lipid_extraction->tlc hplc HPLC lipid_extraction->hplc staining Chemical Staining tlc->staining elsd ELSD hplc->elsd ms Mass Spectrometry (MS/MS) hplc->ms

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details two robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of N-Stearoyl-DL-dihydrolactocerebroside, a significant glycosphingolipid involved in various biological processes. Due to the absence of a strong native chromophore, two primary detection strategies are presented: UV detection following benzoylation derivatization and direct analysis of the underivatized compound using an Evaporative Light Scattering Detector (ELSD). These methods provide high sensitivity and resolution, making them suitable for a range of applications from basic research to drug development.

Introduction

This compound is a glycosphingolipid composed of a stearic acid acyl chain, a dihydrosphingosine base, and a lactose (B1674315) headgroup. Glycosphingolipids are integral components of cell membranes and are involved in cell signaling, recognition, and adhesion. Accurate quantification of specific glycosphingolipids like this compound is crucial for understanding their roles in health and disease. The methods outlined below provide reliable approaches for the analysis of this compound in various sample matrices.

Method 1: Reversed-Phase HPLC with UV Detection after Benzoylation

This method enhances the detectability of this compound by introducing a UV-active benzoyl group.

Experimental Protocol: Benzoylation
  • Sample Preparation: Dissolve a known amount of the dried lipid extract or standard in pyridine (B92270).

  • Derivatization: Add a solution of benzoic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in pyridine.[1]

  • Reaction: Incubate the mixture at 37°C for 16 hours to ensure complete benzoylation of the hydroxyl groups.

  • Quenching: Stop the reaction by adding a small amount of water.

  • Extraction: Extract the benzoylated product using a suitable organic solvent like ethyl acetate. Wash the organic phase with a dilute aqueous acid and then with water to remove pyridine and excess reagents.

  • Drying and Reconstitution: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.

HPLC Conditions
ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 100% A over 20 minutes, hold at 100% A for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 230 nm
Injection Volume 20 µL

Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

This method allows for the direct analysis of this compound without the need for derivatization, making it a simpler and faster approach. ELSD is a universal detector that is ideal for non-volatile analytes like lipids that lack a UV chromophore.[2][3]

Experimental Protocol: Sample Preparation
  • Extraction: Extract lipids from the sample using a modified Folch method with chloroform (B151607) and methanol.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., chloroform:methanol 1:1, v/v).

HPLC Conditions
ParameterRecommended Conditions
Column C8 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Methanol with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 70% A to 100% A over 25 minutes, hold at 100% A for 10 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 40°C
Evaporator Temperature 60°C
Gas Flow (Nitrogen) 1.5 L/min
Injection Volume 50 µL

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the two HPLC methods.

workflow_uv cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Lipid Sample dissolve Dissolve in Pyridine start->dissolve derivatize Add Benzoic Anhydride & DMAP dissolve->derivatize incubate Incubate at 37°C derivatize->incubate quench Quench Reaction incubate->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Reconstitute extract->dry inject Inject into HPLC dry->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-UV analysis with benzoylation.

workflow_elsd cluster_prep_elsd Sample Preparation cluster_hplc_elsd HPLC Analysis cluster_data_elsd Data Analysis start_elsd Lipid Sample extract_elsd Lipid Extraction (Folch) start_elsd->extract_elsd dry_elsd Dry and Reconstitute extract_elsd->dry_elsd inject_elsd Inject into HPLC dry_elsd->inject_elsd separate_elsd C8 Reversed-Phase Separation inject_elsd->separate_elsd detect_elsd ELSD Detection separate_elsd->detect_elsd integrate_elsd Peak Integration detect_elsd->integrate_elsd quantify_elsd Quantification integrate_elsd->quantify_elsd

Caption: Workflow for direct HPLC-ELSD analysis.

Conclusion

The two HPLC methods presented provide versatile and reliable options for the analysis of this compound. The choice between the UV detection method with derivatization and the direct ELSD method will depend on the specific requirements of the study, including sensitivity needs, sample complexity, and available instrumentation. Both methods are well-suited for applications in lipidomics, biomarker discovery, and the development of therapeutics targeting glycosphingolipid metabolism.

References

Application Notes: Mass Spectrometry Analysis of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-DL-dihydrolactocerebroside is a glycosphingolipid (GSL) composed of a saturated ceramide backbone (dihydrosphingosine acylated with stearic acid) and a lactose (B1674315) disaccharide headgroup. As members of the GSL family, lactosylceramides and their derivatives are involved in various cellular processes, including cell adhesion, signaling, and immune responses. Accurate and robust analytical methods are crucial for their characterization and quantification in various biological and pharmaceutical matrices. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Structure and Properties

  • Systematic Name: N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)-octadecanamide-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside

  • Common Name: this compound

  • Molecular Formula: C₄₈H₉₃NO₁₃[1]

  • Molecular Weight: 892.25 g/mol [1]

  • CAS Number: 15373-20-3[1]

The structure consists of a sphinganine (B43673) (d18:0) base, an N-linked stearic acid (C18:0), and a lactose headgroup. The absence of a double bond in the sphingoid base classifies it as a "dihydro" species.

Mass Spectrometry Analysis

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of this compound. Positive ion mode is generally favored for neutral glycosphingolipids, leading to the formation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.[2]

Expected Adducts and Precursor Ions
AdductChemical FormulaExact Mass (m/z)
[M+H]⁺C₄₈H₉₄NO₁₃⁺892.6622
[M+Na]⁺C₄₈H₉₃NNaO₁₃⁺914.6441
[M+NH₄]⁺C₄₈H₉₇N₂O₁₃⁺909.6888
Fragmentation Pattern (MS/MS)

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to yield a series of characteristic fragment ions. The fragmentation primarily occurs at the glycosidic bonds and within the ceramide backbone.

  • Loss of the terminal hexose (B10828440) (Galactose): This results in the loss of a 162.05 Da neutral fragment.

  • Loss of the entire disaccharide (Lactose): This corresponds to the loss of a 324.10 Da neutral fragment, yielding the protonated ceramide.

  • Fragmentation of the ceramide backbone: The most characteristic fragment arises from the cleavage of the C-C bond adjacent to the amide nitrogen, yielding a fragment corresponding to the dihydrosphingosine (sphinganine) backbone. For a d18:0 base, this results in a prominent ion at m/z 266.[3][4]

The predicted fragmentation pathway provides a basis for developing targeted MS/MS methods, such as Multiple Reaction Monitoring (MRM), for sensitive and specific quantification.

Experimental Protocols

Sample Preparation

a) For Pure Standards:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) to prepare working standards for calibration curves.

b) For Biological Matrices (e.g., Plasma, Tissues):

  • Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Folch or Bligh-Dyer method. A common solvent system is chloroform:methanol (2:1, v/v).[2]

  • Phase Separation: Add water or an aqueous salt solution to induce phase separation. The glycosphingolipids will partition into the lower organic phase.

  • Purification: To remove interfering lipids like phospholipids, a solid-phase extraction (SPE) step using a C18 or silica-based cartridge may be necessary.[3]

  • Drying and Reconstitution: Evaporate the solvent from the purified lipid extract under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Liquid Chromatography (LC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar glycosphingolipids.[5][6]

ParameterRecommended Conditions
Column HILIC column (e.g., silica, amide, or diol chemistry), 2.1 x 100 mm, < 3 µm
Mobile Phase A Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 60% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS)
ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen, 8 - 12 L/min
Desolvation Temp. 350 - 450 °C
Scan Mode Full Scan (m/z 200-1200) for identification; MS/MS or MRM for quantification
Tandem Mass Spectrometry (MS/MS)
ParameterRecommended Settings
Precursor Ion [M+H]⁺ (m/z 892.66) or [M+Na]⁺ (m/z 914.64)
Collision Gas Argon
Collision Energy Optimization required (start with 30-50 eV). This is instrument-dependent and should be optimized to maximize the intensity of the desired product ions.
Product Ions (for MRM) * m/z 730.6 (Loss of terminal hexose) * m/z 568.6 (Loss of di-hexose) * m/z 266.3 (Sphinganine backbone)

Data Presentation

Quantitative MS/MS Transitions for this compound
Precursor Ion (m/z)Product Ion (m/z)Fragmentation Description
892.66730.61[M+H - Hexose]⁺
892.66568.56[M+H - Di-hexose]⁺ (Ceramide)
892.66266.28[Sphinganine backbone]⁺
568.56266.28[Ceramide]⁺ -> [Sphinganine backbone]⁺

Visualizations

G Experimental Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Purification Solid-Phase Extraction (SPE) (Optional) Extraction->Purification Reconstitution Dry & Reconstitute in Mobile Phase Purification->Reconstitution LC HILIC Separation Reconstitution->LC MS ESI-MS (Full Scan) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identification Identification based on m/z and Retention Time MSMS->Identification Quantification Quantification using MRM Transitions MSMS->Quantification

Caption: Workflow for this compound analysis.

G Predicted MS/MS Fragmentation Pathway of [M+H]⁺ Precursor This compound [M+H]⁺ m/z 892.66 Fragment1 [M+H - Hexose]⁺ m/z 730.61 Precursor->Fragment1 - Galactose (162.05 Da) Fragment2 Ceramide (d18:0/18:0) [M+H - Di-hexose]⁺ m/z 568.56 Fragment1->Fragment2 - Glucose (162.05 Da) Fragment3 Sphinganine Backbone m/z 266.28 Fragment2->Fragment3 - Stearic Acid & H₂O

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols: N-Stearoyl-DL-dihydrolactocerebroside in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of N-Stearoyl-DL-dihydrolactocerebroside in neuroscience research. The protocols and conceptual frameworks are based on the established roles of related glycosphingolipids, particularly lactosylceramide (B164483), in neuroinflammation and neurodegenerative disease models. This compound, as a saturated analog, is a valuable tool for investigating the role of glycosphingolipid metabolism and signaling in neuronal and glial cell biology.

Introduction

This compound is a glycosphingolipid belonging to the class of dihydrosphingolipids. While the direct biological activities of this specific molecule are not extensively documented in neuroscience, its structural similarity to lactosylceramide suggests its potential involvement in analogous cellular processes. Lactosylceramide is a known bioactive lipid that can act as a second messenger in various signaling pathways, particularly those related to inflammation.[1][2][3] In the central nervous system (CNS), lactosylceramide has been implicated in the activation of astrocytes and microglia, leading to neuroinflammation, a hallmark of many neurodegenerative diseases.[1]

This document outlines potential applications of this compound as a research tool to explore these pathways, offering detailed protocols for its use in in vitro neuroscience models.

Potential Applications in Neuroscience Research

  • Investigation of Neuroinflammatory Pathways: Use as a tool to stimulate glial cells (astrocytes and microglia) to study the downstream signaling cascades involved in neuroinflammation.

  • Modulation of Enzyme Activity: Serve as a substrate or modulator for enzymes involved in glycosphingolipid metabolism, such as galactosyltransferases and hydrolases.

  • Comparative Studies with Unsaturated Analogs: Direct comparison with lactosylceramide to elucidate the specific role of the double bond in the sphingoid backbone in triggering cellular responses.

  • Elucidation of Dihydrosphingolipid-Specific Signaling: Investigate unique signaling pathways that may be preferentially activated by saturated glycosphingolipids.[4][5][6]

Data Presentation: Hypothetical Quantitative Data

The following tables represent the types of quantitative data that could be generated from the experimental protocols described below. These are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Dose-Response of this compound on Pro-inflammatory Cytokine Release from Primary Astrocytes.

Concentration (µM)TNF-α Release (pg/mL) ± SDIL-6 Release (pg/mL) ± SD
0 (Vehicle)15.2 ± 2.122.5 ± 3.4
125.8 ± 3.545.1 ± 5.2
568.4 ± 7.9112.8 ± 12.1
10152.3 ± 15.6258.6 ± 22.3
25210.5 ± 21.1350.1 ± 30.5
50215.7 ± 23.4355.4 ± 31.8

Table 2: Hypothetical IC50 Values of Glycosphingolipid Metabolism Inhibitors on this compound-Induced Nitric Oxide Production in Microglia.

InhibitorTargetIC50 (µM)
PDMPGlucosylceramide Synthase> 50
D-PBPPGlucosylceramide Synthase> 50
GENZ-123346Glucosylceramide Synthase> 50
Hypothetical Inhibitor XDownstream Effector5.8

Experimental Protocols

Protocol 1: In Vitro Glial Cell Activation and Cytokine Analysis

This protocol details the treatment of primary astrocytes or microglial cell lines with this compound to assess the induction of a pro-inflammatory response.

Materials:

  • This compound

  • Primary rat astrocytes or BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture primary astrocytes or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Lipid Suspension:

    • Dissolve this compound in ethanol (B145695) or DMSO to create a stock solution (e.g., 10 mM).

    • For cell treatment, dilute the stock solution in serum-free DMEM containing 0.1% fatty acid-free BSA to the desired final concentrations. Sonicate briefly to ensure a uniform suspension. A vehicle control containing the same concentration of ethanol/DMSO and BSA should be prepared.

  • Cell Treatment:

    • Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • The next day, replace the culture medium with serum-free DMEM for 2-4 hours.

    • Remove the serum-free medium and add the this compound suspensions or vehicle control.

    • Incubate for 24 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

    • Lyse the remaining cells in RIPA buffer for protein quantification.

  • Cytokine Analysis:

    • Measure the concentration of TNF-α and IL-6 in the collected supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Normalization:

    • Determine the total protein concentration of the cell lysates using a BCA assay.

    • Normalize the cytokine concentrations to the total protein content in each well.

Protocol 2: Analysis of Glycosphingolipid Uptake and Metabolism

This protocol describes a method to quantify the cellular uptake and potential metabolic conversion of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y)

  • Lipid extraction solvents: Chloroform, Methanol, Water

  • Internal standards for sphingolipids

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Cell Treatment:

    • Culture SH-SY5Y cells in 6-well plates to near confluency.

    • Treat the cells with a defined concentration of this compound (e.g., 10 µM) for various time points (e.g., 1, 4, 12, 24 hours).

  • Lipid Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Scrape the cells into a glass tube.

    • Perform a Bligh-Dyer lipid extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water.

    • Add internal standards for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the lipids.

    • Detect and quantify this compound and potential metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling Pathways and Workflows

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N_Stearoyl_DL_dihydrolactocerebroside N-Stearoyl-DL- dihydrolactocerebroside Receptor Putative Receptor / Lipid Raft Interaction N_Stearoyl_DL_dihydrolactocerebroside->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK (active) ERK->ERK_n IKK IKK IKB_NFKB IκB NF-κB IKK->IKB_NFKB phosphorylates IKB IκB IKB_NFKB->IKB degrades NFKB NF-κB NFKB_n NF-κB (active) NFKB->NFKB_n Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) NFKB_n->Gene_Expression ERK_n->Gene_Expression

Caption: Hypothetical signaling pathway for this compound-induced neuroinflammation.

G cluster_analysis Analysis start Start: Culture Neuronal/Glial Cells prepare_lipid Prepare this compound Suspension start->prepare_lipid treat_cells Treat Cells (Time Course / Dose Response) prepare_lipid->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant lyse_cells Lyse Cells treat_cells->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa bca BCA Assay for Protein Quantification lyse_cells->bca lcms Lipid Extraction & LC-MS/MS for Uptake/Metabolism lyse_cells->lcms normalize Normalize Cytokine Data to Protein Content elisa->normalize bca->normalize end End: Data Interpretation lcms->end normalize->end

References

Application Notes: N-Stearoyl-DL-dihydrolactocerebroside as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, requires precise and accurate quantification to understand the complex roles of these molecules in health and disease. The use of internal standards is critical for correcting variations during sample preparation and analysis, ensuring data reliability.[1] N-Stearoyl-DL-dihydrolactocerebroside is a synthetic, non-endogenous sphingolipid that serves as an excellent internal standard for the quantification of lactosylceramides and other related sphingolipids by mass spectrometry. Its structure is similar to endogenous lactosylceramides but its saturated sphingoid base (dihydrosphingosine) and specific acyl chain length allow it to be distinguished chromatographically and by mass, minimizing interference with endogenous analytes.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 15373-20-3[2]
Molecular Formula C48H93NO13[2]
Molecular Weight 892.25 g/mol [2]
Class Dihydrosphingolipid, Lactosylceramide (B164483)N/A
Synonyms N-硬脂酰-DL-二氢乳脑苷脂[3]

Protocols for Use in Lipidomics Studies

The following protocols are representative methodologies for the use of this compound as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Sample Preparation and Lipid Extraction

This protocol details a modified Bligh-Dyer method for total lipid extraction from biological samples, a widely used technique in lipid analysis.[4][5] The internal standard is added early in the process to account for variability throughout the extraction procedure.[6]

Materials:

  • Biological sample (e.g., 100 mg tissue, 1x10^6 cells, or 50 µL plasma)

  • This compound internal standard stock solution (e.g., 1 mg/mL in chloroform (B151607):methanol 2:1)

  • Internal standard working solution (e.g., 10 µg/mL)

  • Solvents: Chloroform, Methanol, Deionized Water (all LC-MS grade)[1]

  • Phosphate-buffered saline (PBS), cold

Procedure:

  • Sample Homogenization:

    • For tissues: Homogenize the sample in 1 mL of cold PBS.

    • For cultured cells: Wash cells with cold PBS, then scrape into 1 mL of cold PBS.[7]

    • For plasma: Use the sample directly.[8]

  • Internal Standard Spiking: Add a known amount (e.g., 10-20 µL) of the this compound working solution to the homogenate.[8][9] The amount should be chosen to yield a final detector response within the linear range of the instrument.

  • Monophasic Mixture Formation: Add 3.75 mL of chloroform:methanol (1:2, v/v) to the 1 mL sample homogenate. Vortex vigorously for 1 minute.[6] This creates a single-phase system that ensures thorough lipid extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.[6]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.[6][8]

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious to avoid the protein disk at the interface.[6]

  • Solvent Evaporation: Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a precise volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water 60:40 v/v with appropriate additives) for LC-MS/MS analysis.[1][8]

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Bligh-Dyer) cluster_final Final Steps s1 Sample (Tissue, Cells, Plasma) s2 Add Internal Standard (this compound) s1->s2 e1 Add CHCl3:MeOH (1:2) Vortex s2->e1 e2 Add CHCl3 & H2O Vortex e1->e2 e3 Centrifuge (Phase Separation) e2->e3 e4 Collect Lower Organic Phase e3->e4 f1 Evaporate Solvent (Nitrogen Stream) e4->f1 f2 Reconstitute in Mobile Phase f1->f2 end end f2->end Ready for LC-MS/MS

Caption: Workflow for lipid extraction using an internal standard.
Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting conditions for the analysis of lactosylceramides using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Parameters should be optimized for the specific instrument used.

ParameterTypical Condition
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water:Acetonitrile (40:60) with 0.1% Formic Acid & 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 0.1% Formic Acid & 10 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Gradient Start at 30-40% B, increase to 95-100% B over 15-20 min, hold for 5 min, re-equilibrate.
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Source Temp. 350 - 450 °C
Collision Gas Argon
MRM Transitions Precursor ion ([M+H]+) to a specific product ion (e.g., sphingoid base fragment). These must be determined empirically for the standard and target analytes.

Note: The specific MRM transitions for this compound and endogenous lactosylceramides need to be optimized. For lactosylceramides, fragmentation typically yields a product ion corresponding to the loss of both sugar moieties.

Data Analysis and Quantification

Accurate quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.[8] This ratio is then used to determine the concentration of the analyte from a calibration curve.

Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of a representative analyte (e.g., a commercially available lactosylceramide standard) and a fixed concentration of the this compound internal standard.[1] The peak area ratio (Analyte/Internal Standard) is plotted against the analyte concentration.

Quantification Formula: The concentration of the endogenous lactosylceramide in the sample is calculated using the linear regression equation derived from the calibration curve:

Concentration_Analyte = (PeakAreaRatio_Sample - Intercept) / Slope

G d1 Acquire Raw LC-MS/MS Data (MRM Transitions) d2 Integrate Peak Areas (Analyte & Internal Standard) d1->d2 d3 Calculate Peak Area Ratio (Analyte / IS) d2->d3 d5 Determine Analyte Concentration Using Regression Equation d3->d5 d4 Construct Calibration Curve (Ratio vs. Concentration) d4->d5 Provides Equation

Caption: Data analysis workflow for lipid quantification.
Quantitative Data Summary

The following table provides representative values for the application of sphingolipid standards in lipidomics, which can be adapted for this compound.

ParameterTypical Value RangeNotesReference
Internal Standard Spiking Conc. 5 - 50 pmol per sampleAmount depends on sample type and expected analyte concentration.[10]
Calibration Curve Linearity (R²) > 0.99Essential for accurate quantification.[11]
Limit of Quantification (LOQ) 0.01 - 0.5 ng/mLVaries significantly with the analyte and instrument sensitivity.[12]
Extraction Recovery 70 - 99 %High recovery is desirable and can be assessed using the standard.[11][12]
Inter/Intra-assay Precision (%CV) < 15%Indicates the reproducibility of the method.[12]

Biological Context: Sphingolipid Metabolism

This compound is structurally related to key intermediates in sphingolipid metabolism. This pathway generates a variety of bioactive lipids that regulate fundamental cellular processes.[13][14] Ceramide, a central hub in this network, can be converted to more complex sphingolipids like glucosylceramide and subsequently lactosylceramide, or it can be phosphorylated or broken down.[15] Dysregulation of this pathway is implicated in numerous human diseases.[14]

G Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine de novo synthesis DHCer Dihydroceramide (dhCer) Sphinganine->DHCer CerS Cer Ceramide (Cer) DHCer->Cer DEGS1 GlcCer Glucosylceramide (GlcCer) Cer->GlcCer GCS SM Sphingomyelin (SM) Cer->SM SMS Sph Sphingosine Cer->Sph CDase LacCer Lactosylceramide (LacCer) GlcCer->LacCer LCS S1P Sphingosine-1-P (S1P) Sph->Cer CerS (Salvage) Sph->S1P SphK

Caption: Simplified overview of the sphingolipid metabolism pathway.

References

Application Notes and Protocols: N-Stearoyl-DL-dihydrolactocerebroside Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-DL-dihydrolactocerebroside is a synthetic glycosphingolipid that plays a significant role in various biological processes. As a derivative of lactocerebroside, it is a key component in the study of lipid metabolism and signaling pathways. This document provides detailed protocols for the preparation of this compound stock solutions for use in a range of research applications, from in vitro enzyme assays to cell-based studies.

Applications

This compound is a valuable tool for investigating the enzymes involved in sphingolipid metabolism, such as ceramidases (e.g., N-acylsphingosine amidohydrolase). These enzymes are crucial in regulating the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate. Dysregulation of this balance has been implicated in a variety of human diseases, including neurodegenerative disorders like Alzheimer's disease, as well as in cancer biology and inflammatory responses.[1][2][3]

Potential research applications include:

  • Enzyme kinetics studies: Serving as a substrate for ceramidases to determine enzyme activity and inhibition.

  • Cell-based assays: Investigating the cellular effects of modulating sphingolipid pathways.

  • Drug discovery: Screening for novel inhibitors or activators of enzymes involved in glycosphingolipid metabolism.

  • Model membrane studies: Incorporation into artificial membranes to study lipid-protein interactions and membrane properties.

Product Information

PropertyValue
Chemical Name This compound
CAS Number 15373-20-3
Molecular Formula C₄₈H₉₃NO₁₃
Molecular Weight 892.25 g/mol
Appearance White to off-white solid

Stock Solution Preparation

The following tables provide the required volumes to prepare stock solutions of varying concentrations. It is recommended to use a solvent system of chloroform:methanol (2:1, v/v) for initial solubilization. For applications in cell culture, subsequent dilution into a biocompatible solvent system may be necessary.

Table 1: Preparation of Stock Solutions from 1 mg of this compound

Target ConcentrationVolume of Solvent to Add
1 mM1.1208 mL
5 mM224.2 µL
10 mM112.1 µL

Table 2: Preparation of Stock Solutions from 5 mg of this compound

Target ConcentrationVolume of Solvent to Add
1 mM5.6038 mL
5 mM1.1208 mL
10 mM560.4 µL

Table 3: Preparation of Stock Solutions from 10 mg of this compound

Target ConcentrationVolume of Solvent to Add
1 mM11.2076 mL
5 mM2.2415 mL
10 mM1.1208 mL

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in a chloroform:methanol solvent system.

Materials:

  • This compound

  • Chloroform, anhydrous

  • Methanol, anhydrous

  • Glass vial with a Teflon-lined cap

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound in a clean glass vial.

  • Prepare the chloroform:methanol (2:1, v/v) solvent mixture.

  • Add the calculated volume of the solvent mixture to the vial containing the lipid.

  • Cap the vial tightly and vortex briefly to mix.

  • To aid dissolution, warm the vial to 37°C for 5-10 minutes.

  • Sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure complete dissolution.

Protocol 2: Preparation for Cell Culture Applications

For cell-based assays, it is crucial to minimize solvent toxicity. This protocol describes a method for preparing the lipid for introduction into aqueous cell culture media.

Materials:

  • 10 mM this compound stock solution in chloroform:methanol

  • Ethanol, absolute

  • Dodecane

  • Sterile microcentrifuge tubes

  • Nitrogen gas stream

  • Heater block or water bath

Procedure:

  • In a sterile microcentrifuge tube, aliquot the desired amount of the 10 mM stock solution.

  • Evaporate the chloroform:methanol solvent under a gentle stream of nitrogen gas. Ensure all solvent is removed, leaving a thin lipid film.

  • Prepare a fresh solution of ethanol:dodecane (98:2, v/v).

  • Add the appropriate volume of the ethanol:dodecane mixture to the dried lipid to achieve the desired final concentration.

  • Vortex thoroughly to dissolve the lipid film.

  • This solution can then be added to cell culture media. It is important to perform vehicle controls to assess the effect of the ethanol:dodecane solvent on the cells.

Storage and Handling

Storage of Solid Compound: Store the solid this compound at -20°C.

Storage of Stock Solutions:

  • For long-term storage (up to 6 months), aliquot the stock solution into small, single-use vials and store at -80°C.

  • For short-term storage (up to 1 month), store at -20°C.

  • Avoid repeated freeze-thaw cycles.

Handling:

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Visualized Workflows

G cluster_protocol1 Protocol 1: Standard Stock Solution weigh Weigh Compound add_solvent Add Chloroform:Methanol (2:1) weigh->add_solvent vortex Vortex add_solvent->vortex warm Warm to 37°C vortex->warm sonicate Sonicate warm->sonicate store Store at -20°C or -80°C sonicate->store

Caption: Workflow for Standard Stock Solution Preparation.

G cluster_protocol2 Protocol 2: Preparation for Cell Culture aliquot Aliquot Stock Solution dry Dry Under Nitrogen aliquot->dry add_etoh_dodecane Add Ethanol:Dodecane (98:2) dry->add_etoh_dodecane vortex_resuspend Vortex to Resuspend add_etoh_dodecane->vortex_resuspend add_to_media Add to Cell Culture Media vortex_resuspend->add_to_media

References

Application Notes: N-Stearoyl-DL-dihydrolactocerebroside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Stearoyl-DL-dihydrolactocerebroside is a synthetic glycosphingolipid. Glycosphingolipids are essential components of the cell membrane and are involved in various cellular processes, including cell adhesion, signaling, and differentiation. The specific applications and effects of this compound in cell culture are a subject of ongoing research. This document provides an overview of its potential applications and methodologies based on the study of similar glycosphingolipid analogs.

Potential Applications

Due to the limited direct research on this compound, its applications are inferred from studies on related compounds. Potential areas of investigation include:

  • Induction of Cell Differentiation: Glycosphingolipids are known to play a role in neuronal differentiation. This compound could potentially be used to induce the differentiation of neural stem cells or other progenitor cells into specific lineages.

  • Modulation of Signal Transduction Pathways: As membrane components, glycosphingolipids can modulate the activity of receptor tyrosine kinases and other signaling molecules. This compound could be used to study its impact on pathways such as MAPK/ERK, PI3K/Akt, or others involved in cell growth and survival.

  • Investigation of Myelination Processes: Lactocerebroside and its analogs are implicated in the formation and maintenance of myelin sheaths. This compound could be a tool to study the mechanisms of myelination and demyelination in vitro.

  • Cancer Research: Altered glycosphingolipid metabolism is a hallmark of many cancers. This compound could be used to investigate the effects of modulating glycosphingolipid pathways on cancer cell proliferation, apoptosis, and drug resistance.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.

Protocol 1: Assessment of Neuronal Differentiation

Objective: To determine the effect of this compound on the differentiation of a neural stem cell line (e.g., C17.2).

Materials:

  • C17.2 neural stem cells

  • DMEM/F12 growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS)

  • This compound (stock solution in DMSO)

  • Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2) and oligodendrocyte markers (e.g., MBP, PLP)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • 96-well and 6-well culture plates

Procedure:

  • Cell Seeding: Seed C17.2 cells in 96-well plates for viability assays and 6-well plates with coverslips for immunofluorescence at a density of 1 x 10^4 cells/cm².

  • Treatment: After 24 hours, replace the growth medium with differentiation medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for 3-7 days to allow for differentiation.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.

    • Mount coverslips and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of differentiated cells by counting the number of marker-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of specific signaling pathways (e.g., ERK1/2).

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Appropriate growth medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • 6-well culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration for various time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Effect of this compound on Neuronal Marker Expression

Treatment Concentration (µM)% β-III tubulin Positive Cells (Mean ± SD)% MBP Positive Cells (Mean ± SD)
Vehicle Control (DMSO)5.2 ± 1.12.1 ± 0.5
115.8 ± 2.58.3 ± 1.2
528.4 ± 3.115.6 ± 2.0
1035.1 ± 4.222.4 ± 2.8

Table 2: Densitometric Analysis of p-ERK1/2 Levels

TreatmentTime (min)Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SD)
Vehicle Control601.0 ± 0.1
10 µM Compound151.8 ± 0.3
10 µM Compound302.5 ± 0.4
10 µM Compound601.5 ± 0.2

Visualizations

G Workflow for Assessing Neuronal Differentiation cluster_0 Cell Culture cluster_1 Analysis A Seed C17.2 Cells B Treat with N-Stearoyl-DL- dihydrolactocerebroside A->B C Incubate for 3-7 Days B->C D Immunofluorescence Staining C->D E Fluorescence Microscopy D->E F Quantify Differentiated Cells E->F

Caption: Experimental workflow for assessing the effect of this compound on neuronal differentiation.

G Hypothesized Signaling Pathway Compound N-Stearoyl-DL- dihydrolactocerebroside Membrane Cell Membrane Integration Compound->Membrane Receptor Receptor Tyrosine Kinase (e.g., TrkB) Membrane->Receptor Modulates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (e.g., for differentiation) Nucleus->Transcription

Caption: Hypothesized signaling pathway modulated by this compound leading to cellular differentiation.

Application Notes and Protocols for Enzyme Assays Involving N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, specific enzyme assays utilizing N-Stearoyl-DL-dihydrolactocerebroside as a substrate are not well-documented. The following application notes and protocols are proposed based on established methodologies for structurally similar substrates, such as lactosylceramide (B164483). These protocols should be considered as a starting point for assay development and will require optimization.

Application Notes

This compound is a synthetic glycosphingolipid. Its structure, consisting of a lactose (B1674315) headgroup, a sphingoid base, and a stearoyl fatty acid chain, makes it a potential substrate for enzymes involved in glycosphingolipid metabolism. Specifically, it is a candidate substrate for lactosylceramidase (also known as acid β-galactosidase), an enzyme that hydrolyzes lactosylceramide into ceramide and lactose.

Deficiencies in lactosylceramidase activity are associated with lysosomal storage disorders such as GM1 gangliosidosis and Krabbe disease. Therefore, assays utilizing substrates like this compound could be valuable tools for:

  • Screening for Enzyme Deficiencies: Diagnosing lysosomal storage disorders by measuring lactosylceramidase activity in patient-derived samples (e.g., fibroblasts, white blood cells).

  • High-Throughput Screening (HTS) for Drug Discovery: Identifying small molecule inhibitors or activators of lactosylceramidase for therapeutic development.

  • Enzyme Characterization: Studying the kinetic properties and substrate specificity of purified or recombinant lactosylceramidase.

The "DL" in the substrate name indicates a racemic mixture of sphingoid base isomers, and "dihydro" signifies a saturated sphingoid base. These features may influence the enzyme kinetics compared to natural substrates.

Proposed Signaling and Metabolic Pathway Context

The enzymatic breakdown of glycosphingolipids is a critical process within the lysosome. A defect in this pathway leads to the accumulation of specific lipids, causing cellular dysfunction. The diagram below illustrates the catabolism of lactosylceramide.

G cluster_lysosome Lysosome GM1 GM1 Ganglioside LacCer Lactosylceramide (or this compound) GM1->LacCer β-Galactosidase (GM1-β-galactosidase) GlcCer Glucosylceramide LacCer->GlcCer Lactosylceramidase (Acid β-Galactosidase) outside Substrate Accumulation (e.g., GM1 Gangliosidosis, Krabbe Disease) LacCer->outside Ceramide Ceramide GlcCer->Ceramide Glucocerebrosidase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase FattyAcid Fatty Acid (Stearic Acid) Ceramide->FattyAcid Acid Ceramidase

Caption: Metabolic pathway of lactosylceramide in the lysosome.

Experimental Protocols

The following is a hypothetical protocol for a fluorometric enzyme assay for lactosylceramidase using this compound. This protocol is adapted from methods used for similar lipid substrates and relies on the detection of a released product.

Protocol 1: Coupled Enzyme Assay for Lactosylceramidase Activity

This protocol measures the amount of released stearic acid from the substrate. The released fatty acid is then used in a coupled reaction to generate a fluorescent signal.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection of Released Fatty Acid P1 Prepare Assay Buffer and Reagents R1 Add Assay Buffer to Microplate Wells P1->R1 P2 Prepare Substrate Stock Solution (this compound in organic solvent) R2 Add Substrate to Wells (and evaporate solvent) P2->R2 P3 Prepare Enzyme Source (e.g., cell lysate, tissue homogenate) R3 Initiate Reaction by Adding Enzyme Source P3->R3 R1->R2 R2->R3 R4 Incubate at 37°C R3->R4 D1 Add Detection Reagent Mix (containing Acyl-CoA synthetase, Acyl-CoA oxidase, HRP, and a fluorescent probe like Amplex Red) R4->D1 D2 Incubate at 37°C in the dark D1->D2 D3 Measure Fluorescence (Ex/Em ~530/590 nm) D2->D3

Caption: Experimental workflow for the coupled enzyme assay.

Materials and Reagents:

  • This compound

  • Enzyme source (e.g., cell lysates, tissue homogenates, or purified lactosylceramidase)

  • Assay Buffer: 0.1 M Citrate/Phosphate buffer, pH 4.5

  • Sodium taurocholate

  • Fatty Acid Detection Kit (e.g., a commercial kit for free fatty acid quantification) or individual components:

    • Acyl-CoA synthetase (ACS)

    • Acyl-CoA oxidase (ACOX)

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar fluorescent probe)

    • ATP

    • Coenzyme A

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1).

    • For a working solution, dilute the stock solution in the same solvent.

  • Assay Setup:

    • Add the desired amount of the substrate working solution to each well of a 96-well plate.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator.

    • Prepare the Assay Buffer containing 0.2% (w/v) sodium taurocholate.

    • Add 50 µL of the Assay Buffer to each well containing the dried substrate and sonicate briefly to form micelles.

  • Enzymatic Reaction:

    • Add 50 µL of the enzyme preparation (e.g., 10-50 µg of protein from cell lysate) to each well to initiate the reaction.

    • Include control wells:

      • No Enzyme Control: Add 50 µL of Assay Buffer instead of the enzyme.

      • No Substrate Control: Use wells without the substrate.

    • Incubate the plate at 37°C for 1-4 hours.

  • Detection:

    • Prepare the detection reagent mix according to the manufacturer's instructions (if using a kit) or by combining ACS, ACOX, HRP, Amplex Red, ATP, and CoA in an appropriate buffer.

    • Add 50 µL of the detection reagent mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the no-enzyme and no-substrate controls from the values of the experimental wells.

    • Quantify the amount of released stearic acid using a standard curve prepared with known concentrations of stearic acid.

    • Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mg of protein.

Data Presentation

The following table summarizes the proposed starting concentrations and conditions for the lactosylceramidase assay. These parameters will likely require optimization.

ParameterProposed Value/RangeNotes
Substrate Concentration 50 - 500 µMA substrate titration should be performed to determine the Km.
Enzyme Concentration 10 - 100 µg of total protein/wellDependent on the activity in the enzyme source.
pH 4.0 - 5.0Optimal pH for lysosomal enzymes is acidic.
Detergent (Sodium taurocholate) 0.1 - 0.5% (w/v)Critical for solubilizing the lipid substrate and activating the enzyme.
Incubation Temperature 37°CStandard physiological temperature.
Reaction Time 1 - 4 hoursShould be within the linear range of the reaction.
Detection Incubation Time 30 - 60 minutesAllow sufficient time for the coupled reaction to generate a signal.

This structured approach provides a robust framework for researchers and drug development professionals to begin investigating enzyme activities with this compound, despite the current lack of specific literature.

Application Notes and Protocols for Studying Lipid Raft Formation Using Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are integral components of cellular membranes and are known to play a significant role in the organization of lipid rafts. They can modulate the structure and function of these microdomains by displacing cholesterol and inducing the formation of ceramide-rich platforms.[1][2] The generation of ceramide from sphingomyelin (B164518) through the action of sphingomyelinase is a key event in the formation of these specialized domains, which are implicated in various cellular processes, including signal transduction and apoptosis.[3][4][5]

These application notes will cover methods to induce ceramide-rich lipid rafts, protocols for their isolation and analysis, and quantitative data to guide experimental design.

Data Presentation

The following table summarizes quantitative data related to the use of ceramides in lipid raft studies, providing a reference for experimental parameters.

ParameterValueExperimental ContextReference
Inducing Agent Bacterial Sphingomyelinase (bSMase)100 mU/ml for 2-8 hours[6]
Effect of bSMase Treatment 25-50% decrease in cholesterol content in detergent-insoluble membranes after 2 hoursImmortalized Schwann cells[1][6]
Ceramide N-Acyl Chain Length and Raft Stability (without cholesterol) C2:0 ≈ C6:0 ≈ C8:0 < no ceramide < C12:0 < C16:0Model vesicles of 1:1 SM:DOPC with 18 mol% ceramide replacement of SM[5]
Ceramide N-Acyl Chain Length and Raft Stability (with 25 mol% cholesterol) C8:0 < C6:0 < C2:0 < C12:0 ≈ no ceramide < C16:0Model vesicles of 1:1:0.66 sphingolipid:DOPC:cholesterol[5]
Ceramide Concentration for Raft Disruption Higher ceramide to lipid ratios (e.g., 80/287 or 120/287) show more pronounced disruptive effects compared to lower ratios (e.g., 34/287)Coarse-grained molecular dynamic simulations[7][8]

Experimental Protocols

Protocol 1: Induction of Ceramide-Rich Lipid Rafts in Cultured Cells

This protocol describes the generation of endogenous ceramide in cultured cells using bacterial sphingomyelinase (bSMase).

Materials:

  • Cultured cells (e.g., immortalized Schwann cells, HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Bacterial Sphingomyelinase (bSMase) from Staphylococcus aureus (Sigma-Aldrich)

  • Trypan blue solution

Procedure:

  • Culture cells to approximately 80-90% confluency in appropriate culture dishes.

  • Prepare a stock solution of bSMase in a suitable buffer (e.g., PBS).

  • Aspirate the culture medium and wash the cells once with warm PBS.

  • Add fresh culture medium containing the desired concentration of bSMase (e.g., 100 mU/ml).[6]

  • Incubate the cells for the desired time period (e.g., 2 to 8 hours) at 37°C in a CO2 incubator.[6]

  • (Optional) To assess cell viability after treatment, perform a trypan blue exclusion assay.

  • After incubation, wash the cells twice with ice-cold PBS to stop the reaction.

  • The cells are now ready for downstream applications, such as lipid raft isolation or immunofluorescence staining.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) by Sucrose (B13894) Density Gradient Centrifugation

This protocol details the isolation of lipid rafts, which are characteristically resistant to solubilization by non-ionic detergents at low temperatures.

Materials:

  • Cells treated to induce ceramide-rich rafts (from Protocol 1)

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

  • Sucrose solutions (w/v) in TNE buffer: 80%, 30%, and 5%

  • Ultracentrifuge and swing-out rotor (e.g., SW 41 Ti)

  • Ultracentrifuge tubes

Procedure:

  • Harvest the treated cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 ml of ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • In an ultracentrifuge tube, mix the 1 ml of lysate with 1 ml of 80% sucrose solution to obtain a 40% sucrose concentration.

  • Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.

  • Carefully overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • After centrifugation, a light-scattering band, representing the lipid rafts (DRMs), should be visible at the 5%/30% sucrose interface.

  • Carefully collect 1 ml fractions from the top of the gradient. Fractions 4 and 5 typically contain the lipid rafts.

  • The collected fractions can be analyzed for protein and lipid composition.

Protocol 3: Analysis of Lipid Composition in DRMs

This protocol provides methods for analyzing the lipid content of the isolated DRM fractions.

Materials:

  • DRM fractions from Protocol 2

  • Amplex Red Cholesterol Assay Kit (Thermo Fisher Scientific)

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • Diacylglycerol (DAG) Kinase

  • [γ-³²P]ATP

Cholesterol Quantification:

  • Use a commercially available kit, such as the Amplex Red Cholesterol Assay Kit, to determine the cholesterol concentration in each fraction according to the manufacturer's instructions.

Sphingomyelin and Ceramide Quantification:

  • Extract lipids from the DRM fractions using a modified Bligh-Dyer method.

  • Quantify sphingomyelin by Thin-Layer Chromatography (TLC).

  • Quantify ceramide production using the diacylglycerol (DAG) kinase assay.[6]

Visualizations

Signaling Pathway

cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_ceramide_raft Ceramide-Rich Platform Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Cholesterol Cholesterol Displaced_Cholesterol Displaced Cholesterol Cholesterol->Displaced_Cholesterol displaces Raft_Proteins Raft-Associated Proteins Altered_Proteins Altered Protein Composition Raft_Proteins->Altered_Proteins alters association of Non_Raft_Region Non-Raft Region Stimulus Stimulus SMase Sphingomyelinase Stimulus->SMase activates SMase->Sphingomyelin hydrolyzes Ceramide_Enriched Ceramide Downstream_Signaling Downstream_Signaling Ceramide_Enriched->Downstream_Signaling initiates Altered_Proteins->Downstream_Signaling

Caption: Ceramide-induced lipid raft signaling pathway.

Experimental Workflow

Start Cell Culture Induction Induce Ceramide Production (e.g., bSMase treatment) Start->Induction Harvest Harvest and Lyse Cells (1% Triton X-100 at 4°C) Induction->Harvest Gradient Sucrose Density Gradient Ultracentrifugation Harvest->Gradient Fractionation Collect Fractions Gradient->Fractionation Analysis Analysis of Fractions Fractionation->Analysis Lipid_Analysis Lipid Analysis (TLC, Cholesterol Assay) Analysis->Lipid_Analysis Protein_Analysis Protein Analysis (Western Blot, Proteomics) Analysis->Protein_Analysis Microscopy Fluorescence Microscopy (Visualization of Rafts) Analysis->Microscopy End Data Interpretation Lipid_Analysis->End Protein_Analysis->End Microscopy->End

Caption: Experimental workflow for studying ceramide-rich lipid rafts.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N-Stearoyl-DL-dihydrolactocerebroside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions challenging?

A1: this compound is a glycosphingolipid, a class of lipids containing a carbohydrate moiety. Its structure includes a long, hydrophobic stearoyl acyl chain and a sphingoid base, coupled with a hydrophilic disaccharide (lactose) head group. This amphipathic nature, with a large hydrophobic portion, leads to very poor solubility in aqueous solutions, where it tends to aggregate and precipitate.

Q2: What are the common strategies to improve the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Use of Organic Co-solvents: Initially dissolving the compound in a water-miscible organic solvent before adding the aqueous phase.

  • Detergent-based Solubilization: Incorporating the compound into detergent micelles.

  • Liposomal Formulations: Encapsulating the compound within the lipid bilayer of liposomes.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to mask the hydrophobic regions.

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's high hydrophobicity, which will likely result in poor solubility and precipitation. It is advisable to first dissolve it in an organic solvent or use one of the solubilization techniques mentioned above.

Q4: How should I store this compound once it is in solution?

A4: If dissolved in an organic solvent, it should be stored in a glass container, preferably under an inert gas like argon or nitrogen, at -20°C. Storage below -30°C for extended periods is generally not recommended unless the container is sealed in a glass ampoule[1]. For aqueous preparations (e.g., liposomes, micellar solutions), it is best to prepare them fresh. If short-term storage is necessary, store at 4°C and check for any signs of precipitation before use.

Troubleshooting Guides

Issue 1: The compound will not dissolve in the chosen organic solvent.

Possible CauseTroubleshooting Steps
Incorrect solvent choice. This compound, being a lipid, dissolves best in chlorinated solvents or mixtures containing alcohols. Try a chloroform:methanol (B129727) mixture (e.g., 2:1 or 9:1 v/v). For some lipids that are difficult to solubilize in pure chloroform, adding a small amount of methanol (2%) and deionized water (0.5-1%) can improve solubility[1].
Insufficient solvent volume. Increase the volume of the solvent to ensure the concentration of the compound is below its solubility limit in that solvent.
Low temperature. Gently warm the solution to 37°C and use sonication in a water bath to aid dissolution. Be cautious with excessive heat to avoid degradation.

Issue 2: The compound precipitates when adding the aqueous buffer to the organic solvent solution.

Possible CauseTroubleshooting Steps
Rapid addition of aqueous phase. Add the aqueous buffer to the organic solution of the lipid slowly and with constant, vigorous vortexing. This promotes the formation of stable micelles or liposomes.
Final organic solvent concentration is too high. Ensure the final concentration of the organic solvent in the aqueous solution is low enough to be compatible with your experimental system. Some applications may require the removal of the organic solvent.
Temperature shock. Ensure both the lipid solution and the aqueous buffer are at a similar temperature before mixing, preferably at or above the phase transition temperature of the lipid.

Issue 3: Low encapsulation efficiency in liposomal preparations.

Possible CauseTroubleshooting Steps
Suboptimal lipid composition. The choice of co-lipids (e.g., phospholipids (B1166683), cholesterol) can significantly impact the encapsulation of this compound. Experiment with different lipid ratios to find the optimal composition for stability and encapsulation.
Inefficient hydration of the lipid film. Ensure the lipid film is very thin and evenly distributed in the flask. Hydrate (B1144303) the film with the aqueous buffer at a temperature above the phase transition temperature of all lipids in the mixture. Vigorous vortexing or sonication during hydration is crucial[2][3][4].
Incorrect sizing method. The size of the liposomes can affect encapsulation. Use extrusion with specific pore-sized membranes to create unilamellar vesicles of a defined size, which often improves encapsulation stability[3].

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents.

SolventSolubilityNotes
WaterInsolubleForms aggregates and precipitates.
Phosphate-Buffered Saline (PBS)InsolubleSimilar to water.
EthanolSparingly SolubleMay require heating and sonication.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for creating stock solutions.
ChloroformSparingly SolubleSolubility is improved by the addition of methanol.
Chloroform:Methanol (2:1, v/v)SolubleA common solvent system for dissolving lipids.

Table 2: Suggested Starting Concentrations for Detergent-Based Solubilization.

Note: The optimal detergent concentration is dependent on the specific application and should be determined empirically. The values below are based on concentrations used for other glycolipids and membrane proteins.

DetergentTypeSuggested Starting ConcentrationReference
Triton X-100Non-ionic0.5% - 2.0% (w/v)[5][6]
CHAPSZwitterionic10 - 20 mM[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a glass vial.

  • Solvent Addition: Add a chloroform:methanol (2:1, v/v) mixture to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution under an inert atmosphere (argon or nitrogen) at -20°C.

Protocol 2: Liposome Formulation using the Thin-Film Hydration Method

This protocol is a widely used method for preparing liposomes[2][3][4][7].

  • Lipid Dissolution: Dissolve this compound and any co-lipids (e.g., phosphatidylcholine, cholesterol) in a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS) to the flask. The buffer should be pre-warmed to a temperature above the highest phase transition temperature of the lipids in the mixture.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles of a uniform size, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm)[3].

Protocol 3: Detergent-Based Solubilization for Micelle Formation
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol) as described in Protocol 1.

  • Drying: In a glass tube, aliquot the required amount of the lipid stock solution and evaporate the solvent under a stream of nitrogen to form a thin film.

  • Detergent Buffer Preparation: Prepare the desired aqueous buffer containing the chosen detergent (e.g., Triton X-100 or CHAPS) at a concentration above its critical micelle concentration (CMC).

  • Solubilization: Add the detergent-containing buffer to the dried lipid film.

  • Incubation and Agitation: Vortex the mixture and incubate at a temperature that facilitates solubilization (e.g., room temperature or 37°C) for 30-60 minutes with intermittent vortexing until the solution is clear.

Visualizations

experimental_workflow cluster_start Starting Material cluster_solubilization Solubilization Method cluster_formulation Final Formulation start N-Stearoyl-DL- dihydrolactocerebroside (Powder) method1 Dissolve in Organic Solvent (e.g., Chloroform:Methanol) start->method1 method2 Thin-Film Hydration start->method2 method3 Detergent Solubilization start->method3 form1 Stock Solution in Organic Solvent method1->form1 form2 Liposomal Suspension method2->form2 form3 Micellar Solution method3->form3

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Compound does not dissolve in aqueous buffer q1 Have you tried an organic co-solvent? start->q1 sol1 Dissolve in minimal DMSO or Chloroform:Methanol, then dilute into buffer q1->sol1 No q2 Does it precipitate upon adding buffer? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add buffer slowly with vigorous vortexing q2->sol2 Yes success Solubilization Achieved q2->success No a2_yes Yes a2_no No sol3 Consider alternative formulations sol2->sol3 form1 Liposomes sol3->form1 form2 Detergent Micelles sol3->form2

Caption: Troubleshooting logic for aqueous solubilization issues.

References

Stability and storage conditions for N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of N-Stearoyl-DL-dihydrolactocerebroside, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A1: Solid, this compound is a saturated lipid and is relatively stable as a powder. For optimal long-term stability, it should be stored in a glass container with a Teflon-lined cap at or below -16°C. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.

Q2: What is the recommended procedure for dissolving this compound?

A2: Sphingolipids like this compound have limited solubility in common solvents. A widely used solvent system is a mixture of chloroform (B151607) and methanol. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath are recommended. Always use glass, stainless steel, or Teflon equipment when handling organic solutions of lipids to avoid leaching of impurities from plastics.[1][2]

Q3: What are the recommended storage conditions for this compound in solution?

A3: Once dissolved, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C. To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[3] Avoid repeated freeze-thaw cycles. For extended storage of solutions, consider preparing aliquots.

Q4: What are the potential degradation pathways for this compound?

A4: The primary chemical degradation pathways for this compound are hydrolysis of the glycosidic bond that links the lactose (B1674315) unit to the ceramide backbone, and hydrolysis of the amide bond that links the stearoyl fatty acid to the sphingoid base. These reactions are catalyzed by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures.

Q5: How can I check if my this compound has degraded?

A5: Degradation can be assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). On a TLC plate, the appearance of new spots with different retention factors (Rf values) compared to a fresh sample would indicate the presence of degradation products. Similarly, in an HPLC chromatogram, the appearance of new peaks would suggest degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty Dissolving the Product Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use a mixture of chloroform and methanol. Gently warm the solution to 37°C and sonicate in an ultrasonic bath to aid dissolution.[1][2]
Use of improper solvent.Sphingolipids have limited solubility. A chloroform/methanol/water mixture is a universal solvent for analytical testing.[2]
Unexpected Experimental Results (e.g., loss of biological activity) Product degradation due to improper storage or handling.Review storage conditions. Ensure the solid is stored at ≤ -16°C and solutions at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[3] Perform a stability check using TLC or HPLC.
Contamination from plasticware.Always use glass, stainless steel, or Teflon-lined containers and equipment when handling organic solutions of lipids.[1][3]
Appearance of Extra Spots/Peaks in Chromatography Sample degradation.This indicates the presence of impurities or degradation products. Prepare a fresh solution from a new stock of the solid material.
Contamination of the sample.Ensure all solvents and equipment are clean. Filter the sample before analysis if necessary.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to assess the stability of this compound under specific stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.

  • Aliquot the stock solution into several glass vials with Teflon-lined caps.

2. Stress Conditions:

  • Control: Store one aliquot at -80°C.

  • Elevated Temperature: Store aliquots at 4°C, room temperature (25°C), and 40°C.

  • Acidic/Basic Conditions: Add a small amount of 0.1 M HCl or 0.1 M NaOH to respective aliquots to assess stability in acidic and basic environments.

  • Oxidative Stress: Expose an aliquot to air and light at room temperature.

3. Time Points:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

4. Analytical Method (HPLC):

  • Column: A C18 reversed-phase column is suitable for lipid analysis.

  • Mobile Phase: A gradient of solvents such as methanol, water, and chloroform can be used.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection as cerebrosides lack a strong UV chromophore.

  • Analysis: At each time point, inject an equal volume of each sample into the HPLC system. Compare the chromatograms of the stressed samples to the control sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Issues start Start: Unexpected Experimental Result check_dissolution Was the compound fully dissolved? start->check_dissolution dissolution_issue Troubleshoot Dissolution: - Use Chloroform/Methanol - Warm to 37°C - Sonicate check_dissolution->dissolution_issue No check_storage Were storage conditions correct? (Solid: <= -16°C, Solution: -20°C, inert gas) check_dissolution->check_storage Yes end Problem Resolved dissolution_issue->end storage_issue Review and Correct Storage Procedures. Prepare fresh solution. check_storage->storage_issue No check_handling Was appropriate labware used? (Glass, Teflon) check_storage->check_handling Yes storage_issue->end handling_issue Discard sample and prepare a new one using appropriate labware. check_handling->handling_issue No stability_test Perform stability analysis (TLC/HPLC) to check for degradation. check_handling->stability_test Yes handling_issue->end degradation_detected Degradation confirmed. Use a fresh stock of the compound. stability_test->degradation_detected Yes no_degradation No degradation detected. Review experimental design and other reagents. stability_test->no_degradation No degradation_detected->end no_degradation->end

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway Potential Chemical Degradation of this compound parent This compound Lactose Ceramide (N-Stearoyl-dihydrosphingosine) hydrolysis1 Glycosidic Bond Hydrolysis parent:f0->hydrolysis1 hydrolysis2 Amide Bond Hydrolysis parent:f1->hydrolysis2 product1 {Lactose} product2 {N-Stearoyl-dihydrosphingosine (Ceramide)} product3 {Stearic Acid} product4 {DL-dihydrolactocerebroside} hydrolysis1->product1 hydrolysis1->product2 hydrolysis2->product3 hydrolysis2->product4

References

Troubleshooting N-Stearoyl-DL-dihydrolactocerebroside detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyl-DL-dihydrolactocerebroside and other lactosylceramides in complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the extraction, detection, and quantification of this compound using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation & Extraction

Question 1: What is the most effective method for extracting this compound from plasma/serum samples?

Answer: A common and effective method is protein precipitation followed by lipid extraction. A simple and rapid protocol using methanol (B129727) for protein precipitation has shown high recovery and is suitable for high-throughput analysis. For more complex matrices or to remove interfering lipids, a liquid-liquid extraction (LLE) using the Folch or Bligh-Dyer methods, or solid-phase extraction (SPE) with a C18 stationary phase, is recommended.

Question 2: I am observing low recovery of my analyte after extraction. What are the possible causes and solutions?

Answer: Low recovery can be due to several factors:

  • Incomplete Protein Precipitation: Ensure a sufficient volume of cold methanol or acetonitrile (B52724) is used and that samples are adequately vortexed and incubated at a low temperature to maximize protein removal.

  • Analyte Loss During Phase Separation (LLE): Be careful to collect the correct phase. Glycosphingolipids like lactosylceramides are amphipathic and may partition at the interface. It is crucial to collect the entire organic phase and sometimes even the protein disk for re-extraction.

  • Inefficient Elution in SPE: The choice of elution solvent is critical. A mixture of acetone (B3395972) and methanol (e.g., 9:1, v/v) is often effective for eluting lactosylceramides from C18 cartridges. Ensure the elution solvent has sufficient strength to displace the analyte from the sorbent.

  • Adsorption to Labware: Use low-adsorption polypropylene (B1209903) tubes and pipette tips, as lipids can adhere to glass and other plastic surfaces.

LC-MS Analysis

Question 3: I am seeing a poor signal or no peak for this compound in my LC-MS analysis. What should I check?

Answer: A weak or absent signal is a frequent issue. The following troubleshooting workflow can help identify the cause:

Troubleshooting Workflow for Poor/No Signal

G Start Poor or No Signal CheckMS Verify MS Instrument Performance (Tune & Calibrate) Start->CheckMS CheckLC Verify LC Performance (Pressure, Flow Rate) CheckMS->CheckLC MS OK End Signal Improved CheckMS->End Issue Found & Resolved SamplePrep Review Sample Preparation (Extraction, Dilution) CheckLC->SamplePrep LC OK CheckLC->End Issue Found & Resolved MethodDev Optimize MS Method (Ionization, Adducts, Transitions) SamplePrep->MethodDev Prep OK SamplePrep->End Issue Found & Resolved ColumnChem Evaluate Column Chemistry (HILIC vs. Reversed-Phase) MethodDev->ColumnChem Method OK MethodDev->End Issue Found & Resolved MatrixEffects Investigate Matrix Effects ColumnChem->MatrixEffects Chemistry OK ColumnChem->End Issue Found & Resolved Cleanup Improve Sample Cleanup (SPE, LLE) MatrixEffects->Cleanup Suppression Detected Dilution Dilute Sample MatrixEffects->Dilution Suppression Detected Cleanup->End Dilution->End

Caption: A decision tree for troubleshooting poor or no signal in LC-MS analysis.

Key areas to investigate:

  • Mass Spectrometer Settings: Glycosphingolipids often have low ionization efficiency.[1] In positive ion mode, they commonly form sodium adducts ([M+Na]+) rather than protonated molecules ([M+H]+).[1] Ensure your mass spectrometer is set to detect the correct adduct. Using a mobile phase additive like ammonium (B1175870) formate (B1220265) can enhance ionization.

  • Matrix Effects: Complex biological samples contain numerous molecules that can co-elute with your analyte and suppress its ionization.[2][3][4] This is a significant challenge in lipidomics. To diagnose matrix effects, compare the signal of a standard in pure solvent versus the signal of a standard spiked into an extracted blank matrix. If ion suppression is present, consider further sample cleanup or sample dilution.

  • Chromatography: this compound is a relatively polar lipid. Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation for such compounds compared to traditional reversed-phase chromatography.

Question 4: My chromatographic peaks are broad or tailing. How can I improve peak shape?

Answer: Poor peak shape can compromise resolution and sensitivity. Consider the following:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Column Contamination: Lipids and proteins from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column and implement a robust column washing procedure between runs.

  • Secondary Interactions: The silanol (B1196071) groups on silica-based columns can cause tailing. Using a column with end-capping or a different stationary phase chemistry can mitigate this. For basic analytes, adding a small amount of a competitor like triethylamine (B128534) to the mobile phase can sometimes help.

  • Extra-Column Dead Volume: Ensure all fittings and tubing are properly connected and have minimal length to reduce dead volume, which can cause peak broadening.

Question 5: I am having trouble separating this compound from its isomers. What chromatographic strategies can I use?

Answer: The separation of glycosphingolipid isomers, such as lactosylceramide (B164483) and galabiosylceramide, is a known analytical challenge.[5]

  • Normal-Phase Chromatography: This technique is effective at separating glycosphingolipids based on their polar head groups. A normal-phase ultra-performance liquid chromatography (UPLC) method has been successfully used to achieve baseline separation of lactosylceramide and its isomers.[5]

  • HILIC: As mentioned, HILIC is also well-suited for separating polar compounds and can be effective for isomer separation.

  • Method Optimization: Careful optimization of the mobile phase gradient, temperature, and flow rate is crucial for resolving closely eluting isomers.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of lactosylceramides and related compounds from published methods.

Table 1: LC-MS/MS Method Validation Parameters for Glycosphingolipids

ParameterTypical ValueReference
Linearity (R²)> 0.99[6]
Intra-day Precision (RSD)< 15%[6]
Inter-day Precision (RSD)< 15%[6]
Accuracy85-115%[6]
Extraction Recovery68-101%[6][7]
Lower Limit of Quantification0.1 - 1 ng/mL

Experimental Protocols

Protocol 1: Simple Methanol-Based Extraction of Lactosylceramides from Plasma

This protocol is adapted for rapid sample preparation and is suitable for targeted lipidomic analysis.[6]

  • Sample Preparation: To 10 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Protein Precipitation: Add 200 µL of cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Glycosphingolipid Cleanup

This protocol is designed for cleaning up lipid extracts to reduce matrix effects.[7]

  • Initial Extraction: Perform an initial lipid extraction using a method like Folch or Bligh-Dyer. Evaporate the organic solvent and reconstitute the lipid residue in a small volume of a non-polar solvent like chloroform (B151607).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by chloroform.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with chloroform to elute non-polar lipids like cholesterol and triglycerides.

  • Elution: Elute the glycosphingolipids, including lactosylceramides, with a more polar solvent mixture, such as acetone:methanol (9:1, v/v).

  • Final Preparation: Evaporate the eluate and reconstitute the purified glycosphingolipids in the initial mobile phase for LC-MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Methanol Add Cold Methanol Add_IS->Methanol Vortex Vortex Methanol->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MS_Detect Mass Spectrometry Detection (e.g., QQQ) ESI->MS_Detect Data Data Analysis MS_Detect->Data

Caption: A typical experimental workflow for lactosylceramide analysis from plasma.

Lactosylceramide Signaling Pathway

Lactosylceramide is not just a biosynthetic intermediate but also a bioactive lipid involved in various signaling pathways, particularly those related to inflammation and oxidative stress.[1][3][8] External stimuli can lead to the synthesis of lactosylceramide, which then acts as a second messenger.

G Stimuli External Stimuli (e.g., ox-LDL, TNF-α) LacCer_Synthase Lactosylceramide Synthase (β-1,4GalT) Stimuli->LacCer_Synthase Activates LacCer N-Stearoyl-DL- dihydrolactocerebroside (Lactosylceramide) LacCer_Synthase->LacCer Synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Releases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Inflammation Inflammation Arachidonic_Acid->Inflammation Precursor for Pro-inflammatory Mediators Oxidative_Stress->Inflammation Promotes

Caption: Lactosylceramide-centric signaling pathway leading to oxidative stress and inflammation.

References

Technical Support Center: Optimization of Dihydrolactocerebroside Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of dihydrolactocerebrosides from cells. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of dihydrolactocerebrosides, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of Dihydrolactocerebrosides Incomplete cell lysis.Ensure the chosen lysis method is effective for your cell type. For cells with tough membranes, consider more rigorous mechanical methods like sonication or bead beating in conjunction with chemical lysis. Optimize the duration and intensity of the lysis procedure.
Inefficient extraction solvent.The choice of solvent is critical. A mixture of polar and non-polar solvents is necessary to disrupt protein-lipid complexes and dissolve neutral lipids. Chloroform (B151607):methanol (B129727) mixtures are commonly used. For optimization, consider varying the ratios.
Suboptimal sample-to-solvent ratio.For samples with high lipid content (>2%), a larger solvent volume is necessary to ensure complete extraction. The Folch method, with its higher solvent-to-sample ratio, may be more suitable than the Bligh and Dyer method in such cases.[1][2]
Incomplete phase separation.Ensure thorough mixing of the chloroform, methanol, and water phases, followed by adequate centrifugation to achieve a clear separation. Contamination of the organic phase with the aqueous or protein interface will reduce yield and purity.
Loss of analyte during purification.If using solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is appropriate for dihydrolactocerebrosides. Test the flow-through and wash fractions for the presence of your target molecule to identify any loss.
Presence of Contaminants in the Final Extract Carryover of proteins or salts.During the biphasic extraction, carefully collect the lower organic phase without disturbing the protein interface. A "back-washing" step, where the organic phase is washed with a fresh upper phase solvent mixture, can help remove water-soluble contaminants.
Co-extraction of other lipid classes.Solid-phase extraction (SPE) using a silica (B1680970) or aminopropyl-bonded column can effectively separate neutral glycosphingolipids like dihydrolactocerebrosides from other lipid classes such as phospholipids (B1166683) and free fatty acids.[3]
Contamination from plasticware or solvents.Use high-purity, HPLC-grade solvents and polypropylene (B1209903) or glass tubes to minimize contamination. Some plasticizers can interfere with downstream analysis, particularly mass spectrometry.
Degradation of Dihydrolactocerebrosides Presence of active cellular enzymes.Rapidly inactivate cellular enzymes upon cell harvesting. This can be achieved by flash-freezing the cell pellet in liquid nitrogen or by immediate homogenization in a solvent mixture containing a high percentage of methanol or isopropanol (B130326) to denature proteins.
Harsh chemical conditions.Avoid strong acids or bases during extraction, as they can lead to the hydrolysis of the glycosidic bond or the amide linkage.[4][5] If alkaline saponification is used to remove glycerolipids, use mild conditions and monitor for any degradation of the target molecule.
Oxidation.Minimize exposure of the sample to air and light, especially if the fatty acid chains of the dihydrolactocerebroside are unsaturated. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting dihydrolactocerebrosides from a new cell line?

A1: For a new cell line, it is recommended to start with a well-established lipid extraction method like the Folch or Bligh and Dyer procedure. The Folch method, with its higher solvent-to-sample ratio, is often preferred for solid tissues or cell pellets to ensure exhaustive extraction.[6] It is crucial to optimize the cell lysis step for the specific cell line to ensure complete disruption and release of lipids.

Q2: How can I improve the separation of dihydrolactocerebrosides from other neutral lipids?

A2: Solid-phase extraction (SPE) is an excellent method for this purpose. A silica gel or aminopropyl-bonded SPE cartridge can be used. After loading the total lipid extract, a non-polar solvent (e.g., hexane (B92381) or chloroform) will elute neutral lipids like cholesterol and triglycerides. A solvent of intermediate polarity (e.g., acetone (B3395972) or a chloroform/methanol mixture) can then be used to elute the more polar neutral glycosphingolipids, including dihydrolactocerebrosides.[3][7]

Q3: What are the critical parameters to consider for quantifying dihydrolactocerebrosides by HPLC-MS?

A3: For accurate quantification, the use of an appropriate internal standard is essential. Ideally, this would be a stable isotope-labeled dihydrolactocerebroside. If unavailable, a structurally similar cerebroside with a different fatty acid chain length can be used. Method validation should include assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[8][9] The extraction recovery should also be determined to account for any sample loss during preparation.[1]

Q4: Can I store my lipid extracts? If so, under what conditions?

A4: Yes, lipid extracts can be stored, but it is crucial to minimize degradation. Extracts should be dried under a stream of nitrogen, resuspended in a suitable solvent (e.g., chloroform/methanol), and stored in a glass vial with a Teflon-lined cap at -80°C. To prevent oxidation, especially of unsaturated fatty acid chains, the addition of an antioxidant like BHT is recommended, and vials can be flushed with argon or nitrogen before sealing.

Data Presentation: Comparison of Lipid Extraction Efficiencies

Extraction Method Principle Typical Solvent System Relative Efficiency for Neutral Glycosphingolipids Key Considerations
Folch et al. Biphasic liquid-liquid extraction.Chloroform:Methanol (2:1, v/v) followed by a wash with 0.9% NaCl or water.High, especially for samples with high lipid content due to the large solvent-to-sample ratio.[1][2]Labor-intensive due to multiple washing steps.
Bligh and Dyer Biphasic liquid-liquid extraction.Chloroform:Methanol:Water (1:2:0.8, v/v/v) followed by the addition of chloroform and water to induce phase separation.High for samples with low to moderate lipid content (<2%). May underestimate lipids in high-content samples.[1][2]Faster than the Folch method with reduced solvent usage.
Matyash et al. Biphasic liquid-liquid extraction using a less toxic solvent.Methyl-tert-butyl ether (MTBE):Methanol (10:3, v/v) followed by the addition of water.Comparable to Folch and Bligh & Dyer for many lipid classes.MTBE is less dense than water, resulting in the lipid-containing organic phase being the upper layer, which can simplify collection.

Experimental Protocols

Protocol 1: Extraction of Dihydrolactocerebrosides using a Modified Folch Method
  • Cell Harvesting and Lysis:

    • Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a small volume of water (e.g., 100 µL).

    • For mechanical lysis, sonicate the cell suspension on ice using a probe sonicator. Use short bursts (e.g., 10-15 seconds) interspersed with cooling periods to prevent overheating.

  • Lipid Extraction:

    • Add 20 volumes of chloroform:methanol (2:1, v/v) to the cell lysate (e.g., for a 100 µL lysate, add 2 mL of the solvent mixture).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Incubate at room temperature for 20-30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction).

    • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Phase:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface between the two phases.

  • Washing the Organic Phase (Optional but Recommended):

    • Add a fresh upper phase (prepared by mixing chloroform:methanol:0.9% NaCl in the proportions of the upper phase of the extraction) to the collected organic phase.

    • Vortex and centrifuge as before.

    • Collect the lower organic phase.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for storage at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for the Purification of Dihydrolactocerebrosides
  • SPE Cartridge Selection and Conditioning:

    • Use a silica gel or aminopropyl-bonded SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by sequentially passing through 5 mL of methanol followed by 5 mL of chloroform. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Resuspend the dried total lipid extract (from Protocol 1) in a small volume of chloroform (e.g., 200 µL).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Different Lipid Classes:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform. This fraction will contain lipids such as cholesterol and triglycerides.

    • Fraction 2 (Neutral Glycosphingolipids): Elute with 10 mL of acetone:methanol (9:1, v/v). This fraction will contain dihydrolactocerebrosides and other neutral glycosphingolipids.

    • Fraction 3 (Acidic Lipids): Elute with 10 mL of methanol. This fraction will contain phospholipids and gangliosides.

  • Drying and Analysis:

    • Collect the desired fraction(s) and dry under a stream of nitrogen.

    • Resuspend the purified dihydrolactocerebroside fraction in a suitable solvent for downstream analysis (e.g., HPLC-MS).

Mandatory Visualizations

Experimental Workflow for Dihydrolactocerebroside Extraction and Purification

Extraction_Workflow cluster_0 Cell Preparation cluster_1 Lipid Extraction (Folch) cluster_2 Purification (SPE) cluster_3 Analysis Harvest Cell Harvesting Wash Wash with PBS Harvest->Wash Lysis Cell Lysis (Sonication) Wash->Lysis Extraction Add Chloroform:Methanol (2:1) Lysis->Extraction Phase_Separation Add 0.9% NaCl & Centrifuge Extraction->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Load_SPE Load on Silica SPE Cartridge Collect_Organic->Load_SPE Elute_Neutral Elute Neutral Lipids (Chloroform) Load_SPE->Elute_Neutral Fraction 1 Elute_Glyco Elute Neutral Glycosphingolipids (Acetone:Methanol) Load_SPE->Elute_Glyco Fraction 2 (Target) Elute_Acidic Elute Acidic Lipids (Methanol) Load_SPE->Elute_Acidic Fraction 3 Dry_Down Dry Down Fraction 2 Elute_Glyco->Dry_Down Analysis HPLC-MS/MS Analysis Dry_Down->Analysis

Caption: Workflow for the extraction and purification of dihydrolactocerebrosides from cells.

Lactosylceramide-Centric Signaling Pathway

Dihydrolactocerebroside is a saturated derivative of lactosylceramide. While specific signaling pathways for dihydrolactocerebroside are not well-defined, it is likely to participate in or modulate pathways involving lactosylceramide. The following diagram illustrates key signaling events initiated by lactosylceramide.

Lactosylceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcomes Cellular Outcomes Stimuli External Stimuli (e.g., PDGF, TNF-α) LacCer_Synthase Lactosylceramide Synthase Stimuli->LacCer_Synthase activates LacCer Lactosylceramide LacCer_Synthase->LacCer produces GlcCer Glucosylceramide GlcCer->LacCer_Synthase substrate NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor to Inflammation Inflammation Prostaglandins->Inflammation

Caption: Lactosylceramide-centric signaling leading to cellular responses.[3][4][10]

References

Technical Support Center: Purification of Synthetic N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic N-Stearoyl-DL-dihydrolactocerebroside.

Troubleshooting Guide

Problem 1: Low Yield After Chromatographic Purification
Possible Cause Suggested Solution
Incomplete Elution from Silica (B1680970) Gel Column The highly polar nature of the lactosyl headgroup combined with the long stearoyl chain can lead to strong interactions with the silica stationary phase. Ensure a sufficiently polar mobile phase is used for elution. A gradient elution starting from a less polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is recommended. Consider adding a small percentage of water to the methanol (B129727) in the final elution stages to disrupt strong hydrogen bonding with the silica.
Product Precipitation on the Column High concentrations of the cerebroside in a solvent system where it has borderline solubility can cause it to precipitate on the column, leading to poor recovery. Reduce the sample load on the column. Ensure the chosen mobile phase is a good solvent for the compound at the concentration being used.
Co-elution with Similar Impurities Synthetic byproducts with similar polarity, such as incompletely acylated sphingosine (B13886) precursors or isomers, may co-elute with the desired product. Optimize the solvent gradient to improve separation. Consider using a different stationary phase, such as diol-modified silica, which can offer different selectivity for polar lipids.
Degradation During Purification Although dihydrolactocerebroside is relatively stable, prolonged exposure to acidic or basic conditions can potentially cause hydrolysis of the glycosidic or amide bonds. Use neutral solvents and avoid prolonged purification times. If acidic or basic catalysts were used in the synthesis, ensure they are neutralized before purification.
Problem 2: Presence of Multiple Spots on Thin-Layer Chromatography (TLC) After Purification
Possible Cause Suggested Solution
Incomplete Separation of Diastereomers The use of a DL-dihydrosphingosine precursor in the synthesis results in a mixture of diastereomers. Standard silica gel chromatography may not be sufficient to separate these isomers. Chiral chromatography or derivatization followed by separation may be necessary for isolating individual diastereomers. For many applications, the diastereomeric mixture is used.
Residual Starting Materials or Reagents Unreacted stearic acid or dihydrolactocerebroside starting materials may be present. Optimize the chromatographic separation. A different solvent system for TLC and column chromatography might be required to resolve these impurities.
Contamination from Solvents or Glassware Impurities from solvents or plasticizers from containers can appear as extra spots on TLC. Use high-purity solvents and ensure all glassware is scrupulously clean. Avoid the use of plastic containers or pipette tips with organic solvents.
Oxidation or Degradation Although less likely with the saturated stearoyl chain, other components of the reaction mixture could be susceptible to oxidation. Store the compound under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C or below).[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthetic this compound?

A1: The primary challenges include:

  • High Polarity and Amphiphilic Nature: The combination of a large, polar disaccharide headgroup and a long, nonpolar acyl chain makes it challenging to find a single solvent system for efficient purification and can lead to aggregation.

  • Presence of Diastereomers: The use of DL-dihydrosphingosine in the synthesis results in a mixture of diastereomers, which are often difficult to separate using standard chromatographic techniques.

  • Removal of Synthetic Byproducts: Close structural similarity between the target molecule and potential impurities, such as incompletely acylated precursors or molecules with different acyl chain lengths, complicates purification.

  • Low Solubility in Common Solvents: The compound may exhibit low solubility in solvents typically used for chromatography, necessitating the use of solvent mixtures and careful optimization of conditions.

Q2: What is a recommended starting point for silica gel column chromatography?

A2: A good starting point for silica gel column chromatography is to use a gradient elution with a chloroform-methanol solvent system.[1] Begin with a mobile phase of high chloroform (B151607) content (e.g., 95:5 chloroform:methanol) and gradually increase the proportion of methanol. For highly retained compounds, a final elution with a mixture containing a small amount of water (e.g., chloroform:methanol:water 65:25:4) may be necessary to ensure complete recovery from the column. The optimal gradient will depend on the specific impurities present in your crude product.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the separation.[2] A common developing solvent system for cerebrosides on silica gel TLC plates is a mixture of chloroform, methanol, and water. After development, the spots can be visualized using a variety of stains, such as iodine vapor or an orcinol-sulfuric acid reagent, which is particularly useful for detecting glycolipids.

Q4: Are there alternative purification methods to silica gel chromatography?

A4: While silica gel chromatography is the most common method, other techniques can be employed. Preparative High-Performance Liquid Chromatography (HPLC) with either a normal-phase or a reversed-phase column can offer higher resolution for difficult separations. For the separation of diastereomers, chiral HPLC would be the method of choice.

Q5: What are the best practices for handling and storing the purified product?

A5: To ensure the stability of the purified this compound, it should be stored as a solid, preferably lyophilized, in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower.[1] Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.[1] When working with the compound in organic solvents, always use glass or Teflon-coated labware to prevent contamination from plastics.[1]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude synthetic product in a minimal amount of the initial mobile phase (e.g., 95:5 chloroform:methanol). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin elution with a less polar mobile phase (e.g., 95:5 chloroform:methanol). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be:

    • 95:5 Chloroform:Methanol

    • 90:10 Chloroform:Methanol

    • 80:20 Chloroform:Methanol

    • 70:30 Chloroform:Methanol

    • Finally, a more polar mixture such as 65:25:4 Chloroform:Methanol:Water may be used to elute highly polar compounds.

  • Fraction Collection: Collect fractions and analyze each by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol for Crystallization

Crystallization of lipids can be challenging due to their amphiphilic nature. A slow crystallization process is generally preferred to obtain high-quality crystals.

  • Solvent Selection: Dissolve the purified cerebroside in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of chloroform and methanol, or ethanol).

  • Slow Cooling/Evaporation:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal formation.

    • Slow Evaporation: Cover the vessel with a lid that is not airtight (e.g., perforated parafilm) and allow the solvent to evaporate slowly over several days.

  • Crystal Collection: Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical analytical parameters for cerebrosides. Please note that specific values for this compound may vary.

ParameterMethodTypical Value/RangeReference
Purity Assessment HPLC-ELSD>95%[3]
Diastereomer Ratio Chiral HPLC or MSVaries with synthesis[4]
Yield after Chromatography Gravimetric50-80% (highly dependent on crude purity)General synthetic chemistry

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Synthetic Product dissolve Dissolve in Minimal Chloroform:Methanol crude->dissolve load Load onto Silica Gel Column dissolve->load elute Gradient Elution (Chloroform -> Methanol) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure crystallize Optional: Crystallization pure->crystallize final Final Pure Product crystallize->final

Caption: A typical experimental workflow for the purification of synthetic this compound.

troubleshooting_logic Troubleshooting Low Purification Yield start Low Yield? check_elution Is product still on column? start->check_elution check_precipitation Did product precipitate? check_elution->check_precipitation No solution_elution Increase solvent polarity (add water to methanol) check_elution->solution_elution Yes check_coelution Impurities in pure fractions? check_precipitation->check_coelution No solution_precipitation Reduce sample load Use better solvent check_precipitation->solution_precipitation Yes solution_coelution Optimize gradient Try different stationary phase check_coelution->solution_coelution Yes

Caption: A logical diagram for troubleshooting low yields during purification.

lipid_metabolism Simplified Overview of Sphingolipid Metabolism serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine 3-ketosphinganine -> Sphinganine (dihydrosphingosine) serine_palmitoyl_coa->sphinganine ceramide Dihydroceramide -> Ceramide sphinganine->ceramide N-acylation dihydrolactocerebroside This compound ceramide->dihydrolactocerebroside Glycosylation glucosylceramide Glucosylceramide ceramide->glucosylceramide Glucosylation galactosylceramide Galactosylceramide ceramide->galactosylceramide Galactosylation lactosylceramide Lactosylceramide dihydrolactocerebroside->lactosylceramide Desaturation (hypothetical) gangliosides Complex Gangliosides lactosylceramide->gangliosides Further Glycosylation

Caption: A simplified diagram showing the position of dihydrolactocerebroside in sphingolipid metabolism.

References

Avoiding degradation of N-Stearoyl-DL-dihydrolactocerebroside during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of N-Stearoyl-DL-dihydrolactocerebroside during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a glycosphingolipid, a class of lipids crucial for various cellular functions, including signal transduction and cell recognition.[1] Its stability is paramount for obtaining accurate and reproducible experimental results. Degradation can lead to the formation of artifacts, potentially altering the biological activity and leading to misinterpretation of data.

Q2: What are the primary pathways of degradation for this compound?

The main degradation pathways involve the cleavage of its two primary chemical bonds:

  • O-Glycosidic Bond: This bond links the lactose (B1674315) sugar moiety to the ceramide backbone. It is susceptible to hydrolysis, particularly under acidic conditions or in the presence of specific enzymes (glycosidases).

  • Amide Bond: This bond connects the stearoyl fatty acid chain to the sphingosine (B13886) base. Amide bonds are generally stable but can be hydrolyzed under harsh acidic or basic conditions, or by the action of ceramidases.

Q3: How should I properly store this compound?

For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. Once dissolved in an organic solvent, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. Stock solutions in organic solvents should be stored at -80°C for up to six months, or at -20°C for up to one month.

Q4: What solvents are recommended for dissolving this compound?

This compound is typically soluble in organic solvents such as chloroform, methanol, and DMSO, often in a mixture (e.g., chloroform:methanol 2:1 v/v). To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed. The choice of solvent should be compatible with your experimental system.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

This could be a sign of compound degradation.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze a sample of your stock solution and the compound in your final experimental buffer using LC-MS/MS to check for the presence of degradation products (e.g., lactosylsphingosine, ceramide, or free stearic acid).

    • Control for Environmental Factors:

      • pH: Ensure the pH of your buffers is within a stable range for the molecule (ideally close to neutral, pH 6.0-8.0, unless the experiment requires otherwise). Avoid strongly acidic or basic conditions.

      • Temperature: Minimize exposure to high temperatures. If heating is necessary for dissolution, do so for the shortest possible time.

      • Light: Protect the compound from direct light exposure, as photodegradation can occur with sphingolipids.[2][3][4][5] Use amber vials or cover tubes with aluminum foil.

    • Evaluate Solvent Effects: Ensure the chosen solvent does not promote degradation. If using aqueous buffers, prepare the solution fresh before each experiment.

Issue 2: Loss of biological activity over the course of an experiment.

This is a strong indicator of degradation in the experimental medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course experiment by incubating this compound in your cell culture medium or experimental buffer. Collect aliquots at different time points and analyze for degradation by LC-MS/MS.

    • Consider Enzymatic Degradation: If working with cell lysates, tissue homogenates, or in cell culture, be aware of endogenous enzymes like β-galactosidases and ceramidases that can cleave the molecule.[6][7] The activity of lysosomal hydrolases is optimal at acidic pH.

      • Consider the use of relevant enzyme inhibitors if compatible with your experimental design.

      • Heat-inactivation of serum in cell culture media (56°C for 30 minutes) can reduce the activity of some degradative enzymes.

    • Replenish Compound: For long-term experiments (e.g., >24 hours), consider replenishing the medium with a fresh solution of this compound to maintain a consistent concentration.

Quantitative Data Summary

The following tables summarize key stability and enzymatic activity data relevant to this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (lyophilized powder)-20°C or below> 1 yearProtect from light and moisture.
Stock Solution in Organic Solvent-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution in Organic Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Aqueous Solution/Dilution2-8°C< 24 hoursPrepare fresh before use.

Table 2: Factors Influencing the Stability of this compound

FactorConditionPotential EffectRecommendation
pH < 4.0Acid hydrolysis of the O-glycosidic bond.Maintain pH between 6.0 and 8.0.
> 9.0Base-catalyzed hydrolysis of the amide bond.Maintain pH between 6.0 and 8.0.
Temperature > 40°CIncreased rate of chemical degradation.Avoid prolonged exposure to elevated temperatures.
Light UV or prolonged exposure to visible lightPhotodegradation.[2][3][4][5]Use amber vials or protect from light.
Enzymes β-Galactosidases, CeramidaseEnzymatic cleavage of glycosidic and amide bonds.Be aware of endogenous enzymes in biological samples. Consider inhibitors if appropriate.

Table 3: Key Enzymes in Lactosylceramide (B164483) Degradation

EnzymeBond CleavedOptimal pHActivators
GM1-β-galactosidaseO-GlycosidicAcidic (e.g., 4.0-5.0)Saposin B[2]
GalactosylceramidaseO-GlycosidicAcidic (e.g., 4.0-5.0)Saposin C[2]
Acid CeramidaseAmideAcidic (e.g., 4.5-5.0)N/A
Neutral/Alkaline CeramidaseAmideNeutral/AlkalineN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of an appropriate organic solvent (e.g., chloroform:methanol 2:1 v/v or DMSO).

  • To facilitate dissolution, gently warm the solution to 37°C for a short period (5-10 minutes).

  • Sonicate the solution in an ultrasonic water bath for 5-10 minutes until the solution is clear.

  • Visually inspect the solution to ensure complete dissolution.

  • Dispense into single-use aliquots in amber glass vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
  • Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and adjust the pH to the experimental condition.

  • Prepare a fresh solution of this compound in the chosen buffer at the final experimental concentration.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.

  • Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold methanol) and store at -80°C until analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining intact this compound and identify any degradation products.

Visualizations

Degradation_Pathways main This compound prod1 Lactosylsphingosine main->prod1 Amide Bond Hydrolysis (Ceramidase) prod2 Stearic Acid main->prod2 Amide Bond Hydrolysis (Ceramidase) prod3 Ceramide main->prod3 Glycosidic Bond Hydrolysis (β-Galactosidase) prod4 Lactose main->prod4 Glycosidic Bond Hydrolysis (β-Galactosidase) prod3->prod2 Amide Bond Hydrolysis prod5 Sphingosine prod3->prod5 Amide Bond Hydrolysis

Caption: Degradation pathways of this compound.

Experimental_Workflow start Start: Experiment with This compound prep Prepare Stock Solution (Protocol 1) start->prep exp_setup Set up Experiment (e.g., Cell Treatment) prep->exp_setup incubation Incubation under Controlled Conditions exp_setup->incubation data_collection Data Collection / Assay incubation->data_collection results Analyze Results data_collection->results troubleshoot Inconsistent Results? results->troubleshoot stability_check Perform Stability Assay (Protocol 2) troubleshoot->stability_check Yes end End: Validated Results troubleshoot->end No lcms LC-MS/MS Analysis stability_check->lcms lcms->results Re-evaluate with Stability Data

Caption: Troubleshooting workflow for experiments.

Logical_Relationships stability Compound Stability results Experimental Reproducibility stability->results pH pH pH->stability temp Temperature temp->stability light Light Exposure light->stability enzymes Enzymes enzymes->stability

Caption: Factors influencing experimental reproducibility.

References

Technical Support Center: Synthesis of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Stearoyl-DL-dihydrolactocerebroside to increase yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common strategy is the N-acylation of a DL-dihydrolactocerebroside (also known as lactosylsphingosine) backbone with stearic acid or an activated stearic acid derivative, such as stearoyl chloride or an N-hydroxysuccinimide (NHS) ester of stearic acid. This reaction forms an amide bond between the fatty acid and the amino group of the sphingoid base.

Q2: What are the key factors that influence the yield of the N-acylation reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Acylating Agent: Activated fatty acid derivatives like acyl chlorides or NHS-esters are generally more reactive than the free fatty acid and can lead to higher yields.

  • Reaction Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), or a mixture of chloroform and methanol (B129727) are commonly used. The choice of solvent can affect the solubility of the reactants and the reaction rate.

  • Reaction Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive starting materials. However, excessive heat can lead to side reactions.

  • Presence of a Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acid byproduct (e.g., HCl when using an acyl chloride), which drives the reaction to completion.

  • Purity of Starting Materials: The purity of the DL-dihydrolactocerebroside and the stearic acid derivative is crucial. Impurities can interfere with the reaction and complicate the purification of the final product.

  • Protection of Hydroxyl Groups: While not always necessary, protecting the multiple hydroxyl groups on the sugar moiety can prevent side reactions, such as O-acylation, and improve the selectivity for N-acylation, thereby increasing the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the N-acylation reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., chloroform:methanol:water in a 65:25:4 ratio) can be used to separate the starting material (DL-dihydrolactocerebroside) from the product (this compound). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction. Staining with a suitable reagent, such as ninhydrin (B49086) (for the free amine of the starting material) and a general charring agent like phosphomolybdic acid or sulfuric acid-vanillin, can help visualize the spots.

Q4: What are the common methods for purifying the final product?

A4: Purification of this compound is typically achieved using silica (B1680970) gel column chromatography. A gradient elution system, starting with a less polar solvent mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol), is often employed to separate the product from unreacted starting materials and byproducts. Following column chromatography, recrystallization from a suitable solvent system can further enhance the purity of the final product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acylating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Poor solubility of reactants.1. Use a freshly opened or prepared acylating agent. Consider using a more reactive derivative like stearoyl chloride. 2. Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the acid byproduct. 3. Gently warm the reaction mixture (e.g., to 40°C) and monitor by TLC. 4. Try a different solvent system, such as a mixture of chloroform and methanol, to improve solubility.
Multiple Products Observed on TLC 1. O-acylation of hydroxyl groups on the sugar moiety. 2. Diacylation (if using a highly reactive acylating agent). 3. Impurities in the starting materials.1. Consider protecting the hydroxyl groups of the dihydrolactocerebroside with a suitable protecting group (e.g., acetyl or benzyl (B1604629) ethers) before N-acylation. 2. Use a less reactive acylating agent or add the acylating agent slowly to the reaction mixture at a lower temperature. 3. Purify the starting materials before the reaction.
Product is Difficult to Purify 1. Co-elution of product with starting material or byproducts. 2. Product streaking on the silica gel column.1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent combination may improve separation. 2. Add a small amount of a polar solvent like methanol to the loading solvent to improve the solubility of the product and prevent streaking. Ensure the silica gel is properly packed.
Low Overall Yield After Purification 1. Loss of product during work-up and purification steps. 2. Incomplete reaction. 3. Decomposition of the product.1. Be careful during extraction and solvent removal steps. Minimize the number of transfer steps. 2. Allow the reaction to run for a longer period or use a more reactive acylating agent. Monitor the reaction to completion by TLC. 3. Avoid exposing the product to strong acids or bases during work-up and purification.

Data Presentation

Acylating AgentSphingoid BaseBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Stearoyl ChlorideSphingosine (B13886)Pyridine (B92270)PyridineRoom Temp12~70-80(General procedure)
Stearic Acid / DCCSphingosineDMAPDCMRoom Temp24~60-75(General procedure)
Stearic Acid-NHS esterSphingosineTEADCM/DMFRoom Temp12>80(General procedure)

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, DMF: Dimethylformamide, TEA: Triethylamine, NHS: N-Hydroxysuccinimide

Experimental Protocols

Detailed Methodology for N-acylation of DL-dihydrolactocerebroside with Stearoyl Chloride

This protocol is a representative procedure based on established methods for the N-acylation of sphingoid bases.

Materials:

  • DL-dihydrolactocerebroside (Lactosylsphingosine)

  • Stearoyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • TLC developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • TLC visualization reagents: Ninhydrin solution, Phosphomolybdic acid stain

Procedure:

  • Dissolution of Starting Material: Dissolve DL-dihydrolactocerebroside (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of stearoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC. The starting material (ninhydrin-positive) should be consumed, and a new, less polar spot (ninhydrin-negative) corresponding to the product should appear.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent (e.g., chloroform).

    • Load the crude product onto the column.

    • Elute the column with a gradient of increasing methanol in chloroform (e.g., 0% to 20% methanol).

    • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve DL-dihydrolactocerebroside in Pyridine/DCM add_acyl Add Stearoyl Chloride solution at 0°C start->add_acyl react Stir at Room Temperature (12-24h) under N2 add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Methanol monitor->quench Reaction Complete extract Aqueous Work-up (NaHCO3, Brine) quench->extract purify Silica Gel Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., O-acylation) start->cause2 cause3 Purification Loss start->cause3 sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Use More Reactive Acylating Agent cause1->sol1b sol2a Protect Hydroxyl Groups cause2->sol2a sol2b Control Stoichiometry/ Addition Rate cause2->sol2b sol3a Optimize Chromatography Conditions cause3->sol3a sol3b Minimize Transfer Steps cause3->sol3b

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Overcoming matrix effects in mass spectrometry of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of N-Stearoyl-DL-dihydrolactocerebroside. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue 1: Low Signal Intensity or Complete Signal Loss

  • Question: My signal for this compound is much lower than expected, or has disappeared completely after the first few injections of biological samples. What could be the cause?

  • Answer: This is a classic symptom of significant ion suppression, a major type of matrix effect. Co-eluting compounds from your sample matrix, especially phospholipids (B1166683), are likely interfering with the ionization of your analyte in the mass spectrometer's source.

    • Immediate Troubleshooting Steps:

      • Dilute the Sample: A simple 1:10 or 1:100 dilution of your final extract can often reduce the concentration of interfering matrix components below the level where they cause significant suppression.[1] Ensure your analyte concentration remains above the instrument's limit of quantification (LOQ).

      • Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS while injecting a blank, extracted sample. A dip in the baseline signal at the retention time of your analyte confirms the presence of ion-suppressing matrix components.[2][3]

Issue 2: Poor Reproducibility and High Variability Between Replicates

  • Question: I am observing inconsistent peak areas for my quality control (QC) samples and replicates. Why is my data not reproducible?

  • Answer: High variability is often a consequence of inconsistent matrix effects. The composition of the matrix can vary slightly from sample to sample, leading to different degrees of ion suppression or enhancement.

    • Troubleshooting Steps:

      • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variability is to use a SIL-IS, such as N-Stearoyl-d18:1-lactosylceramide. This standard is chemically identical to the analyte and will be affected by matrix effects in the same way, allowing for reliable normalization of the signal.

      • Improve Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure your extraction protocol is robust and consistently applied. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) generally provide cleaner extracts and more reproducible results than protein precipitation alone.[4][5]

Issue 3: Peak Tailing or Broadening

  • Question: The chromatographic peak for this compound is broad and shows significant tailing. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by several factors, including interactions with the analytical column and the presence of residual matrix components.

    • Troubleshooting Steps:

      • Optimize Chromatography: For a polar molecule like a glycosphingolipid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography and can provide better peak shapes.[6][7] Experiment with different mobile phase modifiers, such as ammonium (B1175870) formate, to improve peak symmetry.

      • Column Conditioning and Wash Steps: Ensure the column is properly equilibrated before each injection. A thorough wash step after each run can prevent the buildup of matrix components that can lead to poor peak shape over time.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis. For this compound, which is often present at low concentrations in complex biological matrices like plasma or tissue homogenates, phospholipids are a major source of matrix effects, particularly with electrospray ionization (ESI).[4]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A: A quantitative assessment can be performed using the post-extraction spike method. This involves comparing the signal response of the analyte in a neat solution to its response when spiked into a blank matrix extract. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this analyte?

A: The optimal technique depends on the complexity of your matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids and other interfering components.[4][5][8]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many polar matrix components behind.

  • Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup by using a sorbent to selectively retain the analyte while interfering compounds are washed away. Mixed-mode or specialized phospholipid removal SPE cartridges can be very effective.[4][5]

For the most demanding applications requiring high sensitivity and accuracy, a multi-step approach combining LLE or PPT with SPE is often the best strategy.

Q4: Can I just use a matrix-matched calibration curve to correct for matrix effects?

A: While matrix-matched calibration curves (where standards are prepared in a blank matrix extract) can help to compensate for matrix effects, they rely on the assumption that the matrix effect is consistent across all samples, which may not always be the case. The use of a stable isotope-labeled internal standard is a more robust approach as it corrects for sample-specific variations in matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and phospholipids, which are major sources of matrix effects in the analysis of this compound.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., N-Stearoyl-d18:1-lactosylceramide in methanol)

  • Phospholipid removal SPE plate or cartridges

  • Acetonitrile (B52724) with 1% formic acid

  • Methanol (B129727)

  • Water

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate or vials

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile with 1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • SPE Conditioning: If using a standard SPE cartridge, condition it with 1 mL of methanol followed by 1 mL of water. For specialized phospholipid removal plates, follow the manufacturer's instructions.

  • Loading: Transfer the entire mixture from step 4 onto the SPE plate or cartridge.

  • Elution: Apply a vacuum to pull the sample through the sorbent. The eluate, now depleted of proteins and phospholipids, is collected in a clean collection plate or vial.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM ammonium formate

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 0% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (example):

    • This compound: Monitor the transition from the precursor ion (e.g., [M+H]+ or [M+Na]+) to a characteristic product ion (e.g., the sphingoid base fragment).

    • Internal Standard: Monitor the corresponding transition for the SIL-IS.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Presentation

The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound, based on typical outcomes for glycosphingolipid analysis.

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalMatrix Effect (Ion Suppression)ThroughputRecommendation
Protein Precipitation (PPT) Moderate to HighLowHighHighSuitable for screening or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) ModerateModerateModerateMediumGood alternative to PPT for cleaner extracts.
Solid-Phase Extraction (SPE) HighHighLowMediumRecommended for quantitative assays requiring high accuracy and precision.
PPT + SPE HighVery HighVery LowLowIdeal for challenging matrices and when the highest level of sensitivity is needed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_key Workflow Stages plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (Phospholipid Removal) ppt->spe dry_recon Dry Down & Reconstitute spe->dry_recon lcms HILIC-LC-MS/MS dry_recon->lcms data Data Processing (Quantification) lcms->data

Caption: Experimental workflow for overcoming matrix effects in the analysis of this compound.

troubleshooting_logic action_node action_node start_node start_node start Poor Signal or High Variability check_suppression Ion Suppression Confirmed? start->check_suppression check_is Using SIL-IS? check_suppression->check_is No improve_cleanup Improve Sample Cleanup (SPE/LLE) check_suppression->improve_cleanup Yes optimize_chrom Optimize Chromatography (HILIC) check_is->optimize_chrom Yes implement_is Implement SIL-IS check_is->implement_is No improve_cleanup->optimize_chrom dilute Dilute Sample optimize_chrom->dilute

References

Technical Support Center: Enzymatic Hydrolysis of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of N-Stearoyl-DL-dihydrolactocerebroside.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic hydrolysis of this compound?

A1: The enzymatic hydrolysis of this compound is a biochemical process that uses specific enzymes to break down this complex glycosphingolipid into its constituent parts. This typically involves the sequential cleavage of sugar moieties by glycosidases, and potentially the cleavage of the N-acyl linkage by a ceramidase.

Q2: Which enzymes are suitable for hydrolyzing this compound?

A2: The hydrolysis of this compound, which is composed of a galactose, a glucose, and an N-stearoyl-dihydrosphingosine (dihydroceramide) backbone, requires a step-wise enzymatic degradation. The primary enzymes involved are:

  • β-Galactosidase (EC 3.2.1.23): This enzyme cleaves the terminal galactose residue, yielding N-Stearoyl-DL-dihydroglucocerebroside.

  • Glucosylceramidase (GCase, EC 3.2.1.45): Also known as acid β-glucosidase, this enzyme cleaves the glucose residue from N-Stearoyl-DL-dihydroglucocerebroside to produce N-Stearoyl-DL-dihydrosphingosine (dihydroceramide).

  • Acid Ceramidase (AC, EC 3.5.1.23): This enzyme can further hydrolyze the N-stearoyl group from the dihydroceramide (B1258172) backbone, releasing stearic acid and dihydrosphingosine.

Q3: Why are saposin activator proteins necessary for the hydrolysis reaction?

A3: Saposins are essential activator proteins that facilitate the interaction between water-soluble glycosidases and their lipid substrates, which are often embedded in membranes or present as aggregates in an aqueous environment.[1][2][3] They function by binding to the lipid substrate and presenting it to the active site of the enzyme. For the hydrolysis of lactosylceramide (B164483) and glucosylceramide, specific saposins are known to be particularly effective:

  • Saposin B: Has been shown to be a major regulator for the hydrolysis of lactosylceramide by β-galactosidase.[2][4]

  • Saposin C: Is a well-established activator for the hydrolysis of glucosylceramide by glucosylceramidase.[5] Saposin A may act synergistically with Saposin C to enhance this process.[1][3]

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the enzymatic hydrolysis of glycosphingolipids.[6][7][8] By spotting the reaction mixture on a TLC plate at different time points and developing it with an appropriate solvent system, you can visualize the disappearance of the starting material (this compound) and the appearance of the hydrolysis products (e.g., N-Stearoyl-DL-dihydroglucocerebroside, dihydroceramide). Staining with reagents like orcinol (B57675) (for sugars) or primuline (B81338) (for lipids) allows for visualization of the separated spots.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low hydrolysis observed 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Use a fresh batch of enzyme. - Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer. - Test the enzyme activity with a known positive control substrate.
2. Sub-optimal reaction conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.- Verify the optimal pH and temperature for your specific enzyme from the manufacturer's data sheet or relevant literature. Most lysosomal hydrolases have an acidic pH optimum. - Ensure the buffer components are compatible with the enzyme and do not contain any inhibitors.
3. Poor substrate solubility/presentation: this compound, having a long saturated acyl chain, may be poorly soluble in the aqueous reaction buffer, preventing enzyme access.- Incorporate a detergent such as sodium taurocholate or Triton X-100 into the reaction buffer to aid in substrate solubilization.[10] The optimal concentration will need to be determined empirically. - Consider using a biphasic system (aqueous-organic) to improve substrate availability and remove inhibitory fatty acid products.
4. Absence or incorrect activator protein: The required saposin for the specific enzymatic step may be missing or inactive.- Ensure you are using the correct saposin for the enzyme you are using (e.g., Saposin B for β-galactosidase acting on lactosylceramide, Saposin C for glucosylceramidase).[2][5] - Check the activity of your saposin preparation.
Incomplete hydrolysis 1. Insufficient enzyme concentration: The amount of enzyme may be limiting for the amount of substrate.- Increase the enzyme concentration in the reaction mixture.
2. Short reaction time: The incubation time may not be long enough for the reaction to go to completion.- Increase the incubation time and monitor the reaction progress at several time points using TLC.
3. Product inhibition: The accumulation of reaction products (e.g., galactose, glucose, dihydroceramide) may be inhibiting the enzyme.- If possible, remove the products from the reaction mixture, for example, by using a biphasic system where the lipid products partition into the organic phase.
4. Substrate degradation: The substrate may be degrading over the course of a long incubation.- Run a control reaction without the enzyme to check for substrate stability under the reaction conditions.
Multiple unexpected spots on TLC 1. Contaminated substrate or enzyme: The starting material or the enzyme preparation may contain impurities.- Check the purity of your this compound and enzyme preparations. - Run a control lane on the TLC with only the substrate and buffer to identify any pre-existing impurities.
2. Non-specific enzyme activity: The enzyme preparation may have other contaminating enzymatic activities.- Use a highly purified enzyme preparation.
3. Side reactions: Under certain conditions, side reactions may occur.- Review the literature for potential side reactions under your experimental conditions.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions for the enzymatic hydrolysis of related glycosphingolipids. Note: These are starting points and may require optimization for this compound.

Parameter β-Galactosidase on Lactosylceramide Glucosylceramidase on Glucosylceramide Reference(s)
Enzyme Source Human liver, brainHuman placenta, leukocytes[11],[12]
Optimal pH 4.5 - 5.05.0 - 5.8[11],[12]
Activator Protein Saposin BSaposin C (and Saposin A)[2][4],[1][5]
Detergent Sodium taurocholate, Sodium cholateSodium taurocholate, Triton X-100[13],[12]
Temperature 37°C37°C[10]
Inhibitors Galactose, GalactonolactoneGlucose, Gluconolactone[14],[12]
Km (approximate) Varies with substrate and assay conditions~200 µM (with taurocholate)[15]
Specific Activity (example) Not readily available for lactosylceramide~1.5 µmol/min/mg (with synthetic substrate)[16]

Experimental Protocols

Note: The following protocols are generalized based on methods for similar glycosphingolipids and should be optimized for this compound.

Protocol 1: Enzymatic Hydrolysis of this compound to N-Stearoyl-DL-dihydroglucocerebroside

Objective: To cleave the terminal galactose residue using β-galactosidase.

Materials:

  • This compound

  • β-Galactosidase (from a suitable source, e.g., human or bovine)

  • Saposin B

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 4.5)

  • Sodium taurocholate

  • Chloroform

  • Methanol

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Orcinol spray reagent (for visualizing glycolipids)

Procedure:

  • Substrate Preparation: Dissolve a known amount of this compound in a small volume of chloroform:methanol (2:1, v/v). Evaporate the solvent under a stream of nitrogen to create a thin film.

  • Reaction Mixture Preparation: To the dried substrate, add the reaction buffer containing sodium taurocholate (e.g., 0.1-0.5% w/v) and Saposin B (at a concentration to be optimized, typically in the µg/mL range). Sonicate briefly to disperse the substrate.

  • Enzyme Addition: Add β-galactosidase to the reaction mixture to initiate the reaction. The optimal enzyme concentration needs to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-24 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding a sufficient volume of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Analysis: Carefully spot the organic (lower) phase onto a TLC plate. Also, spot the starting material as a reference. Develop the TLC plate in the chosen solvent system.

  • Visualization: After drying the plate, spray with orcinol reagent and heat to visualize the glycolipid spots. The product, N-Stearoyl-DL-dihydroglucocerebroside, should have a higher Rf value than the starting material.

Protocol 2: Subsequent Hydrolysis to Dihydroceramide

Objective: To cleave the glucose residue from N-Stearoyl-DL-dihydroglucocerebroside using glucosylceramidase.

Materials:

  • N-Stearoyl-DL-dihydroglucocerebroside (product from Protocol 1)

  • Glucosylceramidase (GCase)

  • Saposin C

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 5.5)

  • Sodium taurocholate

  • Other materials as in Protocol 1

Procedure:

  • Substrate Preparation: Prepare a thin film of N-Stearoyl-DL-dihydroglucocerebroside as described in Protocol 1.

  • Reaction Mixture Preparation: Add the reaction buffer containing sodium taurocholate and Saposin C. Sonicate to disperse the substrate.

  • Enzyme Addition: Add glucosylceramidase to initiate the reaction.

  • Incubation, Quenching, and Analysis: Follow the same steps for incubation, reaction quenching, and TLC analysis as in Protocol 1. The product, N-Stearoyl-DL-dihydrosphingosine (dihydroceramide), will have a significantly higher Rf value than the glucosylated precursor.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_hydrolysis1 Step 1: β-Galactosidase Hydrolysis cluster_hydrolysis2 Step 2: Glucosylceramidase Hydrolysis cluster_analysis Analysis start This compound dissolve Dissolve in Chloroform/Methanol start->dissolve dry Dry under Nitrogen dissolve->dry add_buffer1 Add Buffer (pH 4.5) + Sodium Taurocholate + Saposin B dry->add_buffer1 sonicate1 Sonicate add_buffer1->sonicate1 add_enzyme1 Add β-Galactosidase sonicate1->add_enzyme1 incubate1 Incubate at 37°C add_enzyme1->incubate1 product1 N-Stearoyl-DL-dihydroglucocerebroside incubate1->product1 add_buffer2 Add Buffer (pH 5.5) + Sodium Taurocholate + Saposin C product1->add_buffer2 sonicate2 Sonicate add_buffer2->sonicate2 add_enzyme2 Add Glucosylceramidase sonicate2->add_enzyme2 incubate2 Incubate at 37°C add_enzyme2->incubate2 quench Quench with Chloroform/Methanol incubate2->quench extract Extract Organic Phase quench->extract tlc TLC Analysis extract->tlc visualize Visualize with Orcinol tlc->visualize

Caption: Experimental workflow for the two-step enzymatic hydrolysis of this compound.

signaling_pathway cluster_hydrolysis Enzymatic Hydrolysis cluster_signaling Downstream Signaling substrate This compound intermediate N-Stearoyl-DL-dihydroglucocerebroside substrate->intermediate β-Galactosidase product1 Dihydroceramide intermediate->product1 Glucosylceramidase product2 Dihydrosphingosine product1->product2 Acid Ceramidase autophagy Autophagy Induction product1->autophagy apoptosis Apoptosis Modulation product1->apoptosis er_stress ER Stress product1->er_stress cell_cycle Cell Cycle Arrest product1->cell_cycle product1->cell_cycle inhibition product3 Dihydrosphingosine-1-Phosphate product2->product3 Sphingosine (B13886) Kinase s1pr S1P Receptors product3->s1pr downstream_s1p Cell Proliferation, Migration, Survival s1pr->downstream_s1p

Caption: Potential signaling pathways initiated by the hydrolysis products of this compound.[17][18][19][20]

References

Best practices for handling and weighing N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing N-Stearoyl-DL-dihydrolactocerebroside, along with troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of glycosphingolipid, which is a class of lipids containing a carbohydrate moiety. These molecules are essential components of cellular membranes and are involved in various cellular processes, including signaling and cell recognition.

Q2: What are the general safety precautions for handling this compound?

It is recommended to handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn. Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Q3: How should I store the solid compound and its stock solutions?

The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Once dissolved, stock solutions have a limited stability. For optimal use, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Issue: Difficulty Dissolving the Compound

Problem: The powdered this compound is not dissolving completely in the chosen solvent, or a precipitate forms upon addition to aqueous solutions.

Possible Causes & Solutions:

  • Inadequate Solvent: This compound is lipid-based and will have poor solubility in aqueous solutions. Use a biologically compatible organic solvent such as DMSO to prepare a concentrated stock solution first.

  • Low Temperature: The waxy nature of some lipids can make them difficult to dissolve at room temperature.

    • Solution: Gently warm the vial containing the compound and solvent to 37°C.

    • Solution: Use an ultrasonic bath to aid in the dissolution process.

  • Precipitation in Aqueous Media: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for your experiment, the compound may precipitate out.

    • Solution: Ensure the final concentration in the aqueous medium is low enough to remain in solution. You may need to optimize the final solvent concentration in your working solution.

    • Solution: If a precipitate forms, gentle warming and sonication of the diluted solution may help to redissolve it.

Issue: Inaccurate Weighing of the Powder

Problem: Obtaining a precise weight of the powdered compound is difficult due to static electricity or the fine nature of the powder.

Possible Causes & Solutions:

  • Static Electricity: Fine chemical powders can be prone to static, causing them to adhere to surfaces and making accurate weighing challenging.

    • Solution: Use an anti-static weighing dish or an anti-static gun to neutralize the static charge on the powder and the weighing vessel.

    • Solution: Ensure the weighing is done in an environment with controlled humidity, as very dry conditions can exacerbate static electricity.

  • Air Drafts: The sensitive nature of analytical balances makes them susceptible to air currents, which can affect the reading.

    • Solution: Use a balance with a draft shield and ensure it is closed during weighing.

    • Solution: Perform the weighing in a location away from doors, windows, and ventilation outlets.

Data Presentation

Table 1: Stock Solution Preparation Volumes for this compound (MW: 892.25 g/mol )

Desired ConcentrationMass of CompoundVolume of Solvent to Add
1 mM1 mg1.1208 mL
5 mM1 mg0.2242 mL
10 mM1 mg0.1121 mL
1 mM5 mg5.604 mL
5 mM5 mg1.1208 mL
10 mM5 mg0.5604 mL
1 mM10 mg11.208 mL
5 mM10 mg2.2416 mL
10 mM10 mg1.1208 mL

Experimental Protocols

Protocol 1: Weighing and Dissolving this compound

Objective: To accurately weigh the powdered compound and prepare a concentrated stock solution.

Materials:

  • This compound powder

  • Analytical balance with a draft shield

  • Anti-static weighing boat or weigh paper

  • Spatula

  • Appropriate organic solvent (e.g., DMSO)

  • Vortex mixer

  • Ultrasonic water bath

  • Heating block or water bath set to 37°C

Procedure:

  • Place an anti-static weighing boat on the analytical balance and tare the balance to zero.

  • Carefully add the desired amount of this compound powder to the weighing boat using a clean spatula.

  • Record the final weight of the powder.

  • Transfer the weighed powder to an appropriate sterile vial.

  • Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration (refer to Table 1).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a 37°C heating block or water bath for 5-10 minutes.

  • Following heating, place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Visualizations

experimental_workflow Experimental Workflow: Weighing and Dissolution weigh 1. Weigh Powder on Analytical Balance transfer 2. Transfer Powder to Vial weigh->transfer add_solvent 3. Add Solvent (e.g., DMSO) transfer->add_solvent vortex 4. Vortex (1-2 minutes) add_solvent->vortex dissolved_check1 Fully Dissolved? vortex->dissolved_check1 heat 5. Warm to 37°C (5-10 minutes) dissolved_check1->heat No store 7. Aliquot and Store at -80°C dissolved_check1->store Yes sonicate 6. Sonicate (10-15 minutes) heat->sonicate dissolved_check2 Fully Dissolved? sonicate->dissolved_check2 dissolved_check2->heat No, repeat steps 5-6 dissolved_check2->store Yes end Ready for Use store->end

Caption: Workflow for weighing and dissolving this compound.

sphingolipid_pathway Simplified Glycosphingolipid Metabolism Pathway serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl_coa->sphinganine ceramide Ceramide sphinganine->ceramide Acylation glucosylceramide Glucosylceramide ceramide->glucosylceramide Glycosylation lactosylceramide Lactosylceramide glucosylceramide->lactosylceramide complex_gsl Complex Glycosphingolipids (e.g., this compound) lactosylceramide->complex_gsl signaling Cellular Functions (Signaling, Cell Recognition) complex_gsl->signaling

Caption: Simplified pathway of glycosphingolipid biosynthesis.

References

Validation & Comparative

A Comparative Analysis of N-Stearoyl-DL-dihydrolactocerebroside and Lactosylceramide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the structural and functional distinctions between N-Stearoyl-DL-dihydrolactocerebroside and the well-studied lactosylceramide (B164483).

Executive Summary

This guide provides a comparative overview of this compound and lactosylceramide. While lactosylceramide is a well-characterized glycosphingolipid with established roles in cellular signaling, inflammation, and oxidative stress, there is a significant lack of published experimental data specifically characterizing the biological activity and physicochemical properties of this compound. Consequently, a direct comparison based on experimental performance is not currently feasible.

This document will focus on a detailed comparison of their chemical structures and extrapolate the potential functional implications of these differences based on the broader understanding of sphingolipid biology. The information presented for lactosylceramide is supported by extensive research, while the properties of this compound are largely inferred from its structure and the known behavior of related dihydro-sphingolipids.

Structural and Physicochemical Properties

The primary structural difference between lactosylceramide and this compound lies in the saturation of the sphingoid base backbone. Lactosylceramide contains a sphingosine (B13886) moiety, which has a characteristic trans double bond between C4 and C5. In contrast, this compound features a dihydrosphingosine (or sphinganine) backbone, where this double bond is saturated. Additionally, the specific compound is N-acylated with stearic acid and is a racemic mixture ("DL").

FeatureThis compoundLactosylceramide
Sphingoid Base Dihydrosphingosine (Sphinganine)Sphingosine
Backbone Saturation Saturated (no C4-C5 double bond)Unsaturated (C4-C5 trans double bond)
Fatty Acyl Chain Stearic Acid (C18:0)Variable (e.g., palmitic, stearic, lignoceric acid)
Glycan Headgroup Lactose (Galactose-Glucose)Lactose (Galactose-Glucose)
Stereochemistry DL-racemic mixtureTypically D-erythro
CAS Number 15373-20-34682-48-8 (for N-lignoceroyl species)
Molecular Formula C48H93NO13Variable, e.g., C48H91NO13 (for stearoyl species)
Molecular Weight 892.25 g/mol Variable, e.g., 890.24 g/mol (for stearoyl species)

This structural variance is expected to influence the physicochemical properties of the molecules, such as membrane packing, lipid raft association, and interactions with enzymes and receptors. Saturated lipids generally exhibit higher melting temperatures and can pack more tightly in membranes compared to their unsaturated counterparts.

G Lactosylceramide Signaling Pathway Stimuli External Stimuli (e.g., oxLDL, TNF-α) LacCerSynthase Lactosylceramide Synthase (β-1,4-GalT) Stimuli->LacCerSynthase activates LacCer Lactosylceramide LacCerSynthase->LacCer produces GlcCer Glucosylceramide GlcCer->LacCerSynthase substrate NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid releases OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation ArachidonicAcid->Inflammation leads to OxidativeStress->Inflammation G Experimental Workflow for Lactosylceramide Studies start Start: Cell Culture treatment Treatment with Lactosylceramide start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis ros_assay ROS Production Assay (e.g., DCFDA) treatment->ros_assay lipidomics Lipidomics Analysis (LC-MS/MS) treatment->lipidomics western Western Blot (e.g., for p-cPLA2) lysis->western data_analysis Data Analysis and Interpretation western->data_analysis ros_assay->data_analysis lipidomics->data_analysis end Conclusion data_analysis->end

Validating Experimental Results with N-Stearoyl-DL-dihydrolactocerebroside Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of lipidomics, the accurate quantification of individual lipid species is paramount for understanding their roles in health and disease. Glycosphingolipids, such as lactosylceramides, present significant analytical challenges due to their structural complexity and isomeric diversity. The use of well-characterized standards is crucial for the validation of analytical methods and the generation of reliable, reproducible data. This guide provides a comparative overview of N-Stearoyl-DL-dihydrolactocerebroside as a validation standard, complete with hypothetical performance data, a detailed experimental protocol, and workflow visualizations.

Comparative Performance of Lactosylceramide (B164483) Standards

The selection of an appropriate internal standard is critical for correcting variations during sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal standard should mimic the analyte's behavior without being present in the endogenous sample. Below is a hypothetical comparison of this compound with other potential lactosylceramide standards.

Disclaimer: The following data is for illustrative purposes to demonstrate key performance indicators for validating analytical standards and does not represent empirically verified results.

Parameter This compound (C18:0) N-Palmitoyl-lactosylceramide-d3 (C16:0-d3) (Isotopically Labeled) N-Lignoceroyl-DL-dihydrolactocerebroside (C24:0)
Typical Retention Time (min) 8.57.810.2
Retention Time Stability (%RSD, n=50) < 1.0%< 1.0%< 1.2%
Signal-to-Noise Ratio (S/N) at 10 ng/mL > 150> 200> 120
Linearity of Calibration Curve (R²) ≥ 0.995≥ 0.998≥ 0.994
Limit of Quantification (LOQ) (ng/mL) 0.50.10.8
Spike-Recovery Accuracy (% Recovery) 95-105%98-102%93-107%
Inter-Assay Precision (%RSD) < 10%< 5%< 12%

Key Considerations:

  • This compound offers a non-endogenous standard for many cell types, with a common C18:0 fatty acid chain. Its performance is expected to be robust for the quantification of other saturated lactosylceramides.

  • Isotopically labeled standards like N-Palmitoyl-lactosylceramide-d3 are considered the gold standard as they co-elute with the endogenous analyte and exhibit nearly identical ionization efficiency, leading to the highest accuracy and precision.[1][2][3]

  • Long-chain standards such as N-Lignoceroyl-DL-dihydrolactocerebroside can be used to quantify a range of very-long-chain fatty acid-containing lactosylceramides.

Experimental Protocol: Quantification of Endogenous Lactosylceramides using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a method for the relative quantification of a specific endogenous lactosylceramide (e.g., N-Palmitoyl-lactosylceramide, C16:0) in a human cell lysate, using this compound as an internal standard (IS).

1. Materials and Reagents:

  • This compound (Internal Standard)

  • N-Palmitoyl-lactosylceramide (for calibration curve)

  • Human cell pellets

  • Methanol, Chloroform, Water (LC-MS grade)

  • Formic acid

  • Nitrogen gas for evaporation

  • LC-MS/MS system with a C18 column

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of chloroform:methanol (2:1, v/v).

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards of N-Palmitoyl-lactosylceramide (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in methanol.

  • Cell Lysate Preparation:

    • Resuspend approximately 1 million cells in 200 µL of ice-cold water.

    • Sonicate the cell suspension on ice.

    • Determine the protein concentration using a standard assay (e.g., BCA).

3. Lipid Extraction (Folch Method):

  • To 100 µL of cell lysate (normalized for protein content), add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 750 µL of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the lactosylceramides (e.g., start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Palmitoyl-lactosylceramide (C16:0): Precursor ion [M+H]⁺ → Product ion (e.g., corresponding to the ceramide backbone).

      • This compound (IS): Precursor ion [M+H]⁺ → Product ion (e.g., corresponding to its ceramide backbone).

    • Optimize collision energies for each transition.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the endogenous lactosylceramide in the samples from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cell_lysate Cell Lysate (Normalized Protein) add_is Spike with N-Stearoyl-DL- dihydrolactocerebroside (IS) cell_lysate->add_is folch Folch Extraction (Chloroform:Methanol) add_is->folch cal_standards Prepare Calibration Curve Standards lcms LC-MS/MS Analysis (C18, ESI+, MRM) cal_standards->lcms phase_sep Phase Separation folch->phase_sep evap Evaporation & Reconstitution phase_sep->evap evap->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for lactosylceramide quantification.

Hypothetical Signaling Pathway Involving Lactosylceramide

signaling_pathway cluster_membrane Plasma Membrane receptor Growth Factor Receptor lacs Lactosylceramide Synthase receptor->lacs activates lactosylceramide Lactosylceramide lacs->lactosylceramide synthesizes downstream_kinase Downstream Kinase Cascade (e.g., MAPK) lactosylceramide->downstream_kinase modulates growth_factor Growth Factor growth_factor->receptor proliferation Cell Proliferation & Survival downstream_kinase->proliferation

Caption: A hypothetical signaling pathway involving lactosylceramide.

References

Cross-validation of different quantification methods for N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Stearoyl-DL-dihydrolactocerebroside, a key neutral glycosphingolipid, is crucial for understanding its role in various biological processes and for its potential as a biomarker in disease. This guide provides a comparative analysis of two prominent analytical techniques for its quantification: High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation data for this compound is limited, this guide draws upon established methodologies and reported validation parameters for closely related lactosylceramides and other neutral glycosphingolipids to offer a comprehensive comparison.

Quantitative Performance Comparison

The selection of a quantification method often depends on the specific requirements of the study, such as sensitivity, throughput, and the complexity of the sample matrix. Below is a summary of typical quantitative performance parameters for HPTLC-densitometry and LC-MS/MS based on the analysis of neutral glycosphingolipids.

ParameterHPTLC-DensitometryLC-MS/MS
Limit of Detection (LOD) ~4.58 ng/spot[1]0.2 µg/mL[2]
Limit of Quantification (LOQ) ~13.88 ng/spot[1]0.02 - 0.08 µg/mL (for very long-chain ceramides)[3][4]; 1.6 µg/mL (for Lactosylceramide)[2]
Linearity (R²) >0.99[1]>0.99[3][5]
Precision (%RSD) Intra-day: 1.60-1.63%; Inter-day: 1.62-1.66%[1]Intra-run: 2.7-3.4%; Inter-run: 3.2-3.6% (for very long-chain ceramides)[4]
Accuracy/Recovery (%) 98.69 - 98.81%[1]109 - 114% (for very long-chain ceramides)[3][4]
Throughput High (multiple samples per plate)Moderate to High (dependent on run time)
Specificity Moderate (based on chromatographic separation)High (based on mass-to-charge ratio and fragmentation)

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of analytical methods. The following sections outline representative procedures for the quantification of neutral glycosphingolipids like this compound using HPTLC-densitometry and LC-MS/MS.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

HPTLC is a powerful planar chromatographic technique that allows for the parallel analysis of multiple samples, making it a high-throughput method for lipid quantification.[6][7]

a. Sample Preparation (Lipid Extraction)

  • Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v), to extract total lipids.

  • Perform a partitioning step by adding water or a saline solution to separate the lipid-containing organic phase from the aqueous phase.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for application to the HPTLC plate.

b. HPTLC Analysis

  • Sample Application: Apply the lipid extracts and a series of this compound standards of known concentrations onto a pre-activated silica (B1680970) gel HPTLC plate using an automated applicator.

  • Chromatographic Development: Develop the plate in a saturated chromatography chamber with a mobile phase suitable for separating neutral glycosphingolipids, such as chloroform:methanol:water (65:25:4, v/v/v).

  • Derivatization: After development, dry the plate and spray it with a suitable visualization reagent, such as primuline (B81338) or a copper sulfate-phosphoric acid solution, followed by heating to reveal the lipid spots.

  • Densitometric Quantification: Scan the plate using a densitometer at the appropriate wavelength for the chosen visualization reagent. Integrate the peak areas of the sample and standard spots.

  • Data Analysis: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of lipids by separating them based on their physicochemical properties followed by mass-based detection.[3][5]

a. Sample Preparation

  • Lipid Extraction: Extract total lipids from the sample as described for the HPTLC method.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) to the sample before extraction to correct for matrix effects and variations in sample processing.

  • Sample Cleanup (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

  • Final Preparation: Dry the lipid extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a C18 or HILIC column). Separate the lipids using a gradient elution with a binary solvent system, such as water with formic acid (Mobile Phase A) and acetonitrile/isopropanol with formic acid (Mobile Phase B).

  • Mass Spectrometric Detection: Introduce the column eluent into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.

  • MRM Analysis: Perform quantification using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the analyte concentration using a calibration curve constructed from standards prepared in a similar matrix.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPTLC-densitometry and LC-MS/MS quantification.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Solvent Drydown->Reconstitution Application Sample & Standard Application Reconstitution->Application Development Chromatographic Development Application->Development Derivatization Visualization Reagent Spraying Development->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Integration Peak Area Integration Scanning->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPTLC-Densitometry Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Drydown Dry Extract Cleanup->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution Injection LC Injection & Separation Reconstitution->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS Quantification.

Conclusion

Both HPTLC-densitometry and LC-MS/MS are viable methods for the quantification of this compound. HPTLC offers the advantage of high throughput and cost-effectiveness, making it suitable for screening large numbers of samples. In contrast, LC-MS/MS provides superior sensitivity and specificity, which is critical for studies requiring precise quantification of low-abundance species or for complex sample matrices. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of analytical detail.

References

A Comparative Guide to the Biological Activity of D- and L-Isomers of N-Stearoyl-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Stearoyl-dihydrolactocerebroside

N-Stearoyl-dihydrolactocerebroside is a glycosphingolipid, a class of lipids that are integral components of cellular membranes. These molecules consist of a ceramide lipid moiety linked to a carbohydrate. Specifically, N-Stearoyl-dihydrolactocerebroside is composed of a stearic acid N-acylated to a dihydrosphingosine base, which is in turn attached to a lactose (B1674315) (a disaccharide of galactose and glucose) headgroup. The stereochemistry of the sugar units (D- or L-isomers) can significantly influence the molecule's biological function. Most naturally occurring sugars are in the D-configuration[1].

General Biological Activity of Lactosylceramides

Lactosylceramide (B164483) (LacCer) is a pivotal intermediate in the biosynthesis of a vast array of more complex glycosphingolipids[2][3][4][5]. Beyond its structural role in cell membranes, LacCer is an active signaling molecule involved in a multitude of cellular processes, including inflammation, oxidative stress, cell adhesion, and pathogen recognition.

Key Biological Roles of Lactosylceramide:
  • Inflammation and Oxidative Stress: LacCer is a key player in inflammatory and oxidative stress pathways. It can be generated in response to various stimuli, including pro-inflammatory cytokines and oxidized low-density lipoprotein (ox-LDL). Upon its synthesis, LacCer can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS) and inducing a state of oxidative stress[3]. It also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and eicosanoids[4].

  • Cell Adhesion and Migration: LacCer, often found concentrated in lipid rafts, participates in cell adhesion and migration processes. It can modulate the function of integrin receptors and mediate interactions between cells[6][7]. For instance, in neutrophils, LacCer is involved in cell migration and phagocytosis[8].

  • Pathogen Recognition: Lactosylceramides can act as pattern recognition receptors, binding to various pathogenic bacteria and initiating an immune response[9].

  • Cell Growth and Apoptosis: There is evidence suggesting that LacCer and its downstream metabolites can influence cell growth and apoptosis. For example, related glycosphingolipids like GM3 and lactosylceramide have been shown to have opposing effects on cell growth[10].

The Critical Role of Stereochemistry in Glycosphingolipid Activity

The biological functions of glycosphingolipids are highly dependent on the specific three-dimensional structure of their carbohydrate moieties. The stereospecificity of the glycan portion is crucial for their recognition by other molecules, such as receptors, enzymes, and antibodies[10]. Even subtle changes in the stereochemistry of a single sugar residue can dramatically alter the biological activity of the entire molecule.

While direct experimental data comparing the biological activities of D- and L-isomers of N-Stearoyl-dihydrolactocerebroside is lacking, the principles of stereospecificity in glycobiology strongly suggest that the two isomers would exhibit distinct biological profiles. The enzymes that synthesize and metabolize glycosphingolipids, as well as the receptors that bind to them, are typically highly stereoselective.

For instance, the enzymes responsible for adding sugar units to the ceramide backbone, known as glycosyltransferases, are specific for D-sugars, which are the predominant form in nature[1]. Therefore, the synthesis of an L-isomer of lactosylceramide in a biological system would be highly unusual. If chemically synthesized, the L-isomer would likely not be a substrate for the enzymes that process the natural D-isomer. Consequently, its metabolic fate and biological activity would be expected to differ significantly.

Potential Differences in Biological Activity: A Postulated Comparison

Based on the principles of stereochemistry in biological systems, we can postulate the following potential differences between the D- and L-isomers of N-Stearoyl-dihydrolactocerebroside. It is crucial to emphasize that this is a theoretical comparison in the absence of direct experimental data.

Biological ActivityD-N-Stearoyl-dihydrolactocerebroside (Postulated)L-N-Stearoyl-dihydrolactocerebroside (Postulated)
Metabolism Substrate for enzymes involved in glycosphingolipid metabolism.Likely not recognized by the same enzymes; may have a longer biological half-life or be metabolized by different pathways.
Signaling Expected to interact with known LacCer receptors and signaling partners, triggering downstream inflammatory and oxidative stress pathways.May act as an antagonist, blocking the binding of the D-isomer to its receptors, or may have no signaling activity. Could potentially interact with different, currently unknown partners.
Immunogenicity As a naturally occurring isomer, it is less likely to be immunogenic.May be recognized as a foreign molecule by the immune system, potentially eliciting an immune response.
Therapeutic Potential Could be a target for therapeutic intervention in diseases characterized by LacCer-mediated inflammation.Could be explored as a potential competitive inhibitor of D-LacCer signaling in inflammatory conditions.

Experimental Protocols

To empirically determine the differential biological activities of D- and L-N-Stearoyl-dihydrolactocerebroside, the following experimental approaches would be necessary:

Cell-Based Assays for Inflammatory and Oxidative Stress Responses:
  • Cell Culture: Utilize relevant cell lines, such as human neutrophils, macrophages (e.g., THP-1), or endothelial cells (e.g., HUVECs).

  • Treatment: Treat cells with equimolar concentrations of D- and L-isomers of N-Stearoyl-dihydrolactocerebroside. A vehicle control (e.g., DMSO) should be included.

  • Measurement of ROS Production: Quantify intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) via flow cytometry or fluorescence microscopy.

  • Cytokine Release Assay: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) into the cell culture supernatant using ELISA or multiplex bead arrays.

  • Western Blot Analysis: Assess the activation of key signaling proteins in the LacCer pathway, such as phosphorylated forms of cPLA2, p38 MAPK, and NF-κB.

Receptor Binding Assays:
  • Surface Plasmon Resonance (SPR): To investigate the direct binding of the D- and L-isomers to purified receptors or binding partners. This would provide quantitative data on binding affinity and kinetics.

  • Competitive Binding Assays: Use a labeled form of the D-isomer to determine if the L-isomer can compete for binding to cellular receptors.

In Vivo Studies:
  • Animal Models of Inflammation: Utilize established animal models of inflammatory diseases (e.g., LPS-induced sepsis, atherosclerosis models) to compare the in vivo effects of the D- and L-isomers on disease progression and inflammatory markers.

Visualizing the Lactosylceramide Signaling Pathway

The following diagrams illustrate the central role of lactosylceramide in cellular signaling pathways leading to inflammation and oxidative stress.

Lactosylceramide_Signaling_Pathway cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects oxLDL ox-LDL LacCerS Lactosylceramide Synthase oxLDL->LacCerS Cytokines Pro-inflammatory Cytokines Cytokines->LacCerS LacCer Lactosylceramide (LacCer) LacCerS->LacCer GlcCer Glucosylceramide GlcCer->LacCerS NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 Activation LacCer->cPLA2 ROS ROS Production NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid Release cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Lactosylceramide signaling pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for comparing the biological activities of D- and L-isomers of N-Stearoyl-dihydrolactocerebroside.

Experimental_Workflow cluster_synthesis Isomer Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis of D- and L-Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification Treatment Treatment with D- and L-Isomers Purification->Treatment Binding_Assay Receptor Binding Studies Purification->Binding_Assay Administration Administration of D- and L-Isomers Purification->Administration Cell_Culture Cell Line Selection (e.g., Macrophages, Neutrophils) Cell_Culture->Treatment ROS_Assay ROS Production Assay Treatment->ROS_Assay Cytokine_Assay Cytokine Release Assay Treatment->Cytokine_Assay Western_Blot Signaling Pathway Analysis Treatment->Western_Blot Data_Analysis Comparative Data Analysis ROS_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Binding_Assay->Data_Analysis Animal_Model Selection of Animal Model (e.g., Inflammation Model) Animal_Model->Administration Analysis Analysis of Inflammatory Markers and Disease Phenotype Administration->Analysis Analysis->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for isomer comparison.

Conclusion

While direct comparative data for D- and L-N-Stearoyl-dihydrolactocerebroside is currently unavailable, the established principles of glycobiology strongly suggest that the stereochemistry of the lactose moiety would lead to significantly different biological activities. The D-isomer, being the naturally occurring form, is expected to be an active participant in the known lactosylceramide signaling pathways. The L-isomer, on the other hand, may be biologically inert, act as a competitive inhibitor, or exhibit entirely novel activities. Further experimental investigation is essential to elucidate the specific biological roles of each isomer, which could have important implications for understanding disease pathogenesis and for the development of novel therapeutics targeting glycosphingolipid pathways.

References

The Unassuming Control: A Guide to N-Stearoyl-DL-dihydrolactocerebroside in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental design is paramount. A critical, yet often overlooked, component of robust enzyme assays is the selection of an appropriate negative control. This guide provides a comprehensive comparison of N-Stearoyl-DL-dihydrolactocerebroside as a negative control in enzyme studies, particularly those involving glycosphingolipid metabolism.

This compound is a synthetic glycosphingolipid that serves as a valuable tool in elucidating the activity of specific enzymes. Its utility as a negative control stems from the saturation of the double bond within its sphingoid base, rendering it resistant to enzymatic action by certain hydrolases that specifically recognize the unsaturated bond of their natural substrates. This guide will delve into the properties of this compound, compare it with other potential negative controls, and provide a detailed experimental protocol for its use.

Comparative Analysis of Negative Controls

The selection of a negative control is contingent on the specific enzyme and pathway under investigation. Here, we compare this compound with other compounds that can be used as negative controls in studies of glycosphingolipid-metabolizing enzymes.

FeatureThis compoundPsychosine (Galactosylsphingosine)C2-Dihydroceramide
Structure Lactosylceramide (B164483) analog with a saturated sphingoid base.Galactosylsphingosine, lacks the N-acyl chain of galactosylceramide.Short-chain dihydroceramide (B1258172), lacks the galactose and glucose moieties.
Primary Use as Control For enzymes recognizing the 4,5-trans double bond of the sphingoid base in lactosylceramide.As a cytotoxic lipid and substrate for galactocerebrosidase (GALC)[1][2]. Can act as a control in some contexts but is biologically active.For enzymes acting on ceramides, where the double bond is critical for recognition or activity.
Mechanism of Inaction The absence of the 4,5-trans double bond in the sphingoid backbone prevents recognition and cleavage by specific glycosylceramidases.While a substrate for GALC, its distinct structure and high cytotoxicity can serve as a differential control.The saturated sphinganine (B43673) backbone makes it a poor substrate for dihydroceramide desaturase and other enzymes requiring the unsaturated bond.
Advantages Structurally very similar to the natural substrate (lactosylceramide), isolating the importance of the double bond. Expected to be biologically inert in pathways initiated by lactosylceramide signaling.Well-characterized cytotoxic effects can be a useful positive control for cell death pathways[1].Simpler structure, commercially available, and established as a negative control for ceramide-specific pathways.
Limitations Limited published data specifically validating its use as a negative control. Commercial availability may be less widespread than other controls.Potent biological activity and cytotoxicity can confound results if used as a simple inert control[1]. Not a direct structural analog for acylated glycosphingolipids.Not a suitable control for enzymes that interact with the carbohydrate headgroup of lactosylceramide.

Experimental Protocol: Galactosylceramidase (GALC) Activity Assay

This protocol describes a fluorometric assay to measure the activity of galactosylceramidase (GALC), a key enzyme in the lysosomal degradation of galactosylceramide. This compound is used as a negative control to ensure the specificity of the measured enzymatic activity.

Materials:

  • Recombinant human GALC enzyme

  • Fluorogenic GALC substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)

  • This compound

  • Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 4.5)

  • Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Reconstitute the recombinant GALC enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic GALC substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent and then dilute it to the same molar concentration as the substrate in the assay buffer.

  • Set up the Assay Plate:

    • Test Wells: Add 20 µL of GALC enzyme solution and 20 µL of the fluorogenic substrate solution.

    • Negative Control Wells: Add 20 µL of GALC enzyme solution and 20 µL of the this compound solution.

    • Substrate Blank Wells: Add 20 µL of assay buffer and 20 µL of the fluorogenic substrate solution.

    • Enzyme Blank Wells: Add 20 µL of GALC enzyme solution and 20 µL of assay buffer.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Add 200 µL of the stop solution to each well to terminate the enzymatic reaction.

  • Measure Fluorescence:

    • Read the fluorescence intensity of each well using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the substrate and enzyme blanks from the test and negative control wells.

    • Compare the fluorescence signal from the test wells with that of the negative control wells. A significantly lower signal in the negative control wells indicates that the enzyme is specific for the unsaturated substrate and that this compound is an effective negative control.

Visualizing the Rationale: Signaling Pathways and Experimental Workflow

To better understand the context in which this compound serves as a negative control, it is helpful to visualize the relevant biological pathways and the experimental workflow.

G Lactosylceramide Signaling Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling LacCer Lactosylceramide Enzyme Glycosylceramidase LacCer->Enzyme Substrate ROS Reactive Oxygen Species LacCer->ROS Activates DihydroLacCer N-Stearoyl-DL- dihydrolactocerebroside (Negative Control) DihydroLacCer->Enzyme No Interaction GlcCer Glucosylceramide Enzyme->GlcCer Product Gal Galactose Enzyme->Gal Product Inflammation Inflammation ROS->Inflammation Leads to

Caption: Lactosylceramide signaling pathway and the role of its dihydro-analog as a negative control.

The diagram above illustrates that lactosylceramide can be hydrolyzed by a glycosylceramidase to produce glucosylceramide and galactose, and can also initiate downstream signaling pathways leading to the production of reactive oxygen species and inflammation. In contrast, this compound, lacking the crucial double bond, is not recognized by the enzyme and thus does not trigger these downstream events, making it an ideal negative control.

G Experimental Workflow for Enzyme Assay start Start reagents Prepare Reagents: - Enzyme - Substrate - Negative Control start->reagents setup Set up 96-well Plate: - Test Wells - Negative Control Wells - Blank Wells reagents->setup incubate Incubate at 37°C setup->incubate stop Add Stop Solution incubate->stop read Read Fluorescence stop->read analyze Analyze Data read->analyze end End analyze->end

Caption: A generalized workflow for an enzyme assay utilizing a negative control.

This workflow diagram outlines the key steps in performing an enzyme assay, from reagent preparation to data analysis, highlighting the integration of a negative control to ensure the validity of the results.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of N-Stearoyl-DL-dihydrolactocerebroside and its key sphingolipid relatives. This guide provides a side-by-side look at their molecular architecture, supported by experimental methodologies for their characterization.

This compound is a specific type of glycosphingolipid, a class of lipids integral to cell membrane structure and signaling.[1] Its unique structure, characterized by a saturated sphingoid base, an N-linked stearoyl fatty acid, and a lactose (B1674315) headgroup, dictates its physicochemical properties and biological functions. Understanding these structural details is paramount for researchers investigating lipid metabolism, membrane biophysics, and the development of lipid-based therapeutics.

Core Structural Comparison

The primary distinctions among sphingolipids lie in three key areas: the sphingoid base backbone, the N-acyl chain, and the polar head group.[2][3] this compound is defined by its dihydrosphingosine (or sphinganine) backbone, which lacks the characteristic C4-trans-double bond found in many other common sphingolipids.[4][5][6] This saturation significantly alters its geometry and potential for intermolecular interactions within the cell membrane.

For this comparison, we will examine this compound against its unsaturated analog (Lactocerebroside) and its biosynthetic precursors (Dihydroceramide and Ceramide).

FeatureThis compoundN-Stearoyl-lactocerebrosideN-Stearoyl-dihydroceramideN-Stearoyl-ceramide
CAS Number 15373-20-3[7][8]14133-73-620356-16-92304-81-6[9]
Molecular Formula C48H93NO13[7]C48H91NO13C36H73NO3C36H71NO3[9]
Molecular Weight 892.25 g/mol [7]890.23 g/mol 568.0 g/mol 566.0 g/mol [9]
Sphingoid Base Dihydrosphingosine (Sphinganine)SphingosineDihydrosphingosine (Sphinganine)Sphingosine
Backbone Feature Saturated C4-C5 bondC4-C5 trans double bondSaturated C4-C5 bondC4-C5 trans double bond
N-Acyl Chain Stearoyl (C18:0)Stearoyl (C18:0)Stearoyl (C18:0)Stearoyl (C18:0)
Head Group Lactose (Galactose-Glucose)Lactose (Galactose-Glucose)Hydroxyl (-OH)Hydroxyl (-OH)
Lipid Class DihydroglycosphingolipidGlycosphingolipidDihydroceramideCeramide

The Significance of Saturation: Dihydro vs. Unsaturated Sphingolipids

For many years, dihydrosphingolipids were considered merely as biologically inactive precursors to their unsaturated counterparts.[4] However, recent research has illuminated their distinct and vital roles in various cellular processes, including apoptosis, autophagy, and hypoxia.[4][6][10] The absence of the C4-double bond in this compound leads to a more flexible and geometrically distinct structure compared to N-Stearoyl-lactocerebroside. This seemingly minor change can influence membrane fluidity, lipid raft formation, and interactions with membrane proteins, thereby modulating downstream signaling events.

Biosynthetic and Signaling Relationships

The structural relationships between these lipids are rooted in their shared biosynthetic pathway. Dihydroceramides are the direct precursors to both ceramides (B1148491) (via desaturation) and more complex dihydrosphingolipids like this compound (via glycosylation).

G cluster_pathway De Novo Sphingolipid Biosynthesis Dihydroceramide N-Stearoyl-dihydroceramide Ceramide N-Stearoyl-ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES1) Dihydrolacto N-Stearoyl-DL- dihydrolactocerebroside Dihydroceramide->Dihydrolacto Lactose Addition Lacto N-Stearoyl-lactocerebroside Ceramide->Lacto Lactose Addition

Caption: Simplified biosynthetic pathway of selected sphingolipids.

These molecules are not just structural components but also key players in cellular signaling. Ceramides are well-established signaling molecules involved in apoptosis and stress responses, while their dihydro-forms are now known to participate in distinct signaling cascades, particularly in promoting autophagy.[2][10]

G cluster_cer Ceramide Signaling cluster_dhcer Dihydroceramide Signaling Cer Ceramide Apoptosis Apoptosis Cer->Apoptosis Stress Cell Stress Response Cer->Stress DhCer Dihydroceramide Autophagy Autophagy DhCer->Autophagy Hypoxia Hypoxia Response DhCer->Hypoxia

Caption: Distinct signaling roles of Ceramide vs. Dihydroceramide.

Experimental Protocols for Sphingolipid Analysis

The comparative analysis of this compound and its relatives relies on robust analytical techniques capable of separating and identifying structurally similar lipid species.

Lipid Extraction

A common and effective method for extracting a broad range of sphingolipids and glycerophospholipids from biological samples is a butanol/ethyl acetate/hexane (BEH) extraction.

  • Objective: To efficiently extract lipids from cells or tissues while minimizing degradation.

  • Protocol:

    • Homogenize the biological sample (e.g., 1x10^6 cells) in a suitable buffer.

    • Add an internal standard mixture containing known quantities of lipid species for later quantification.

    • Perform a liquid-liquid extraction using a solvent mixture such as butanol/ethyl acetate/hexane. A chloroform/methanol-based extraction is also widely used.[11]

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for separating and quantifying individual sphingolipid species.[2][11][12][13]

  • Objective: To separate complex lipid mixtures and to identify and quantify individual molecular species based on their mass-to-charge ratio and fragmentation patterns.

  • Protocol:

    • Chromatography:

      • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

      • Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

      • Elute the lipids using a gradient of mobile phases, for example, a mixture of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate, to separate them based on their polarity.

    • Mass Spectrometry:

      • The eluent from the HPLC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer.

      • Operate the mass spectrometer in a positive ion mode for sphingolipid analysis.

      • Perform a full scan to detect the precursor ions of the target lipids.

      • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, where specific precursor ions are selected and fragmented, and characteristic product ions are monitored. For this compound, this would involve selecting its specific m/z and monitoring for fragments corresponding to the loss of the lactose headgroup and the acyl chain.

G Sample Biological Sample Extraction Lipid Extraction (e.g., BEH) Sample->Extraction LC HPLC Separation (C18 Column) Extraction->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Scan) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Scan) CID->MS2 Detector Detector & Data Analysis MS2->Detector

Caption: Workflow for LC-MS/MS analysis of sphingolipids.

References

Confirming the Identity of N-Stearoyl-DL-dihydrolactocerebroside: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of complex lipids such as N-Stearoyl-DL-dihydrolactocerebroside is paramount for advancing research and ensuring the quality of therapeutic agents. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative techniques—Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS)—for the structural confirmation of this glycosphingolipid.

This compound is a complex glycosphingolipid composed of a stearic acid acyl chain, a dihydrosphingosine base, and a lactose (B1674315) (galactose-glucose) headgroup. Its intricate structure necessitates powerful analytical techniques for definitive identification. NMR spectroscopy stands out as a premier, non-destructive method capable of providing detailed atomic-level structural information, including the stereochemistry of the glycosidic linkages and the conformation of the molecule in solution.[1][2]

This guide presents a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of this compound, alongside a comparison with the complementary techniques of TLC and MS. Detailed experimental protocols and data are provided to assist researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from ¹H and ¹³C NMR spectroscopy for the key structural components of this compound, based on known chemical shifts of similar glycosphingolipids. These tables serve as a reference for the interpretation of experimental data.

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Lactose Moiety
Anomeric H (Glucose)~4.3d~7.8
Anomeric H (Galactose)~4.4d~7.8
Other Sugar Protons3.2 - 4.2m-
Dihydrosphingosine Moiety
CH-NH~3.8m-
CH-OH~3.6m-
CH₂-O3.5 - 3.9m-
(CH₂)n1.2 - 1.4br s-
CH₃~0.88t~6.8
Stearoyl Moiety
α-CH₂~2.2t~7.5
β-CH₂~1.6m-
(CH₂)n1.2 - 1.3br s-
CH₃~0.88t~6.8

Note: Chemical shifts are referenced to an internal standard (e.g., TMS) and can vary depending on the solvent and temperature.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Expected Chemical Shift (ppm)
Lactose Moiety
Anomeric C (Glucose)~104
Anomeric C (Galactose)~105
Other Sugar Carbons60 - 80
Dihydrosphingosine Moiety
CH-NH~54
CH-OH~72
CH₂-O~70
(CH₂)n22 - 32
CH₃~14
Stearoyl Moiety
C=O~175
α-CH₂~37
(CH₂)n22 - 32
CH₃~14

Alternative Techniques: TLC and Mass Spectrometry

While NMR provides unparalleled structural detail, TLC and MS offer valuable complementary information and can be used for routine analysis and initial characterization.

Table 3: Comparison of Analytical Techniques for the Identification of this compound

Technique Principle Information Provided Advantages Limitations
¹H & ¹³C NMR Nuclear spin properties in a magnetic fieldDetailed atomic connectivity, stereochemistry, conformationNon-destructive, highly informative for unknown structuresLower sensitivity, requires higher sample concentration
TLC Differential partitioning between stationary and mobile phasesPurity assessment, comparison with standards (Rf value)Simple, rapid, inexpensiveLimited structural information, co-elution possible
MS (ESI-MS/MS) Mass-to-charge ratio of ionized molecules and their fragmentsMolecular weight, fragmentation pattern, lipid backbone and acyl chain identificationHigh sensitivity, provides molecular formulaIsomeric differentiation can be challenging, limited stereochemical information[3]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the complete structural elucidation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1 v/v)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of the deuterated solvent mixture directly in the NMR tube. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Process the spectrum similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, respectively.

Thin-Layer Chromatography (TLC)

Objective: To assess the purity of this compound and compare its migration behavior to known standards.

Materials:

  • This compound

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing solvent system: Chloroform:Methanol (B129727):Water (e.g., 65:25:4 v/v/v)

  • Visualization reagent (e.g., primuline (B81338) spray or orcinol/sulfuric acid)

  • TLC developing chamber

Procedure:

  • Sample Application: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform:methanol 2:1). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate thoroughly. Visualize the spots by spraying with the chosen reagent and heating if necessary.

  • Rf Value Calculation: Measure the distance traveled by the spot and the solvent front. Calculate the Retention factor (Rf) as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and obtain fragmentation data for this compound to confirm its lipid backbone and acyl chain composition.

Materials:

  • This compound

  • Solvent for infusion (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid)

  • Mass spectrometer with an ESI source and tandem MS capabilities

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the infusion solvent.

  • MS Acquisition (Full Scan): Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

  • MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion. Perform a product ion scan to obtain the fragmentation pattern. Key expected fragments include losses of the sugar moieties and fragments corresponding to the ceramide backbone.[4][5]

Mandatory Visualizations

To aid in the understanding of the experimental workflows and the logical relationships in data analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_alternatives Alternative Techniques cluster_confirmation Structural Confirmation Sample N-Stearoyl-DL- dihydrolactocerebroside Dissolution Dissolution in Deuterated Solvent Sample->Dissolution TLC TLC Analysis (Purity, Rf Value) Sample->TLC MS MS/MS Analysis (Molecular Weight, Fragmentation) Sample->MS Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Acquisition Dissolution->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Confirmation Definitive Structural Confirmation Analysis->Confirmation TLC->Confirmation MS->Confirmation

Caption: Experimental workflow for the identification of this compound.

logical_relationship cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion NMR_Data ¹H & ¹³C NMR Data (δ, J, correlations) Structure_Elucidation Structure Elucidation (Connectivity, Stereochemistry) NMR_Data->Structure_Elucidation TLC_Data TLC Data (Rf value) Purity_Assessment Purity Assessment TLC_Data->Purity_Assessment MS_Data MS/MS Data (m/z, fragments) MW_Confirmation Molecular Weight Confirmation MS_Data->MW_Confirmation Identity_Confirmation Confirmed Identity of This compound Structure_Elucidation->Identity_Confirmation Purity_Assessment->Identity_Confirmation MW_Confirmation->Identity_Confirmation

Caption: Logical relationship of data analysis for structural confirmation.

References

A Comparative Review of Acylated Dihydrolactocerebrosides: Structure, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals the nuanced yet significant impact of acyl chain modifications on the physicochemical properties and biological activities of dihydrolactocerebrosides. While direct comparative studies on a wide array of acylated dihydrolactocerebrosides remain limited, a synthesis of available data on related glycosphingolipids provides a foundational understanding for researchers, scientists, and drug development professionals. This guide summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Dihydrolactocerebrosides, a subclass of glycosphingolipids characterized by a saturated sphingoid base (dihydrosphingosine) linked to a lactose (B1674315) moiety, are integral components of cellular membranes. The N-linked acyl chain, a variable fatty acid residue, plays a crucial role in determining the molecule's behavior within the lipid bilayer and its interaction with cellular machinery. Variations in acyl chain length and saturation are known to modulate membrane fluidity, phase behavior, and the formation of lipid microdomains, or "rafts," which are critical hubs for cellular signaling.

Comparative Physicochemical Properties

The structure of the acyl chain significantly influences the thermotropic and pressure-induced phase transitions of lactosylceramides. Generally, lactosylceramides with saturated acyl chains exhibit higher transition temperatures compared to their unsaturated counterparts. This suggests that the presence of double bonds in the acyl chain disrupts the tight packing of the lipid molecules in the membrane.

Table 1: Influence of Acyl Chain Structure on the Phase Behavior of Lactosylceramides

Acyl Chain CompositionMain Transition Temperature (Tm) (°C)Onset Temperature (°C)Reference
16:0 (Palmitoyl)68.565.5[1]
18:0 (Stearoyl)75.572.5[1]
24:0 (Lignoceroyl)88.586.0[1]
18:1(Δ9) (Oleoyl)18.513.5[1]
24:1(Δ15) (Nervonoyl)45.541.5[1]

Note: Data presented is for lactosylceramides, which possess an unsaturated sphingosine (B13886) base. While direct data for dihydrolactocerebrosides is not available, the trends observed are expected to be similar, with the saturated dihydrosphingosine backbone likely leading to overall higher transition temperatures.

Biological Activity and Signaling Pathways

Lactosylceramide and its derivatives are not merely structural components of the cell membrane; they are active participants in a variety of cellular processes, including inflammation, cell proliferation, and immune responses. The structure of the acyl chain can influence how these molecules are recognized by enzymes and receptors, thereby modulating their signaling functions.

For instance, in the context of related glycosphingolipids like α-galactosylceramides, the length of the lipid chains has been shown to be a critical determinant of the cytokine release profile by natural killer T (NKT) cells. This highlights a structure-activity relationship where variations in the hydrophobic lipid portion of the molecule can fine-tune the biological response.

Lactosylceramide-centric signaling often involves the generation of reactive oxygen species (ROS) and the activation of inflammatory pathways. Diverse agonists can lead to the synthesis of lactosylceramide, which in turn can trigger a cascade of downstream events.

Lactosylceramide_Signaling cluster_upstream Upstream Stimuli cluster_synthesis Lactosylceramide Synthesis cluster_downstream Downstream Effects Agonists Diverse Agonists (e.g., TNF-α, Ox-LDL) LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT-V) Agonists->LacCer_Synthase activates LacCer Lactosylceramide LacCer_Synthase->LacCer synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase ROS Reactive Oxygen Species (ROS) Generation LacCer->ROS cPLA2 Cytosolic Phospholipase A2 (cPLA2) Activation LacCer->cPLA2 Inflammation Inflammation ROS->Inflammation Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation cPLA2->Inflammation via Arachidonic Acid Synthesis_Workflow Start Lactose Derivative (Glycosyl Donor) Glycosylation Glycosylation Start->Glycosylation Sphingoid_Base Sphingoid Base Precursor (e.g., Dihydrosphingosine) Sphingoid_Base->Glycosylation Protected_Glycosphingolipid Protected Dihydrolactosylcerebroside Glycosylation->Protected_Glycosphingolipid Deprotection1 Selective Deprotection (Amino Group) Protected_Glycosphingolipid->Deprotection1 Amino_Intermediate Amino Intermediate Deprotection1->Amino_Intermediate N_Acylation N-Acylation with Desired Fatty Acid Amino_Intermediate->N_Acylation Acylated_Product Protected Acylated Dihydrolactocerebroside N_Acylation->Acylated_Product Deprotection2 Final Deprotection Acylated_Product->Deprotection2 Final_Product Acylated Dihydrolactocerebroside Deprotection2->Final_Product

References

Safety Operating Guide

Safe Disposal of N-Stearoyl-DL-dihydrolactocerebroside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of N-Stearoyl-DL-dihydrolactocerebroside (CAS No. 15373-20-3). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. While this compound is not classified as a hazardous substance, its discharge into the environment is strongly discouraged.

Key Disposal Principle: Professional Chemical Waste Management

Standard disposal methods such as drain or trash disposal are not appropriate for this compound. The recommended and compliant method of disposal is through a licensed chemical waste management company, with controlled incineration being the preferred final treatment.

Quantitative Data Summary

PropertyValueSource
CAS Number 15373-20-3Santa Cruz Biotechnology[1]
Molecular Formula C48H93NO13Santa Cruz Biotechnology[1]
Molecular Weight 892.25 g/mol Santa Cruz Biotechnology[1]
Physical State SolidPubChem[2][3]
Solubility InsolublePubChem[3]

Experimental Protocols: Waste Handling and Segregation

The following protocol outlines the step-by-step procedure for the collection and preparation of this compound waste for professional disposal. This protocol is based on standard operating procedures for non-hazardous chemical waste that is unsuitable for conventional disposal.[4][5][6][7]

Materials Required:

  • Designated, compatible, and leak-proof waste container with a secure lid.

  • "Non-Hazardous Waste" labels.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Procedure:

  • Container Selection:

    • Choose a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

    • Ensure the container is clean, dry, and in good condition with no cracks or leaks.[4]

    • The container must have a screw-top lid that can be securely fastened.[4]

  • Waste Collection:

    • All waste this compound, including unused product and contaminated materials (e.g., weighing boats, contaminated gloves, or paper towels), should be placed directly into the designated waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.[8]

    • Solid waste should be collected separately from liquid waste.[8]

  • Labeling:

    • As soon as the first item of waste is added, label the container clearly with "Non-Hazardous Waste".

    • The label must include:

      • The full chemical name: "this compound".

      • The CAS number: "15373-20-3".

      • The name of the principal investigator or lab supervisor.

      • The laboratory room number and contact information.

      • The date the waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from general laboratory traffic and clearly marked.

    • Keep the container closed at all times except when adding waste.[4]

  • Request for Disposal:

    • Once the container is full or the experiment generating the waste is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted chemical waste disposal service.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting an online form or contacting the EHS office directly.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste select_container Select a Compatible and Leak-Proof Waste Container start->select_container label_container Label Container with 'Non-Hazardous Waste' and Chemical Details select_container->label_container collect_waste Collect Solid Waste in the Labeled Container label_container->collect_waste store_waste Store Sealed Container in a Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Request Waste Pickup from EHS or Approved Vendor store_waste->request_pickup waste_pickup Waste Collected by Licensed Disposal Company request_pickup->waste_pickup incineration Controlled Incineration at a Licensed Facility waste_pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Stearoyl-DL-dihydrolactocerebroside. The following procedures ensure safe handling, storage, and disposal of this compound.

Compound Information
Identifier Value
Chemical Name This compound
CAS Number 15373-20-3
Molecular Formula C₄₈H₉₃NO₁₃
Molecular Weight 892.25
Appearance Solid (Assumed)
Primary Route of Exposure Inhalation of dust, skin and eye contact
Hazard Identification and Precautionary Measures

The hazards of this compound have not been fully characterized.[1] Therefore, it is prudent to handle it as a potentially hazardous substance. Key safety precautions include avoiding dust formation and preventing contact with skin and eyes.[1]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Recommended PPE Rationale
Eye and Face Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[2]Protects against airborne particles and splashes.
Hand Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.[2]Prevents skin contact and absorption.[1]
Body A laboratory coat or long-sleeved shirt and long pants.[3]Protects skin from accidental contact with the powder.
Respiratory Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[4]Prevents inhalation of airborne particles.[3]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safety and experimental integrity.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a designated bench with adequate ventilation, is clean and uncluttered.
  • Confirm that all necessary PPE is available and in good condition.
  • Have spill control materials (e.g., absorbent pads, designated waste container) readily accessible.

2. Weighing and Aliquoting:

  • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.
  • Use non-sparking tools to handle the solid material.[1]
  • To minimize dust, handle the compound gently and avoid rapid movements.

3. Solution Preparation:

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.
  • Cap containers securely immediately after use.

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper waste management is a critical component of laboratory safety.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used PPE (gloves, etc.), weighing papers, and contaminated absorbent materials, should be collected in a dedicated, clearly labeled, and sealed waste container.[1]

  • Unused or excess chemical should be disposed of as chemical waste and not returned to the original container.

  • Empty containers should be rinsed thoroughly before disposal, with the rinseate collected as chemical waste.[5]

Disposal Procedure:

  • Since the hazards are not fully known, this compound waste should not be disposed of in the regular trash or down the sanitary sewer.

  • The collected chemical waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

HandlingWorkflow start Start: Obtain This compound prep_area Prepare Work Area (Fume Hood) start->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution (If applicable) weigh->dissolve experiment Perform Experiment weigh->experiment Direct use of solid dissolve->experiment cleanup Clean Work Area & Equipment experiment->cleanup dispose_waste Dispose of Waste (Hazardous Waste Stream) cleanup->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.